molecular formula C8H19NO B1285023 3-Amino-4-ethyl-hexan-1-ol CAS No. 945723-37-5

3-Amino-4-ethyl-hexan-1-ol

Cat. No.: B1285023
CAS No.: 945723-37-5
M. Wt: 145.24 g/mol
InChI Key: SCFIYJQBLADDGB-UHFFFAOYSA-N
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Description

3-Amino-4-ethyl-hexan-1-ol is a useful research compound. Its molecular formula is C8H19NO and its molecular weight is 145.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-ethylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-3-7(4-2)8(9)5-6-10/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFIYJQBLADDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588749
Record name 3-Amino-4-ethylhexan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945723-37-5
Record name 3-Amino-4-ethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

stereoselective synthesis of 3-Amino-4-ethyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoselective Synthesis of 3-Amino-4-ethyl-hexan-1-ol

Abstract

This technical guide provides a comprehensive overview of scientifically robust strategies for the . This molecule, a chiral 1,3-amino alcohol, possesses two stereocenters at the C3 and C4 positions, making stereocontrol a paramount challenge in its synthesis.[1] Chiral amino alcohols are privileged structural motifs found in numerous pharmaceuticals and natural products and serve as valuable chiral ligands and auxiliaries in asymmetric synthesis.[2][3][4][5] This document is intended for researchers, chemists, and professionals in drug development. It moves beyond simple procedural listings to explain the causal mechanisms behind strategic synthetic choices, ensuring that each proposed protocol is a self-validating system grounded in established chemical principles. We will explore retrosynthetic analysis, key stereoselective transformations including asymmetric Mannich reactions and diastereoselective reductions, and provide detailed, actionable experimental protocols.

Introduction: The Significance of Stereoisomeric Purity

The target molecule, this compound, contains two chiral centers, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[1] In medicinal chemistry and materials science, the biological activity and physical properties of a molecule are often dictated by its specific stereochemical configuration. Therefore, the ability to selectively synthesize a single, desired stereoisomer is a cornerstone of modern organic chemistry.[1] This guide focuses on methodologies that provide precise control over the relative and absolute stereochemistry of the C3 and C4 centers.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound reveals several potential strategies. The 1,3-amino alcohol functionality strongly suggests a precursor such as a β-amino ketone, which can be disconnected via a Mannich-type reaction. This approach allows for the sequential and controlled installation of the two stereocenters.

The primary disconnection is the C3-N bond and the C4-C5 bond, leading back to simpler, achiral starting materials. Our forward synthesis will therefore focus on two critical stereochemistry-defining steps:

  • Asymmetric Mannich Reaction : To form the C3-C4 bond and establish the first stereocenter on C3.

  • Diastereoselective Ketone Reduction : To reduce the carbonyl group and set the second stereocenter at C4 relative to the existing center at C3.

G Target This compound (Target Molecule) BetaAminoKetone Protected β-Amino Ketone (Key Intermediate) Target->BetaAminoKetone Diastereoselective Reduction Imine Imine BetaAminoKetone->Imine Asymmetric Mannich Reaction Enolate Protected Ketone Enolate BetaAminoKetone->Enolate Amine Protected Amine (e.g., PMP-NH2) Imine->Amine Aldehyde Propanal Imine->Aldehyde Ketone 1-(t-Butyldimethylsilyloxy)hexan-3-one (Starting Material) Enolate->Ketone caption Retrosynthetic analysis of this compound.

Caption: Retrosynthetic analysis of this compound.

Core Strategy: Asymmetric Mannich Reaction Followed by Diastereoselective Reduction

This powerful two-stage approach provides excellent control over the entire stereochemical landscape of the molecule.

Stage 1: Proline-Catalyzed Asymmetric Mannich Reaction

The Mannich reaction is a classic method for synthesizing β-amino carbonyl compounds.[6] By employing a chiral organocatalyst, such as L-proline, the reaction between an aldehyde, an amine, and a ketone can proceed with high enantioselectivity.[7][8]

Mechanism of Stereocontrol: L-Proline reacts with the ketone (1-(t-butyldimethylsilyloxy)hexan-3-one) to form a chiral enamine intermediate. The carboxylic acid moiety of the proline then acts as a Brønsted acid, activating the imine (formed in situ from propanal and p-methoxyphenylamine) via hydrogen bonding.[8] This organized, transition state assembly directs the enamine to attack one specific face of the imine, thereby establishing the (R) or (S) configuration at the newly formed C-N bond center. The bulky TBS protecting group on the hydroxyethyl side chain further enhances facial selectivity.

G cluster_0 Asymmetric Mannich Reaction Workflow Ketone Protected Ketone (TBSO-(CH2)2-CO-Et) Enamine Chiral Enamine Formation Ketone->Enamine Propanal Propanal (Et-CHO) Imine Imine Formation (PMP-N=CH-Et) Propanal->Imine Amine PMP-Amine (PMP-NH2) Amine->Imine Proline L-Proline Catalyst Proline->Enamine TransitionState H-Bonded Transition State Imine->TransitionState Enamine->TransitionState Product Chiral β-Amino Ketone TransitionState->Product caption Workflow for the proline-catalyzed asymmetric Mannich reaction.

Caption: Workflow for the proline-catalyzed asymmetric Mannich reaction.

Stage 2: Diastereoselective Reduction of the β-Amino Ketone

With the first stereocenter set, the next challenge is to control the formation of the second at C4 via reduction of the ketone. The choice of reducing agent and the nature of the nitrogen-protecting group are critical for directing the stereochemical outcome, allowing access to either syn or anti diastereomers.[9]

Causality of Diastereoselection:

  • Syn-Diastereomer (Chelation Control): Reagents like zinc borohydride (Zn(BH₄)₂) can form a six-membered cyclic chelate between the zinc atom, the nitrogen of the amino group, and the carbonyl oxygen. This rigidifies the conformation of the molecule, forcing the hydride to attack from the less sterically hindered face, leading predominantly to the syn-1,3-amino alcohol.

  • Anti-Diastereomer (Non-Chelation Control / Felkin-Anh Model): Bulky reducing agents that do not chelate, such as L-Selectride, follow a non-chelation model (e.g., Felkin-Anh). The molecule orients itself to minimize steric interactions between the largest groups, leading to hydride attack from the opposite face and yielding the anti-1,3-amino alcohol. The choice of a bulky N-protecting group can further enforce this pathway.[9]

Reducing AgentN-Protecting GroupProposed ControlMajor DiastereomerTypical d.r.
Zn(BH₄)₂Boc, PMPChelationsyn>90:10
SmI₂N-ArylChelationanti>95:5[9]
SmI₂N-AcylChelationsyn~80:20[9]
L-Selectride®BocNon-Chelationanti>90:10

Table 1: Influence of reducing agents and protecting groups on the diastereoselective reduction of β-amino ketones. Data is representative of the general class of compounds.

Detailed Experimental Protocols

The following protocols are illustrative and based on established methodologies adapted for the synthesis of (3R,4R)-3-Amino-4-ethyl-hexan-1-ol.

Synthesis of (R)-5-(t-butyldimethylsilyloxy)-3-((4-methoxyphenyl)amino)-4-ethylpentan-3-one (Chiral β-Amino Ketone)
  • Materials: 1-(t-butyldimethylsilyloxy)hexan-3-one (1.0 eq), propanal (1.5 eq), p-anisidine (1.1 eq), L-proline (0.2 eq), DMSO.

  • Procedure:

    • To a stirred solution of 1-(t-butyldimethylsilyloxy)hexan-3-one (1.0 eq) and propanal (1.5 eq) in DMSO (4 mL/mmol) is added p-anisidine (1.1 eq).

    • L-proline (0.2 eq) is added, and the mixture is stirred vigorously at room temperature for 24-48 hours.

    • Reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated NaHCO₃ solution and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the title compound. Expected Yield: 70-85%. Expected e.e.: >95%.

Synthesis of (3R,4R)-3-((4-methoxyphenyl)amino)-4-ethyl-hexan-1-ol (syn Diastereomer)
  • Materials: Chiral β-amino ketone from step 4.1 (1.0 eq), Zn(BH₄)₂ (0.5 M in THF, 2.5 eq), Anhydrous THF.

  • Procedure:

    • The chiral β-amino ketone (1.0 eq) is dissolved in anhydrous THF (10 mL/mmol) under an inert atmosphere (N₂ or Ar) and cooled to -78 °C.

    • A solution of Zn(BH₄)₂ (2.5 eq) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

    • The reaction is stirred at -78 °C for 4 hours.

    • The reaction is quenched by the slow addition of saturated Rochelle's salt solution and allowed to warm to room temperature.

    • The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

    • The crude product is purified by flash column chromatography to yield the protected syn-amino alcohol. Expected Yield: 80-95%. Expected d.r.: >95:5.

Deprotection to Yield (3R,4R)-3-Amino-4-ethyl-hexan-1-ol
  • Materials: Protected syn-amino alcohol (1.0 eq), Ceric Ammonium Nitrate (CAN, 2.5 eq), Acetonitrile/Water (3:1).

  • Procedure:

    • The product from step 4.2 is dissolved in a 3:1 mixture of acetonitrile and water (10 mL/mmol) and cooled to 0 °C.

    • Ceric Ammonium Nitrate (CAN) is added portion-wise over 15 minutes. The solution will turn dark red/brown.

    • The reaction is stirred at 0 °C for 1-2 hours until the PMP group is fully cleaved (monitored by TLC).

    • The reaction is quenched with saturated NaHCO₃ solution until the pH is ~8-9 and extracted with dichloromethane.

    • The combined organic layers are dried and concentrated.

    • The resulting intermediate (still containing the TBS ether) is dissolved in THF, and TBAF (1.1 eq, 1M in THF) is added. The mixture is stirred at room temperature for 2 hours.

    • The solvent is removed, and the residue is purified by chromatography or crystallization to yield the final product, this compound.

Characterization and Analysis

  • Structural Verification: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the chemical structure of the final product and all intermediates.

  • Stereochemical Purity:

    • Enantiomeric Excess (e.e.): The e.e. of the β-amino ketone intermediate should be determined using chiral HPLC or SFC (Supercritical Fluid Chromatography) after conversion to a suitable derivative (e.g., a benzamide).

    • Diastereomeric Ratio (d.r.): The d.r. of the final 1,3-amino alcohol can typically be determined directly from the ¹H NMR spectrum by integrating characteristic, well-resolved signals for each diastereomer.

Conclusion and Future Outlook

The is readily achievable through a strategic combination of modern catalytic methods. The outlined approach, utilizing an organocatalyzed asymmetric Mannich reaction followed by a chelation-controlled diastereoselective reduction, offers a robust and highly selective route to the desired syn stereoisomers. By simply altering the reducing agent in the second stage, the synthesis can be diverted to produce the anti diastereomers, highlighting the flexibility of this strategy. This modularity is essential for drug discovery programs where access to all possible stereoisomers for structure-activity relationship (SAR) studies is critical. Future work may focus on developing a one-pot catalytic tandem reaction to further streamline the synthesis and improve overall process efficiency.

References

  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • R&D Chemicals. (n.d.). 3-Amino-4-ethylhexan-1-ol, suppliers and manufacturers. [Link]

  • ACS Publications. (2002). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters. [Link]

  • ACS Publications. (2001). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-amino alcohol synthesis by hydroxylation. [Link]

  • NIH. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

  • ACS Publications. (1995). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

  • PubMed. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]

  • ProQuest. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]

  • MDPI. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • RSC Publishing. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. [Link]

  • Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. [Link]

  • MDPI. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • ResearchGate. (2018). (PDF) β-Amino Alcohol Organocatalysts for Asymmetric Additions. [Link]

  • ACS Publications. (1997). An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. [Link]

  • ResearchGate. (2010). Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • ResearchGate. (2008). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

  • Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • YouTube. (2022). Asymmetric Organocatalysis: The 2021 Nobel Prize. [Link]

  • PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]

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Sources

A Senior Application Scientist's In-depth Technical Guide to the Chiral Resolution of 3-Amino-4-ethyl-hexan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of pharmaceutically active compounds is a critical determinant of their therapeutic efficacy and toxicological profile. This guide provides an in-depth technical exploration of the chiral resolution of 3-Amino-4-ethyl-hexan-1-ol, a chiral building block of significant interest in medicinal chemistry. Possessing two stereocenters, this amino alcohol can exist as four distinct stereoisomers, making the isolation of single enantiomers paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs).[1] This document delineates three principal methodologies for achieving this separation: classical diastereomeric salt resolution, enzymatic kinetic resolution, and chromatographic separation on chiral stationary phases. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific principles and critical considerations for successful implementation in a research and development setting.

Introduction: The Imperative of Chirality in Drug Development

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological properties. Regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs to improve safety and efficacy. This compound, with its vicinal amino alcohol motif, represents a versatile chiral precursor for the synthesis of complex molecular targets. The ability to resolve its racemic mixture into individual enantiomers is, therefore, a crucial step in the drug discovery and development pipeline. This guide serves as a comprehensive resource for scientists and researchers navigating the challenges of chiral resolution for this important class of compounds.

Classical Resolution via Diastereomeric Salt Formation

The formation of diastereomeric salts is a time-honored and industrially scalable method for resolving racemic amines.[2][3] This technique leverages the reaction of a racemic base with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]

Principle of Diastereomeric Salt Resolution

The fundamental principle lies in the conversion of a difficult-to-separate enantiomeric mixture into a more readily separable mixture of diastereomers. The choice of the chiral resolving agent is critical and is often determined empirically. For the resolution of a basic compound like this compound, chiral carboxylic acids are the resolving agents of choice. Commonly employed agents include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[4]

The process can be visualized as follows:

G racemate (R/S)-3-Amino-4-ethyl-hexan-1-ol (Racemic Mixture) diastereomers Mixture of Diastereomeric Salts: (R)-Amine-(+)-Tartrate (S)-Amine-(+)-Tartrate racemate->diastereomers Salt Formation resolving_agent (+)-Tartaric Acid (Chiral Resolving Agent) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(+)-Tartrate) crystallization->less_soluble Precipitation mother_liquor Mother Liquor containing More Soluble Diastereomeric Salt (e.g., (R)-Amine-(+)-Tartrate) crystallization->mother_liquor In Solution base_treatment1 Base Treatment (e.g., NaOH) less_soluble->base_treatment1 base_treatment2 Base Treatment (e.g., NaOH) mother_liquor->base_treatment2 enantiomer1 (S)-3-Amino-4-ethyl-hexan-1-ol (Enantiomerically Enriched) base_treatment1->enantiomer1 Liberation of Free Amine enantiomer2 (R)-3-Amino-4-ethyl-hexan-1-ol (Enantiomerically Enriched) base_treatment2->enantiomer2 Liberation of Free Amine

Figure 1: Workflow for Diastereomeric Salt Resolution.
Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol is a representative procedure based on established methods for the resolution of amino alcohols. Optimization of solvent, temperature, and stoichiometry will be necessary for this compound.

Materials:

  • Racemic this compound

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (Büchner funnel)

  • pH paper or meter

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic this compound in 100 mL of methanol in a suitable flask.

    • In a separate flask, dissolve a stoichiometric equivalent of (+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • Fractional Crystallization:

    • Slowly add diethyl ether to the methanolic solution until turbidity is observed.

    • Allow the solution to stand at room temperature, and then cool to 0-4 °C to induce crystallization. The less soluble diastereomeric salt will precipitate.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol/diethyl ether mixture.

    • The enantiomeric excess (e.e.) of the crystalline salt should be determined at this stage (e.g., by chiral HPLC after liberation of the amine from a small sample).

    • If the desired e.e. is not achieved, recrystallize the salt from a suitable solvent system (e.g., methanol/diethyl ether).

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the crystallized diastereomeric salt in water.

    • Basify the aqueous solution to pH > 12 with 2 M NaOH solution.

    • Extract the liberated free amine with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Isolation of the Other Enantiomer:

    • The mother liquor from the initial crystallization contains the more soluble diastereomeric salt.

    • Isolate the second enantiomer by treating the mother liquor with base and extracting as described above.

Critical Parameters and Optimization
ParameterImportanceConsiderations
Chiral Resolving Agent HighThe choice of resolving agent is crucial for obtaining well-defined crystals and achieving good separation. Screening of different chiral acids (e.g., mandelic acid, dibenzoyltartaric acid) is recommended.
Solvent System HighThe solvent system determines the differential solubility of the diastereomeric salts. A combination of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., diethyl ether, hexane) is often used.
Temperature MediumCooling profiles can influence crystal size and purity. A slow, controlled cooling rate is generally preferred.
Stoichiometry MediumThe molar ratio of the racemic amine to the resolving agent can affect the yield and purity of the resolved enantiomer. A 1:1 or 2:1 amine to acid ratio is a common starting point.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, typically lipases, to catalyze a reaction (e.g., acylation) on one enantiomer of a racemic mixture at a much higher rate than the other.[1] This results in a mixture of the unreacted, enantiomerically enriched substrate and the acylated, enantiomerically enriched product, which can then be separated.

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are particularly well-suited for the resolution of amino alcohols. In the presence of an acyl donor, a lipase can selectively acylate either the amino or the hydroxyl group of one enantiomer. The choice of lipase, acyl donor, and solvent are critical for achieving high enantioselectivity (E-value).

G racemate (R/S)-3-Amino-4-ethyl-hexan-1-ol (Racemic Mixture) lipase Lipase (e.g., CAL-B) racemate->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase reaction_mixture Reaction Mixture: (S)-3-Amino-4-ethyl-hexan-1-ol (unreacted) (R)-N-acetyl-3-Amino-4-ethyl-hexan-1-ol (product) lipase->reaction_mixture Enantioselective Acylation separation Separation (e.g., Chromatography) reaction_mixture->separation enantiomer1 (S)-3-Amino-4-ethyl-hexan-1-ol (Enantiomerically Pure) separation->enantiomer1 product (R)-N-acetyl-3-Amino-4-ethyl-hexan-1-ol separation->product hydrolysis Hydrolysis enantiomer2 (R)-3-Amino-4-ethyl-hexan-1-ol (Enantiomerically Pure) hydrolysis->enantiomer2 product->hydrolysis

Figure 2: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Acylation

This protocol provides a general framework for the enzymatic resolution of this compound. Screening of different lipases and reaction conditions is essential for optimal results.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B - CAL-B, Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Reaction vessel with magnetic stirring and temperature control

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of 5.0 g of racemic this compound in 100 mL of anhydrous toluene, add 5.0 g of immobilized lipase (e.g., Novozym® 435).

    • Add 1.5 molar equivalents of vinyl acetate.

    • Stir the reaction mixture at a constant temperature (e.g., 40 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining starting material and the acylated product.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the unreacted amino alcohol from the acylated product by silica gel column chromatography.

  • Hydrolysis of the Acylated Product (Optional):

    • To obtain the other enantiomer of the amino alcohol, the acylated product can be hydrolyzed using standard methods (e.g., acidic or basic hydrolysis).

Key Considerations for Enzymatic Resolution
ParameterImportanceConsiderations
Enzyme Selection HighDifferent lipases exhibit different enantioselectivities for a given substrate. Screening of a panel of lipases is highly recommended. Immobilized enzymes are preferred for ease of separation and reusability.
Acyl Donor HighThe choice of acyl donor can influence the reaction rate and enantioselectivity. Vinyl esters are often used as they produce a volatile byproduct (acetaldehyde) that does not interfere with the reaction equilibrium.
Solvent HighThe solvent can significantly impact enzyme activity and stability. Non-polar organic solvents are generally preferred.
Temperature MediumTemperature affects the reaction rate and enzyme stability. The optimal temperature needs to be determined for the specific enzyme and substrate.
Water Content HighFor acylation reactions in organic media, the water content should be kept low to minimize hydrolysis of the acyl donor and product.

Chromatographic Separation on Chiral Stationary Phases

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful analytical and preparative tool for the separation of enantiomers.[5] This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Principle of Chiral Chromatography

A chiral stationary phase is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (e.g., silica gel). As the racemic mixture passes through the column, the enantiomers form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability.[6]

Analytical Method Development: Chiral HPLC

A robust analytical method is essential for determining the enantiomeric excess of the products from classical and enzymatic resolutions, and can also be scaled up for preparative separations.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar polysaccharide-based columns)

Typical Mobile Phase Screening:

  • Normal Phase: Hexane/Isopropanol mixtures with a small amount of an amine modifier (e.g., diethylamine) for basic analytes.

  • Reversed Phase: Acetonitrile/Water or Methanol/Water with a suitable buffer.

Protocol for Method Development:

  • Column Selection: Based on the structure of this compound (a primary amino alcohol), a polysaccharide-based CSP is a good starting point.

  • Mobile Phase Screening:

    • Begin with a standard mobile phase, for example, 90:10 (v/v) Hexane/Isopropanol with 0.1% diethylamine.

    • Inject a solution of the racemic this compound.

    • If no separation is observed, vary the ratio of the mobile phase components (e.g., 80:20, 70:30).

    • Screen different alcohol modifiers (e.g., ethanol, n-propanol).

  • Optimization: Once baseline separation is achieved, optimize the flow rate, temperature, and mobile phase composition to improve resolution and reduce analysis time.

Preparative Chiral Chromatography

For larger-scale separations, the analytical method can be scaled up to a preparative HPLC system with a larger diameter column.

ParameterAnalytical ScalePreparative Scale
Column I.D. 2.1 - 4.6 mm> 10 mm
Particle Size 3 - 5 µm5 - 20 µm
Sample Load µg - low mgmg - g
Flow Rate 0.2 - 1.5 mL/min> 10 mL/min
Objective Quantitation (e.e. determination)Isolation of pure enantiomers

Conclusion

The chiral resolution of this compound is a critical step for its application in the synthesis of enantiomerically pure pharmaceuticals. This guide has provided a comprehensive overview of three powerful techniques: classical diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography. The choice of method will depend on factors such as the scale of the separation, the desired enantiomeric purity, and the available resources. For large-scale industrial production, diastereomeric salt resolution often remains the most cost-effective approach. Enzymatic resolution offers high selectivity under mild conditions, while chiral chromatography is an indispensable tool for both analytical and preparative-scale separations. A successful resolution strategy will often involve a combination of these techniques, for example, using chiral HPLC to monitor the progress of an enzymatic resolution. Through careful selection and optimization of the appropriate method, researchers and drug development professionals can efficiently obtain the desired enantiomers of this compound, paving the way for the development of safer and more effective chiral drugs.

References

  • Wikipedia. Chiral resolution. Available from: [Link].

  • Liotta, C. L., & Llopis-Mestre, V. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 133.
  • Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2009). Enantioselective Acylation of Amino Alcohols by Porcine Pancreatic Lipase.
  • Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry, 52(22), 5079-5082.
  • Tang, W., & Zhang, X. (2002). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link].

  • Palkovits, R. (2022).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link].

  • Toste, F. D., & Miller, S. J. (2010). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 110(7), 3893-3921.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link].

  • Hyun, M. H. (2012). Amino alcohol-derived chiral stationary phases.
  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7761-7767.
  • Chemistry LibreTexts. (2021). Acylation of Alcohols and Amines. Available from: [Link].

  • Chen, S. T., & Wang, K. T. (1989). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the Chinese Chemical Society, 36(5), 453-457.
  • Pirkle, W. H., & Pochapsky, T. C. (1986). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 51(2), 102-105.
  • Ho, G. J., & Mathre, D. J. (1993). U.S. Patent No. 5,250,724. Washington, DC: U.S.
  • Oi, S., Shijo, M., & Miyano, S. (1994). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.

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A Comprehensive Guide to the Spectroscopic Analysis of 3-Amino-4-ethyl-hexan-1-ol using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Certainty

In the realm of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. Function follows form, and an error in structural assignment can invalidate years of work. The subject of this guide, 3-Amino-4-ethyl-hexan-1-ol (C₈H₁₉NO, Molar Mass: 145.24 g/mol ), is a chiral amino alcohol with potential applications as a synthetic building block.[1] Its aliphatic nature and multiple stereocenters present a classic challenge for structural elucidation, one that is perfectly suited to the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the process of scientific discovery. We will not merely list experimental steps; we will explore the why behind each choice, building a self-validating analytical workflow from first principles to final confirmation. Our journey will take us from fundamental 1D NMR experiments to the intricate connectivity maps of 2D spectroscopy, culminating in a complete and confident structural assignment.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

The initial step in any NMR analysis is the acquisition of one-dimensional ¹H and ¹³C spectra. These experiments provide a census of the hydrogen and carbon environments within the molecule, offering crucial clues about symmetry, functional groups, and electronic environments.

Proton (¹H) NMR: A Hydrogen Census

The ¹H NMR spectrum is the cornerstone of our analysis. It provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). For this compound, we anticipate a complex spectrum due to the lack of symmetry and the presence of diastereotopic protons.

Causality of Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for non-polar to moderately polar organic molecules and its single, easily identifiable residual peak (~7.26 ppm). However, the labile protons of the alcohol (-OH) and amine (-NH₂) groups may exchange with trace acidic impurities or water, leading to broad signals or their complete disappearance. Using dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it forms hydrogen bonds, slowing down this exchange and often resolving -OH and -NH₂ protons as distinct, coupleable signals.

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard, defining the 0.00 ppm reference point. Its 12 equivalent protons give a single, sharp signal that does not overlap with most organic molecule signals.[2]

Predicted ¹H NMR Data:

The structure of this compound is shown below with IUPAC numbering.

Caption: Predicted COSY correlations for this compound.

¹H-¹³C HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D map where one axis is the ¹H spectrum and the other is the ¹³C spectrum. It produces a cross-peak for each proton that is directly bonded to a carbon atom. This experiment is the most reliable way to assign carbon signals by correlating them to their already-assigned attached protons. For example, the proton signal at ~3.65 ppm (H1) will show a cross-peak with the carbon signal at ~63.5 ppm, definitively assigning this carbon as C1.

¹H-¹³C HMBC: The Final Proof of Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for final structural confirmation. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This allows us to piece together molecular fragments and confirm the positions of substituents and functional groups where no proton-proton coupling exists.

Crucial Expected HMBC Correlations:

  • H1 (δ ~3.65) → C2, C3: Confirms the C1-C2-C3 linkage.

  • H6 (δ ~0.90) → C4, C5: Shows the end of the hexyl chain is connected to the C4 branch point.

  • H8 (δ ~0.88) → C4, C7: Unambiguously proves that the ethyl group (C7-C8) is attached to C4.

  • H3 (δ ~2.80) → C1, C2, C4, C5, C7: These correlations from the proton on the amine-bearing carbon to surrounding carbons provide a web of connectivity that locks the entire structure in place.

Caption: Key long-range HMBC correlations confirming the molecular backbone.

Part 3: Experimental Protocols and Workflow

Scientific integrity demands reproducible and robust methodologies. The following protocols provide a self-validating system for acquiring high-quality NMR data.

Detailed Sample Preparation Protocol
  • Material Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR or 50-75 mg for a comprehensive suite of experiments including ¹³C NMR. Use a calibrated analytical balance. [3]2. Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [4]3. Homogenization: Vortex the vial for 30 seconds to ensure complete dissolution. If solids persist, gentle warming or sonication may be applied. [3]4. Filtration & Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a high-quality, clean 5 mm NMR tube. This filtration step removes any particulate matter that can degrade spectral quality by interfering with the magnetic field homogeneity (shimming). [3]5. Internal Standard: Add a small amount (e.g., 5 µL) of a dilute solution of TMS in the same deuterated solvent.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Data Acquisition and Processing Workflow

The acquisition of high-quality data is followed by a standardized processing sequence to convert the raw signal (Free Induction Decay - FID) into an interpretable spectrum. [5]

Workflow cluster_exp Experimental Phase cluster_proc Processing Phase cluster_analysis Analysis Phase Prep Sample Preparation (Dissolution, Filtration) Acq Data Acquisition (1D & 2D Pulse Programs) Prep->Acq FID Raw FID Signal Acq->FID Apod Apodization (Window Function) FID->Apod FT Fourier Transform Apod->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calib Calibration (to TMS) Baseline->Calib Spectrum Final Spectrum Calib->Spectrum Integrate Integration & Peak Picking Spectrum->Integrate Assign Structural Assignment Integrate->Assign

Caption: Standardized workflow for NMR experiment, processing, and analysis.

Conclusion: A Unified Structural Narrative

The spectroscopic analysis of this compound is a logical progression of inquiry. The ¹H and ¹³C NMR spectra provide the fundamental count of atoms and their immediate electronic environments. The DEPT experiments then sort the carbon skeleton by type. This foundation allows for the strategic application of 2D NMR. The COSY spectrum acts as a thread, weaving together the proton framework along the carbon backbone. The HSQC experiment then anchors this proton framework to its corresponding carbon atoms. Finally, the HMBC experiment provides the crucial long-range connections, confirming the placement of the ethyl substituent and verifying the integrity of the entire molecular structure. By systematically integrating the data from each of these experiments, a researcher can move from a simple molecular formula to a fully validated and unambiguous structural assignment, embodying the principles of scientific rigor and trustworthiness.

References

  • R&D Chemicals. 3-Amino-4-ethylhexan-1-ol, suppliers and manufacturers. Available at: [Link]

  • PubChem. 3-Amino-4-methylhexan-1-ol. Available at: [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. Available at: [Link]

  • Bio-NMR. NMR sample preparation guidelines. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

  • Hulsmeier, M., et al. (2014). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Sheedy, J. R., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Available at: [Link]

  • Hore, P.J. NMR Data Processing. Encyclopedia of Magnetic Resonance. Available at: [Link]

  • Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 3-methylhexane analysis. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Amino-4-ethyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 3-Amino-4-ethyl-hexan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of Electron Ionization (EI) mass spectrometry and elucidates the specific fragmentation pathways driven by the compound's bifunctional nature, containing both a primary amine and a primary alcohol. By examining the interplay between these functional groups, we predict the formation of key diagnostic ions through mechanisms such as alpha-cleavage and dehydration. This guide synthesizes theoretical principles with practical insights, presenting detailed fragmentation schemes, summary tables of expected ions, and visual diagrams to facilitate the structural elucidation of this and structurally related molecules.

The Analyte: this compound

This compound is a bifunctional organic molecule featuring a primary alcohol at one terminus and a primary amine group at the C3 position. Its structure presents multiple potential sites for fragmentation under mass spectrometry analysis, making it an excellent model for understanding the competitive fragmentation pathways directed by different functional groups.

Molecular Structure:

Key Molecular Properties:

PropertyValueSource
Molecular FormulaC₈H₁₉NO[1]
Average Molecular Weight145.245 g/mol [1]
Monoisotopic Mass 145.1467 Da Calculated

The monoisotopic mass is the relevant value for mass spectrometry, representing the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Foundational Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule. This process not only generates a molecular ion but also induces extensive fragmentation, which serves as a molecular fingerprint.

2.1. Molecular Ion Formation In the EI source, the analyte is bombarded by a high-energy electron beam (typically 70 eV). This interaction ejects a single electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[2].

M + e⁻ → M⁺• + 2e⁻

For this compound, the electron is most likely ejected from a non-bonding orbital of the nitrogen or oxygen atom, as these are the highest energy electrons in the molecule.

2.2. The Nitrogen Rule The Nitrogen Rule is a heuristic used to infer the presence of nitrogen atoms in a molecule. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass[3][4]. This compound contains a single nitrogen atom, and its monoisotopic mass of 145.1467 Da is consistent with this rule, predicting a molecular ion peak (M⁺•) at m/z 145 .

2.3. Fragmentation & Stability The M⁺• is energetically unstable and rapidly undergoes a series of unimolecular decomposition reactions to form smaller, more stable fragment ions and neutral radicals[5]. The fragmentation pathways are not random; they are governed by the principles of chemical stability. Cleavages that result in the formation of more stable cations (e.g., tertiary > secondary > primary) or resonance-stabilized ions are strongly favored[2]. This principle is central to predicting the most abundant peaks in the mass spectrum.

Predicted EI Fragmentation Pathways of this compound

The fragmentation of this molecule is primarily directed by the two functional groups: the hydroxyl (-OH) group and the amino (-NH₂) group. The most characteristic fragmentation mechanisms for these groups are alpha-cleavage and, for alcohols, dehydration[6].

3.1. Fragmentation Directed by the Amino Group (α-Cleavage)

Alpha-cleavage is the most dominant fragmentation pathway for aliphatic amines and involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom[4][7][8]. This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation. For this compound, there are two C-C bonds alpha to the nitrogen (C2-C3 and C3-C4) that can cleave.

  • Pathway A: Cleavage of the C3-C4 Bond This pathway involves the loss of the largest alkyl substituent attached to the carbon backbone alpha to the nitrogen. The cleavage of the C3-C4 bond results in the expulsion of a sec-pentyl radical. This is typically the most favored amine-directed cleavage. The resulting iminium ion is a highly stable, even-electron species.

    • Fragment Ion: [HO-CH₂-CH₂-CH=NH₂]⁺

    • Predicted m/z: 74

  • Pathway B: Cleavage of the C2-C3 Bond This pathway involves the cleavage of the other alpha bond, resulting in the loss of a 2-hydroxyethyl radical. The resulting iminium cation is more substituted and also highly stable.

    • Fragment Ion: [CH₃-CH₂-CH(CH₂-CH₃)-CH=NH₂]⁺

    • Predicted m/z: 100

Expert Insight: While both pathways produce stable iminium ions, the cleavage that expels the largest and most stable radical is often preferred. The loss of the sec-pentyl radical (Pathway A) is highly probable, making the m/z 74 peak a strong candidate for the base peak in the spectrum. The m/z 100 peak is also expected to be significant.

3.2. Fragmentation Directed by the Hydroxyl Group

Alcohols undergo two primary fragmentation reactions: alpha-cleavage and dehydration (loss of water)[9][10].

  • Pathway C: Alpha-Cleavage Cleavage of the C1-C2 bond, which is alpha to the hydroxyl group, results in the loss of a large radical and the formation of the oxonium ion [CH₂=OH]⁺.

    • Fragment Ion: [CH₂=OH]⁺

    • Predicted m/z: 31

  • Pathway D: Dehydration The molecular ion can undergo intramolecular rearrangement to eliminate a neutral water molecule. This is a common fragmentation for alcohols and results in a peak at M-18[6][7].

    • Fragment Ion: [C₈H₁₇N]⁺• (Radical cation of the resulting alkene)

    • Predicted m/z: 127 (145 - 18)

3.3. Other Alkyl Fragmentation

Standard fragmentation of the alkyl backbone can also occur. A notable cleavage is the loss of the ethyl group from the C4 position, which is beta to the nitrogen atom.

  • Pathway E: Loss of an Ethyl Radical Cleavage of the C4-ethyl bond results in the loss of a •CH₂CH₃ radical (mass 29).

    • Fragment Ion: [M - 29]⁺

    • Predicted m/z: 116

Summary of Predicted Diagnostic Fragment Ions

The following table summarizes the key fragment ions predicted to appear in the EI mass spectrum of this compound.

Predicted m/zProposed Ion Structure / IdentityFragmentation PathwayExpected Intensity
145[C₈H₁₉NO]⁺•Molecular Ion (M⁺•)Low to Absent
127[M - H₂O]⁺•Pathway D: DehydrationModerate
116[M - C₂H₅]⁺Pathway E: Loss of Ethyl RadicalModerate
100[C₆H₁₄N]⁺Pathway B: α-Cleavage at C2-C3High
74 [C₃H₈NO]⁺ Pathway A: α-Cleavage at C3-C4 Very High (Base Peak Candidate)
31[CH₃O]⁺Pathway C: α-Cleavage at C1-C2Moderate to High

Visualization of Key Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the primary fragmentation mechanisms.

Caption: Major fragmentation pathways originating from the molecular ion (m/z 145).

Considerations for Soft Ionization: Electrospray Ionization (ESI)

It is crucial to differentiate the expected outcome in EI from that of a soft ionization technique like Electrospray Ionization (ESI).

  • Mechanism: ESI is a soft ionization method that transfers analytes from solution to the gas phase with minimal internal energy[11]. For small molecules like this compound, ionization occurs via the ion evaporation model, typically through protonation in an acidic mobile phase[12].

  • Expected Spectrum: ESI would primarily yield the protonated molecule, [M+H]⁺, at m/z 146 . Significant fragmentation is not expected in a standard ESI-MS spectrum[11][13].

  • Structural Elucidation with ESI: To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is required. This involves isolating the [M+H]⁺ ion (m/z 146) and subjecting it to collision-induced dissociation (CID) to generate fragment ions that can then be analyzed[11].

Experimental Protocol: A Self-Validating Approach to EI-MS Analysis

The following outlines a generalized, self-validating workflow for analyzing an unknown sample suspected to be this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

  • Sample Preparation:

    • Dissolve a small quantity of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of ~10-100 µg/mL.

    • Causality: A volatile solvent is required for efficient vaporization in the GC inlet. The concentration must be optimized to avoid detector saturation while ensuring adequate signal.

  • GC Separation:

    • Inject 1 µL of the sample into a GC equipped with a non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Use a temperature program starting at ~50°C, holding for 1-2 minutes, then ramping at 10-20°C/min to ~250°C.

    • Causality: The GC step ensures that the analyte is pure when it enters the MS source, validating that the resulting mass spectrum corresponds to a single compound. The temperature ramp separates the analyte from any solvent or impurities.

  • MS Data Acquisition:

    • Set the MS source to Electron Ionization (EI) mode.

    • Use a standard electron energy of 70 eV.

    • Acquire data over a mass range of m/z 30-200.

    • Causality: 70 eV is the standard energy for EI because it provides reproducible fragmentation patterns that are comparable to library spectra. The mass range is chosen to be below the lowest expected fragment (m/z 31) and well above the molecular ion (m/z 145).

  • Data Analysis & Validation:

    • Extract the mass spectrum from the apex of the GC peak corresponding to the analyte.

    • Step 4.1 (Molecular Ion): Look for a peak at m/z 145. Confirm it obeys the Nitrogen Rule (odd mass for one N). Its potential low abundance is expected.

    • Step 4.2 (Key Fragments): Identify the base peak. Compare its m/z with the predicted high-intensity fragments (m/z 74 or 100).

    • Step 4.3 (Diagnostic Ions): Search for other predicted diagnostic ions (m/z 127, 116, 31).

    • Step 4.4 (Validation): The presence of this combination of ions, particularly the molecular ion and the key fragments from competing amine and alcohol pathways, provides a self-validating system that strongly supports the proposed structure.

References

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

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  • Title: Video: Mass Spectrometry: Alcohol Fragmentation Source: JoVE URL: [Link]

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An In-Depth Technical Guide to the FT-IR Analysis of 3-Amino-4-ethyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the functional groups present in 3-Amino-4-ethyl-hexan-1-ol using Fourier-Transform Infrared (FT-IR) spectroscopy. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Functional Groups

This compound (CAS No. 945723-37-5) is a multifunctional organic molecule with the chemical formula C₈H₁₉NO.[1] Its structure comprises a primary alcohol, a secondary amine, and a saturated alkyl backbone. Each of these functional groups exhibits characteristic absorption bands in the infrared spectrum, allowing for a detailed structural elucidation.

Structure of this compound:

Caption: Chemical structure of this compound.

Principles of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, are quantized. A molecule will only absorb radiation of a frequency that matches the vibrational frequency of one of its bonds, resulting in an absorption band in the FT-IR spectrum.[2] The position, intensity, and shape of these bands provide a unique "fingerprint" of the molecule.[3]

Predicted FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is predicted to be a superposition of the characteristic absorption bands of its constituent functional groups: the primary alcohol, the secondary amine, and the alkyl chains.

I. The Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹)

This region is typically the most informative for identifying the key functional groups in a molecule.[3][4]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Appearance
Primary AlcoholO-H Stretch (H-bonded)3500 - 3200StrongBroad
Secondary AmineN-H Stretch3350 - 3310Weak to MediumSharp
Alkyl GroupsC-H Stretch (sp³)2960 - 2850StrongSharp
Secondary AmineN-H Bend1650 - 1580VariableSharp

Analysis of the Functional Group Region:

  • O-H Stretching (Primary Alcohol): A prominent, broad absorption band is expected in the 3500-3200 cm⁻¹ region due to the stretching of the hydroxyl (O-H) group.[5][6] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties.

  • N-H Stretching (Secondary Amine): A weaker and sharper peak is anticipated around 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[7] Unlike primary amines which show two N-H stretching bands (symmetric and asymmetric), secondary amines exhibit only one.[7][8]

  • C-H Stretching (Alkyl Groups): Strong, sharp absorption bands between 2960 cm⁻¹ and 2850 cm⁻¹ are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and hexyl chains.[9]

  • N-H Bending (Secondary Amine): A band of variable intensity may be observed in the 1650-1580 cm⁻¹ range, which is attributed to the in-plane bending (scissoring) of the N-H bond.[7][10]

II. The Fingerprint Region (1500 cm⁻¹ to 600 cm⁻¹)

This region contains a complex series of absorption bands that are unique to the overall molecular structure. While individual peak assignments can be challenging, the pattern of peaks serves as a molecular fingerprint.[3][11]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Appearance
Alkyl GroupsC-H Bend (scissoring/bending)1470 - 1450MediumSharp
Alkyl GroupsC-H Bend (rocking)~1375MediumSharp
Primary AlcoholC-O Stretch1075 - 1000StrongSharp
Secondary AmineC-N Stretch1250 - 1020Weak to MediumSharp
Secondary AmineN-H Wag910 - 665Medium to StrongBroad

Analysis of the Fingerprint Region:

  • C-H Bending (Alkyl Groups): Absorptions corresponding to the bending vibrations of the CH₂ and CH₃ groups are expected around 1470-1450 cm⁻¹ and a distinct peak for the CH₃ symmetric bend near 1375 cm⁻¹.

  • C-O Stretching (Primary Alcohol): A strong, sharp band in the 1075-1000 cm⁻¹ range is indicative of the C-O stretching vibration of the primary alcohol.[6][12]

  • C-N Stretching (Aliphatic Amine): A weak to medium intensity band for the C-N stretch is expected between 1250 and 1020 cm⁻¹.[7][13]

  • N-H Wagging (Secondary Amine): A broad and relatively strong band in the 910-665 cm⁻¹ region can be attributed to the out-of-plane bending (wagging) of the N-H bond.[7][14]

Experimental Protocol: FT-IR Analysis of this compound

This protocol outlines the steps for acquiring an FT-IR spectrum of a liquid sample such as this compound using the transmission method.

Materials:

  • FT-IR Spectrometer

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr)

  • Pasteur pipette or syringe

  • Sample of this compound

  • Volatile solvent for cleaning (e.g., anhydrous acetone or isopropanol)

  • Lens tissue

Workflow:

G cluster_0 Preparation cluster_1 Sample Analysis cluster_2 Post-Analysis A Clean and dry IR cell windows B Acquire background spectrum A->B C Apply liquid sample to one window B->C D Assemble cell to form a thin film C->D E Place cell in spectrometer D->E F Acquire sample spectrum E->F G Clean and store IR cell windows F->G H Process and analyze spectrum F->H

Caption: Experimental workflow for FT-IR analysis of a liquid sample.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the IR cell windows thoroughly with a suitable solvent and lens tissue.

    • Assemble the empty cell and place it in the sample holder.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Preparation:

    • Disassemble the liquid cell.

    • Using a clean Pasteur pipette, apply a small drop of this compound to the center of one of the IR windows.[15]

    • Carefully place the second window on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.[16]

    • For viscous liquids, gentle pressure may be applied to achieve a suitable film thickness.[17]

  • Sample Spectrum Acquisition:

    • Place the assembled cell containing the sample into the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹).

    • The number of scans can be increased to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

    • Compare the observed spectrum with the predicted absorption frequencies to confirm the presence of the expected functional groups.

    • If available, compare the spectrum to a reference spectrum from a spectral library for definitive identification. The NIST Chemistry WebBook is a valuable resource for reference spectra, although a spectrum for this specific compound is not currently available.[18][19]

Self-Validating System and Trustworthiness

The reliability of this analysis is ensured through a self-validating process:

  • Internal Consistency: The presence of a broad O-H stretch, a sharp N-H stretch, and strong C-H stretches in the high-frequency region should be corroborated by the presence of C-O, C-N, and C-H bending vibrations in the fingerprint region. The absence of significant peaks in other regions (e.g., the carbonyl region around 1700 cm⁻¹) further validates the proposed structure.

  • Comparison with Known Compounds: While a direct reference spectrum may be unavailable, comparing the obtained spectrum with those of simpler, related molecules (e.g., 1-hexanol and a simple secondary amine) from databases like the NIST Chemistry WebBook can provide a high degree of confidence in the interpretation.[18][19]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By systematically analyzing the functional group and fingerprint regions of the infrared spectrum, researchers can confidently identify the primary alcohol, secondary amine, and alkyl functionalities within the molecule. The experimental protocol detailed in this guide, coupled with a thorough understanding of the underlying principles of infrared spectroscopy, provides a robust framework for obtaining high-quality, interpretable data essential for research and development in the pharmaceutical and chemical industries.

References

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Hexanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • American Chemical Society. (2017, February 28). Infrared Spectroscopy. In ACS Reagent Chemicals. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Hexanol, 4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PIKE Technologies. (2024, June 21). Filling a viscous fluid into an IR liquid transmission cell [Video]. YouTube. Retrieved from [Link]

  • Smith, B. C. (2016, January 1). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. Retrieved from [Link]

  • R&D Chemicals. (n.d.). 3-Amino-4-ethylhexan-1-ol, suppliers and manufacturers. Retrieved from [Link]

  • St. Olaf College, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-methylhexan-1-ol. In PubChem. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-Amino-4-ethyl-hexan-1-ol: Physicochemical Properties, Stereochemistry, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed examination of 3-Amino-4-ethyl-hexan-1-ol (CAS No. 945723-37-5), a bifunctional amino alcohol with significant potential in chemical synthesis and drug development. As a molecule featuring two distinct chiral centers, its stereoisomeric forms are of paramount interest for applications in asymmetric synthesis and as building blocks for complex, biologically active molecules. This document consolidates available physicochemical data, presents predicted properties based on structural analogy, and outlines robust analytical protocols for its characterization. The guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's properties and handling.

Introduction and Scientific Context

The Role of Amino Alcohols in Modern Chemistry

Amino alcohols are a highly versatile class of organic compounds, distinguished by the presence of both an amine and a hydroxyl functional group. This bifunctionality makes them crucial intermediates and building blocks in a wide array of applications, from the synthesis of polymers and surfactants to their use as ligands in asymmetric catalysis. In the pharmaceutical industry, the amino alcohol motif is a common structural feature in many bioactive compounds. The ability of the amine to act as a base or nucleophile, combined with the hydroxyl group's capacity for reactions like esterification and oxidation, provides a rich chemical landscape for molecular design and synthesis.

Unveiling this compound

This compound is a structurally interesting member of the amino alcohol family. Its aliphatic backbone and the specific arrangement of its functional groups suggest its utility as a research chemical, particularly as a precursor for more complex molecules.[1][2] While extensive peer-reviewed literature on this specific molecule is sparse, its structural components allow for a robust, experience-based evaluation of its expected properties and reactivity.

The Criticality of Chirality: Understanding the Stereoisomers

A defining feature of this compound is the presence of two stereocenters at carbons 3 and 4.[3] This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[3] The (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) isomers. The relationship between any other pair (e.g., (3R,4R) and (3R,4S)) is diastereomeric. This stereochemical complexity is of utmost importance in drug development, where different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the stereoselective synthesis and characterization of a single, desired isomer is a primary objective in its application.[3]

G cluster_0 Enantiomeric Pair A cluster_1 Enantiomeric Pair B 3R,4R 3R,4R 3S,4S 3S,4S 3R,4R->3S,4S Enantiomers 3R,4S 3R,4S 3R,4R->3R,4S Diastereomers 3S,4R 3S,4R 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Caption: Stereoisomeric relationships of this compound.

Physicochemical and Structural Properties

Comprehensive experimental data for this compound is not widely published.[2] The following tables summarize its key identifiers from chemical databases and provide professionally estimated physical properties based on its structure and comparison with analogous compounds like 6-aminohexan-1-ol and 4-ethylhexan-3-ol.[4][5]

Compound Identification
IdentifierValueSource
IUPAC Name 3-amino-4-ethylhexan-1-olPubChem
CAS Number 945723-37-5[1][3][6][7]
Molecular Formula C₈H₁₉NO[6][7][8]
Molecular Weight 145.24 g/mol [6][7][8]
Canonical SMILES CCC(CC)C(CCO)NPubChem
InChI Key SCFIYJQBLADDGB-UHFFFAOYSA-N
Physical Properties
PropertyPredicted Value / ObservationRationale / Notes
Physical State Solid Often observed for amino alcohols with similar chain lengths due to strong intermolecular hydrogen bonding.
Appearance Light yellow solidBased on data for analogous compounds like 6-aminohexan-1-ol.[4]
Boiling Point >200 °C (estimated)The presence of both -OH and -NH₂ groups allows for extensive hydrogen bonding, significantly raising the boiling point compared to a non-functionalized alkane or a simple alcohol like 4-ethylhexan-3-ol (b.p. ~160 °C).[5]
Melting Point Data not available[2] Expected to be a low-melting solid.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol).The polar amine and hydroxyl groups will confer hydrophilicity. The alkyl chain reduces overall water solubility compared to smaller amino alcohols.
pKa (of NH₃⁺) ~9.5 - 10.5 (estimated)Typical range for the conjugate acid of a primary aliphatic amine.
pKa (of OH) ~16 - 18 (estimated)Typical range for a primary alcohol, making it a very weak acid.[9]

Spectroscopic and Analytical Characterization

As analytical data is not provided by all suppliers, the buyer assumes responsibility for confirming the product's identity and purity. The following section outlines the expected spectroscopic signatures, which serve as a benchmark for such verification.

Rationale for Analysis

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) provides purity and molecular weight information, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the molecular structure and functional groups.

G cluster_workflow Analytical Characterization Workflow Sample Sample of This compound HPLC HPLC-UV/ELSD (Purity Assessment) Sample->HPLC LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS NMR ¹H and ¹³C NMR (Structural Elucidation) LCMS->NMR IR FTIR Spectroscopy (Functional Group ID) NMR->IR Final Confirmed Structure & Purity >95% IR->Final

Caption: Logical workflow for the analytical validation of the compound.

Expected Spectroscopic Signatures
  • ¹H NMR (in CDCl₃ or MeOD):

    • Protons on C1 (-CH₂OH): A triplet around δ 3.5-3.8 ppm.

    • Proton on C3 (-CH(NH₂)-): A multiplet, likely obscured, around δ 2.8-3.2 ppm.

    • Protons on -NH₂ and -OH: Broad singlets that are exchangeable with D₂O. Their chemical shift is highly variable depending on concentration and solvent.

    • Aliphatic Protons (C2, C4, ethyl groups): Complex multiplets in the upfield region (δ 0.8-1.8 ppm). Expect two distinct triplets for the methyl groups of the two ethyl side chains.

  • ¹³C NMR (in CDCl₃ or MeOD):

    • C1 (-CH₂OH): Signal around δ 60-65 ppm.

    • C3 (-CH(NH₂)-): Signal around δ 50-55 ppm.

    • C4 (-CH(Et)-): Signal around δ 40-45 ppm.

    • Other Aliphatic Carbons: Signals in the δ 10-35 ppm range.

  • Infrared (IR) Spectroscopy:

    • O-H and N-H Stretching: A very broad band from 3200-3500 cm⁻¹, characteristic of hydrogen-bonded alcohol and amine groups.

    • C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

    • N-H Bending (Scissoring): A peak around 1590-1650 cm⁻¹.

    • C-O Stretching: A strong peak in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI+): Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 146.25.

    • Key Fragments: Fragmentation would likely involve the loss of water (H₂O), ammonia (NH₃), or cleavage adjacent to the functional groups.

Experimental Protocols

The following protocols are standardized, self-validating methods for assessing the purity and identity of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
  • Objective: To determine the purity of the compound by separating it from potential non-polar and polar impurities.

  • Methodology:

    • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Equilibrate the system with the initial mobile phase conditions.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water. Rationale: The acid protonates the amine, ensuring good peak shape and preventing tailing on the silica-based stationary phase.

      • Solvent B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B. Rationale: A gradient is necessary to elute any potential impurities with a wide range of polarities.

      • 15-18 min: Hold at 95% B.

      • 18-20 min: Return to 5% B and re-equilibrate.

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Water:Acetonitrile.

    • Injection & Detection: Inject 5 µL and monitor at 210 nm (for end absorbance) or use an Evaporative Light Scattering Detector (ELSD) for universal detection.

    • Data Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol: Structural Confirmation by FTIR Spectroscopy
  • Objective: To confirm the presence of key functional groups (amine and hydroxyl).

  • Methodology:

    • Sample Preparation: As the compound is a solid, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal.

    • Background Collection: Before running the sample, run a background scan with a clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

    • Sample Spectrum Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Data Analysis: Process the resulting spectrum (baseline correction, if necessary). Identify the key vibrational bands and compare them to the expected values (see Section 3.2).

Handling, Safety, and Storage

GHS Hazard Information

It is imperative to handle this chemical with appropriate care, adhering to established laboratory safety protocols.

Hazard ClassGHS PictogramSignal WordHazard StatementSource
Eye Irritant Cat. 2GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Combustibility--Combustible Solid
Recommended Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side protection, and a lab coat.[10]

  • Handling: Avoid contact with skin and eyes.[11] Avoid breathing dust.[4] Use only in a well-ventilated area, such as a chemical fume hood.[4] Keep away from heat, sparks, and open flames.[12]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] The compound may be hygroscopic and air-sensitive, requiring storage under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.[4]

References

  • Benchchem Scientific Inc. (n.d.). This compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53984929, 3-Aminohex-4-en-1-ol.
  • LookChem (n.d.). 3-Amino-4-ethylhexan-1-ol.
  • SynQuest Laboratories, Inc. (2025). 3-Amino-4-ethylhexan-1-ol.
  • Thermo Fisher Scientific (2025). Safety Data Sheet: 6-Aminohexan-1-ol.
  • Sigma-Aldrich Co. LLC. (n.d.). This compound.
  • CP Lab Safety (n.d.). This compound, 95% Purity.
  • ChemBK (2024). 4-ethylhexan-3-ol.
  • Sigma-Aldrich Co. LLC. (n.d.). This compound (Discontinued).
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84071814, 3-Amino-4-methylhexan-1-ol.
  • Carl ROTH GmbH + Co. KG (2017). Safety Data Sheet: 1-Hexanol.
  • Ing. Petr Švec - PENTA s.r.o. (2024). Safety Data Sheet: 1-Hexanol.
  • Central Drug House (P) Ltd. (n.d.). Hexan-1-ol Material Safety Data Sheet.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733734, 3-Amino-4-ethylhexanoic acid.
  • BYJU'S (2022). NCERT Solutions for Class 11 Chemistry Chapter 12.
  • SRD Pharma (n.d.). This compound.
  • Wikipedia (2024). Alcohol (chemistry).
  • National Institute of Standards and Technology (n.d.). 3-Hexanol, 3-ethyl-.

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Navigating the Solubility Landscape of 3-Amino-4-ethyl-hexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-ethyl-hexan-1-ol is a chiral amino alcohol with potential applications in pharmaceutical synthesis and materials science. Its solubility in various organic solvents is a critical parameter for its purification, reaction chemistry, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, predictive assessments of its solubility in common organic solvents, and a detailed experimental protocol for the accurate determination of its solubility. This document is intended to serve as a practical resource for researchers working with this compound and similar amino alcohols.

Understanding the Molecule: this compound

This compound is a bifunctional organic molecule characterized by a primary amine (-NH2) and a primary alcohol (-OH) functional group, attached to a six-carbon backbone with an ethyl branch. Its molecular formula is C8H19NO, and it has a molecular weight of 145.24 g/mol . The presence of two chiral centers at positions 3 and 4 indicates that it can exist as four possible stereoisomers.

The key structural features that dictate its solubility are:

  • A Polar Head: The primary amine and primary hydroxyl groups are capable of both donating and accepting hydrogen bonds, rendering this portion of the molecule highly polar.

  • A Nonpolar Tail: The hexyl backbone, including the ethyl branch, is nonpolar and contributes to its lipophilicity.

The interplay between this polar head and nonpolar tail governs its interactions with different solvents.

Caption: Molecular Structure of this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in more technical terms, relates to the similarity of their intermolecular forces. For a more quantitative prediction, the Hansen Solubility Parameters (HSP) provide a useful framework.

The "Like Dissolves Like" Principle

This principle suggests that substances with similar polarities are more likely to be soluble in each other.

  • Polar Solvents: These solvents will primarily interact with the polar amine and hydroxyl groups of this compound through hydrogen bonding and dipole-dipole interactions.

  • Nonpolar Solvents: These solvents will interact with the nonpolar alkyl chain of the molecule through weaker van der Waals forces.

Due to the presence of both polar and nonpolar regions, this compound is expected to exhibit a degree of amphiphilicity.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more nuanced approach by breaking down the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Predicted Solubility in Common Organic Solvents

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents are strong hydrogen bond donors and acceptors, leading to favorable interactions with the amine and hydroxyl groups of the solute.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents are polar and can accept hydrogen bonds, facilitating dissolution. However, the lack of a hydrogen bond-donating hydroxyl group might slightly limit solubility compared to protic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to ModerateEthers are less polar than the other polar solvent classes and are only weak hydrogen bond acceptors.
Halogenated Dichloromethane, ChloroformLowThese solvents have low polarity and are not effective at solvating the highly polar functional groups of the amino alcohol.
Aromatic Toluene, BenzeneVery LowThese are nonpolar solvents that will primarily interact with the alkyl chain, but these interactions are not strong enough to overcome the strong intermolecular forces of the solute.
Aliphatic Hexane, HeptaneVery LowAs nonpolar solvents, they are poor at solvating polar molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative data, experimental determination of solubility is essential. The isothermal shake-flask method is a reliable and widely used technique.[1]

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Materials and Equipment
  • This compound (solute)

  • Organic solvents of interest (high purity grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow

Solubility Determination Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in shaker at constant temperature prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter the sample sample2->sample3 sample4 Dilute if necessary sample3->sample4 analyze Quantify concentration (e.g., HPLC) sample4->analyze

Caption: Isothermal Shake-Flask Method Workflow.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[2] It is advisable to perform a kinetic study to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 36, and 48 hours).

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is crucial to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or a refractive index detector) is often a good choice for amino alcohols. Gas Chromatography (GC) can also be used.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the solute in the diluted samples from the calibration curve and then calculate the original concentration in the saturated solution, taking the dilution factor into account.

Self-Validating System and Causality
  • Use of Excess Solute: Ensuring an excess of the solid phase is present validates that the solution is indeed saturated at equilibrium.[1]

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

  • Equilibrium Confirmation: Sampling at multiple time points to ensure the concentration has plateaued confirms that equilibrium has been reached.

  • Filtration: Filtering the supernatant is a critical step to remove any undissolved microparticles, which would otherwise lead to erroneously high solubility values.

  • Calibration Curve: The use of a multi-point calibration curve ensures the accuracy and linearity of the quantification method.

Conclusion

While specific experimental data for the solubility of this compound in organic solvents is not widely published, a strong predictive understanding can be derived from its molecular structure and the principles of intermolecular forces. It is anticipated to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For precise and reliable data, the isothermal shake-flask method, as detailed in this guide, provides a robust experimental framework. This information is foundational for the effective application of this compound in research and development.

References

  • R&D Chemicals. 3-Amino-4-ethylhexan-1-ol. Available at: [Link]

  • Abbott, S. HSP Basics. Practical Solubility Science. Available at: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • Ferreira, O., & Pinho, S. P. (2022). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 67(5), 1143-1155. Available at: [Link]

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A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 3-Amino-4-ethyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the ability to predict molecular properties with high accuracy before engaging in costly and time-consuming synthesis is paramount. Quantum chemical calculations offer a powerful lens through which we can understand the intricate electronic structure and behavior of molecules. This guide provides a comprehensive, in-depth technical framework for the quantum chemical analysis of 3-Amino-4-ethyl-hexan-1-ol, a molecule representative of the chiral amino alcohol scaffolds prevalent in many pharmaceutical compounds.[1][2] As researchers, scientists, and drug development professionals, our goal is not merely to generate data, but to derive meaningful insights that can guide molecular design and optimization. This document is structured to provide not just the 'how,' but the critical 'why' behind each step of the computational workflow, ensuring a robust and scientifically sound investigation.

Foundational Understanding of this compound

Before embarking on any computational study, a thorough understanding of the target molecule is essential. This compound is a chiral amino alcohol with the molecular formula C8H19NO.[3]

PropertyValueSource
Molecular Formula C8H19NO[3][4]
Molecular Weight ~145.24 g/mol [3][4]
CAS Number 945723-37-5[4][5][6]
Canonical SMILES CCC(CC)C(CCO)N[5]
InChI Key SCFIYJQBLADDGB-UHFFFAOYSA-N[5]

A critical feature of this molecule is the presence of two stereocenters at carbons 3 and 4, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[5] The distinct spatial arrangement of atoms in these isomers can lead to significantly different biological activities and interactions with chiral environments such as protein binding sites. Therefore, a comprehensive quantum chemical analysis must consider these stereochemical variations.

The Rationale Behind the Computational Approach: A Workflow for Insight

Our computational strategy is designed to build a detailed electronic and structural profile of this compound. The workflow progresses from fundamental geometry optimization to the exploration of electronic properties that are critical for understanding its reactivity and potential intermolecular interactions.

computational_workflow cluster_setup Initial Setup cluster_geom_opt Geometry Optimization & Vibrational Analysis cluster_electronic_properties Electronic Properties Calculation A 1. Stereoisomer Selection and 3D Structure Generation B 2. Conformer Search A->B C 3. Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) B->C D 4. Vibrational Frequency Analysis C->D E 5. Single-Point Energy Calculation (Higher Level of Theory) D->E F 6. Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) E->F G 7. Molecular Electrostatic Potential (MEP) Mapping E->G H 8. Population Analysis (Atomic Charges) E->H

Caption: Computational workflow for the quantum chemical analysis of this compound.

Detailed Experimental Protocols: A Step-by-Step Guide

What follows is a detailed protocol for the quantum chemical calculations. The choice of Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set for initial optimization strikes a balance between computational cost and accuracy for organic molecules of this size. For more accurate electronic properties, a single-point energy calculation with a larger basis set is recommended.

Part 1: Initial Structure Preparation and Conformational Analysis

Objective: To generate the initial 3D structures of the stereoisomers and identify their low-energy conformers.

  • Step 1: 3D Structure Generation.

    • Using a molecular builder (e.g., Avogadro, ChemDraw), generate the 3D structures for each of the four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

    • Save the initial coordinates in a suitable format (e.g., .xyz or .mol).

  • Step 2: Conformational Search.

    • Due to the presence of rotatable bonds, each stereoisomer can exist in multiple conformations. A conformational search is crucial to locate the global minimum energy structure.

    • Employ a molecular mechanics force field (e.g., MMFF94) for a preliminary, computationally inexpensive conformational search. This will generate a set of low-energy conformers for each stereoisomer.

Part 2: Geometry Optimization and Frequency Calculations

Objective: To obtain the optimized, stable geometries of the most stable conformers and to confirm they are true minima on the potential energy surface.

  • Step 3: Geometry Optimization.

    • For the lowest energy conformer of each stereoisomer identified in Step 2, perform a geometry optimization using DFT.

    • Methodology:

      • Theory Level: B3LYP

      • Basis Set: 6-31G(d)

      • Software: Gaussian, ORCA, or other quantum chemistry packages.

    • The optimization process will iteratively adjust the atomic coordinates to find the structure with the minimum energy.

  • Step 4: Vibrational Frequency Analysis.

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) on the optimized geometries from Step 3.

    • Purpose:

      • To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

      • To obtain the zero-point vibrational energy (ZPVE) for accurate energy comparisons.

      • To predict the infrared (IR) spectrum, which can be compared with experimental data if available.

Part 3: Calculation of Electronic Properties

Objective: To elucidate the electronic characteristics of the molecule that govern its reactivity and interactions.

  • Step 5: Single-Point Energy Calculation.

    • Using the optimized geometries from Step 3, perform a single-point energy calculation with a more robust basis set to obtain more accurate electronic energies.

    • Methodology:

      • Theory Level: B3LYP

      • Basis Set: 6-311+G(d,p)

  • Step 6: Molecular Orbital Analysis.

    • From the output of the single-point energy calculation, analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Key Metrics:

      • HOMO Energy: Associated with the ability to donate electrons.

      • LUMO Energy: Associated with the ability to accept electrons.

      • HOMO-LUMO Gap (ΔE): A measure of chemical reactivity and electronic stability. A smaller gap suggests higher reactivity.

  • Step 7: Molecular Electrostatic Potential (MEP) Mapping.

    • Generate the MEP surface for each optimized stereoisomer.

    • Purpose: To visualize the charge distribution and identify regions of positive and negative electrostatic potential.

      • Red regions (negative potential): Indicate electron-rich areas, likely sites for electrophilic attack (e.g., around the oxygen and nitrogen atoms).

      • Blue regions (positive potential): Indicate electron-poor areas, likely sites for nucleophilic attack (e.g., around the hydrogen atoms of the amino and hydroxyl groups).

  • Step 8: Population Analysis.

    • Perform a population analysis (e.g., Mulliken, NBO) to determine the partial atomic charges on each atom.

    • Purpose: To quantify the charge distribution within the molecule, providing insight into polar bonds and potential sites for intermolecular interactions like hydrogen bonding.

Anticipated Results and Their Significance in a Drug Discovery Context

The data generated from these calculations will provide a multi-faceted understanding of this compound.

Calculated PropertyExpected InsightsRelevance to Drug Development
Optimized Geometry Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformation.Understanding the 3D shape is fundamental for docking studies and predicting binding to a target protein.
Relative Energies of Stereoisomers Determines the thermodynamic stability of the different stereoisomers.Can inform which isomer is likely to be more prevalent and potentially more biologically active.
HOMO-LUMO Energies and Gap Indicates the molecule's chemical reactivity and kinetic stability.A smaller gap may suggest greater reactivity, which could be relevant for metabolic stability or covalent binding.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and potential sites for non-covalent interactions.Crucial for predicting how the molecule will interact with a protein's binding pocket through hydrogen bonds, and electrostatic interactions.
Atomic Charges Quantifies the polarity of bonds and the charge on individual atoms.Provides a more granular understanding of the electrostatic interactions and can be used to parameterize molecular mechanics force fields for further simulations.
Vibrational Frequencies Predicts the IR spectrum.Can aid in the experimental characterization of the synthesized molecule.

Concluding Remarks: From Data to Discovery

This guide has outlined a rigorous and logical workflow for the quantum chemical characterization of this compound. By systematically progressing from structural determination to the analysis of electronic properties, researchers can build a comprehensive computational model of this molecule. The true power of these calculations lies not in the numbers themselves, but in their interpretation within the broader context of drug discovery.[7][8] These theoretical insights can guide the synthesis of specific stereoisomers, predict potential binding modes, and ultimately accelerate the journey from a promising molecule to a potential therapeutic agent.

References

  • 3-Amino-4-ethylhexan-1-ol . R&D Chemicals. [Link]

  • 3-Aminohex-4-en-1-ol | C6H13NO | CID 53984929 . PubChem. [Link]

  • 3-Amino-4-methylhexan-1-ol | C7H17NO | CID 84071814 . PubChem. [Link]

  • An Introduction to Computational Drug Discovery . YouTube. [Link]

  • Introduction to Computational Drug Discovery . YouTube. [Link]

  • Introduction to molecular modeling in drug discovery . Schrödinger. [Link]

  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics . MDPI. [Link]

  • Quantum Machine-Learning for Drug-like Molecules . YouTube. [Link]

  • Computational Methods in Drug Discovery . PubMed Central. [Link]

  • Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis . Chemical Science (RSC Publishing). [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling . National Institutes of Health. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis . Diva-Portal.org. [Link]

  • γ-Amino alcohol synthesis by amination (alkylation) . Organic Chemistry Portal. [Link]

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Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of (3R,4S)-3-Amino-4-ethyl-hexan-1-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral γ-amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals and natural products. Their defined stereochemistry is often crucial for biological activity, making their stereoselective synthesis a topic of significant interest in medicinal chemistry and drug development.[1][2] (3R,4S)-3-Amino-4-ethyl-hexan-1-ol, with its two contiguous stereocenters, represents a valuable chiral building block for the synthesis of complex molecular targets. This application note details a proposed robust and highly stereoselective synthetic route to this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery.

The presented strategy hinges on a key organocatalytic asymmetric Michael addition of a nitroalkane to an α,β-unsaturated ester to set the two stereocenters in a controlled manner.[3][4][5] Subsequent chemoselective reductions of the nitro and ester functionalities furnish the target γ-amino alcohol. This approach offers a practical and efficient pathway to this valuable chiral building block from readily available starting materials.

Proposed Synthetic Strategy: A Logic-Driven Approach

The retrosynthetic analysis of the target molecule, (3R,4S)-3-Amino-4-ethyl-hexan-1-ol, reveals a disconnection strategy centered around the formation of the C3-C4 bond and the installation of the amine and alcohol functionalities. A logical precursor to the γ-amino alcohol is a γ-nitro ester, which can be accessed through a Michael addition.

Retrosynthesis target (3R,4S)-3-Amino-4-ethyl-hexan-1-ol intermediate1 γ-Nitro Ester Intermediate target->intermediate1 Functional Group Interconversion (Reductions) starting_materials 1-Nitrobutane + Ethyl (E)-hex-2-enoate intermediate1->starting_materials Asymmetric Michael Addition

Caption: Retrosynthetic analysis of (3R,4S)-3-Amino-4-ethyl-hexan-1-ol.

This retrosynthetic approach leads to a three-step forward synthesis:

  • Asymmetric Michael Addition: An organocatalyzed conjugate addition of 1-nitrobutane to ethyl (E)-hex-2-enoate to form ethyl (3R,4S)-4-ethyl-3-nitrohexanoate. The choice of a chiral organocatalyst is paramount for controlling the stereochemistry of the two newly formed chiral centers.

  • Nitro Group Reduction: Selective reduction of the nitro group in the Michael adduct to an amine, yielding ethyl (3R,4S)-3-amino-4-ethylhexanoate.

  • Ester Reduction: Reduction of the ester functionality to a primary alcohol to afford the final product, (3R,4S)-3-Amino-4-ethyl-hexan-1-ol.

Detailed Experimental Protocols

Part 1: Asymmetric Michael Addition of 1-Nitrobutane to Ethyl (E)-hex-2-enoate

The cornerstone of this synthesis is the highly enantioselective and diastereoselective Michael addition, catalyzed by a chiral bifunctional thiourea catalyst.[5][6] These catalysts operate through a dual activation mechanism, where the basic amine moiety activates the nitroalkane, and the thiourea moiety activates the α,β-unsaturated ester through hydrogen bonding.

Michael_Addition_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Nitrobutane 1-Nitrobutane Solvent Toluene Nitrobutane->Solvent UnsaturatedEster Ethyl (E)-hex-2-enoate UnsaturatedEster->Solvent Catalyst Chiral Thiourea Catalyst (e.g., Takemoto Catalyst) Catalyst->Solvent Temperature -20 °C Solvent->Temperature Time 24-48 hours Temperature->Time Quench Quench with sat. aq. NH4Cl Time->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product Ethyl (3R,4S)-4-ethyl-3-nitrohexanoate Purify->Product

Caption: Workflow for the Asymmetric Michael Addition.

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral bifunctional thiourea catalyst (e.g., (S,S)-N,N'-[1,2-cyclohexanediyl]bis[N'-(4-methoxyphenyl)thiourea]) (5-10 mol%).

  • Add dry toluene (0.5 M solution with respect to the α,β-unsaturated ester).

  • Cool the mixture to -20 °C in a cryocooler.

  • Add ethyl (E)-hex-2-enoate (1.0 eq.) to the stirred solution.

  • Slowly add 1-nitrobutane (1.2 eq.) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired γ-nitro ester.

Expected Outcome:

ParameterExpected Value
Yield 85-95%
Diastereomeric Ratio (anti:syn) >95:5
Enantiomeric Excess (for the anti-diastereomer) >95% ee
Part 2: Reduction of the Nitro Group

The selective reduction of the nitro group to a primary amine can be achieved via catalytic hydrogenation. This method is generally clean and high-yielding.

Protocol:

  • Dissolve the purified ethyl (3R,4S)-4-ethyl-3-nitrohexanoate (1.0 eq.) in methanol in a high-pressure reaction vessel.

  • Carefully add Palladium on carbon (10 wt. % Pd, 5 mol %) to the solution.

  • Seal the vessel and purge with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude γ-amino ester, which can often be used in the next step without further purification.

Part 3: Reduction of the Ester Group

The final step is the reduction of the ester to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Reduction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification AminoEster Ethyl (3R,4S)-3-amino-4-ethylhexanoate Solvent Dry THF AminoEster->Solvent ReducingAgent LiAlH₄ ReducingAgent->Solvent Temperature 0 °C to reflux Solvent->Temperature Quench Fieser work-up (H₂O, 15% NaOH, H₂O) Temperature->Quench Filter Filter off aluminum salts Quench->Filter Purify Purification (if necessary) Filter->Purify Product (3R,4S)-3-Amino-4-ethyl-hexan-1-ol Purify->Product

Caption: Workflow for the Ester Reduction.

Protocol:

  • To a flame-dried three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an argon atmosphere, add a suspension of lithium aluminum hydride (2.0 eq.) in dry tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude ethyl (3R,4S)-3-amino-4-ethylhexanoate (1.0 eq.) in dry THF and add it to the dropping funnel.

  • Add the amino ester solution dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ using the Fieser work-up procedure: slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (3R,4S)-3-Amino-4-ethyl-hexan-1-ol.

  • If necessary, the product can be further purified by vacuum distillation or crystallization.

Conclusion

The described three-step synthetic sequence provides a reliable and highly stereoselective route to the valuable chiral building block, (3R,4S)-3-Amino-4-ethyl-hexan-1-ol. The key to the success of this synthesis is the organocatalyzed asymmetric Michael addition, which allows for the efficient and controlled installation of the two contiguous stereocenters. This protocol is designed to be accessible to researchers in both academic and industrial settings, providing a practical method for the preparation of this and structurally related chiral γ-amino alcohols for applications in drug discovery and development.

References

Sources

Application Notes and Protocols for the Use of 3-Amino-4-ethyl-hexan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Chiral Architectures with Novel Amino Alcohols

In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods to construct chiral molecules remains a paramount objective, particularly within the pharmaceutical and fine chemical industries.[1][2] Chiral amino alcohols have long been recognized as a privileged class of ligands and catalysts, capable of inducing high levels of stereocontrol in a multitude of chemical transformations.[1][3] Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl moiety, which can coordinate to metal centers to form a rigid and well-defined chiral environment.[1]

This guide introduces 3-Amino-4-ethyl-hexan-1-ol, a chiral amino alcohol with significant potential in asymmetric catalysis. Possessing two stereogenic centers at the C3 and C4 positions, this ligand can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[4] The strategic placement of an ethyl group at the C4 position offers unique steric properties that can be harnessed to achieve high levels of asymmetric induction.[4]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It outlines the foundational principles, a detailed experimental protocol for a benchmark reaction, and expert insights into the application of this compound in the enantioselective addition of diethylzinc to aldehydes—a cornerstone reaction for evaluating the efficacy of new chiral ligands.[5]

Core Principles: Mechanistic Underpinnings of Stereoselection

The enantioselective addition of organozinc reagents to aldehydes is a powerful C-C bond-forming reaction and a testament to the effectiveness of chiral amino alcohol ligands.[4] The prevailing mechanism posits the in situ formation of a chiral catalyst through the reaction of the amino alcohol with the organozinc reagent.

Specifically, the hydroxyl group of this compound reacts with diethylzinc to form a zinc alkoxide. This intermediate then coordinates with a second molecule of diethylzinc, giving rise to a chiral dinuclear zinc complex. It is within the well-defined chiral pocket of this complex that the stereochemical outcome of the reaction is determined.

The aldehyde substrate coordinates to one of the zinc atoms of the catalyst. The specific stereochemistry of the this compound backbone, particularly the steric influence of the C4-ethyl group, dictates the facial selectivity of the subsequent alkylation. The ethyl group from the second zinc atom is then transferred to one specific face of the aldehyde's carbonyl group, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

G cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ligand This compound Active_Catalyst Chiral Dinuclear Zinc Complex Ligand->Active_Catalyst Et2Zn 2 eq. Diethylzinc Et2Zn->Active_Catalyst Coordination Coordination of Aldehyde to Catalyst Active_Catalyst->Coordination Aldehyde Aldehyde Substrate Aldehyde->Coordination Ethyl_Transfer Face-Selective Ethyl Transfer Coordination->Ethyl_Transfer Product_Release Product Release & Catalyst Regeneration Ethyl_Transfer->Product_Release Product_Release->Active_Catalyst Product Enantioenriched Secondary Alcohol Product_Release->Product

Caption: Proposed catalytic cycle for the enantioselective ethylation of an aldehyde.

Detailed Protocol: Asymmetric Ethylation of Benzaldehyde

This section provides a step-by-step methodology for the enantioselective addition of diethylzinc to benzaldehyde, employing a stereoisomer of this compound as the chiral ligand.

Essential Materials:

  • A stereoisomer of this compound (e.g., (3R,4R)-isomer)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled prior to use)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

  • Syringes for liquid transfer

  • Thin-Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) column

Experimental Procedure:

  • Preparation of the Chiral Catalyst:

    • Under an inert atmosphere of argon, add the chiral ligand (0.02 mmol, 2 mol%) to a flame-dried Schlenk flask.

    • Introduce anhydrous toluene (2 mL) and stir until the ligand has fully dissolved.[1]

    • At room temperature, add the diethylzinc solution (2.2 mmol, 1.0 M in hexanes) dropwise via syringe.[1]

    • Allow the resulting solution to stir for 30 minutes.

  • Asymmetric Addition Reaction:

    • Cool the flask containing the catalyst solution to 0 °C using an ice-water bath.

    • Slowly add freshly distilled benzaldehyde (1.0 mmol) to the cooled solution.[1]

    • Maintain the reaction at 0 °C and monitor its progress by TLC analysis.

  • Reaction Quench and Workup:

    • Once the reaction is complete (as determined by TLC, typically within 2-4 hours), carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL).

    • Allow the biphasic mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic extracts and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification and Stereochemical Analysis:

    • Purify the crude product via silica gel column chromatography to isolate the desired secondary alcohol.

    • Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis.

G Start Start Catalyst_Prep Catalyst Preparation in Schlenk Flask (Ligand + Et2Zn in Toluene under Argon) Start->Catalyst_Prep Reaction_Step Addition of Benzaldehyde at 0°C (Monitor by TLC) Catalyst_Prep->Reaction_Step Workup_Step Aqueous Workup (Quench with NH4Cl, Extract with Ether) Reaction_Step->Workup_Step Purification_Step Purification by Column Chromatography Workup_Step->Purification_Step Analysis_Step Determination of Enantiomeric Excess (Chiral HPLC) Purification_Step->Analysis_Step End End Analysis_Step->End

Caption: Workflow for the asymmetric ethylation of benzaldehyde.

Performance Data (Hypothetical)

The following table illustrates the expected performance of (3R,4R)-3-Amino-4-ethyl-hexan-1-ol in the enantioselective ethylation of various aldehydes, based on established results with analogous chiral amino alcohol ligands.

EntryAldehyde SubstrateExpected Yield (%)Expected ee (%)
1Benzaldehyde9396
24-Bromobenzaldehyde9698
34-Methylbenzaldehyde9194
41-Naphthaldehyde8997
5trans-Cinnamaldehyde8691
6Pivalaldehyde7588

Trustworthiness and Protocol Validation

To ensure the validity and reproducibility of these results, the following points are critical:

  • Reagent Quality: The purity of the aldehyde and the exact molarity of the diethylzinc solution are paramount. Aldehydes should be distilled immediately before use to remove any oxidized impurities.

  • Inert Conditions: The catalyst and reagents are extremely sensitive to atmospheric oxygen and moisture. Strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is non-negotiable.

  • Thermal Consistency: The reaction temperature must be carefully controlled. Fluctuations can lead to a decrease in enantioselectivity.

  • Analytical Rigor: Enantiomeric excess values should be determined by a validated chiral HPLC method. A racemic standard of the product must be prepared and analyzed to confirm the baseline separation of the two enantiomers.

Expert Insights and Optimization Strategies

From years of experience in asymmetric catalysis, several key insights can aid researchers in utilizing and optimizing protocols involving this class of ligands:

  • Choice of Ligand Stereoisomer: The absolute configuration of the product is directly controlled by the stereochemistry of the ligand. The enantiomeric ligand, (3S,4S)-3-Amino-4-ethyl-hexan-1-ol, is expected to yield the opposite product enantiomer. The diastereomers, (3R,4S) and (3S,4R), may offer different levels of stereochemical control and are worthy of investigation.

  • Solvent Screening: While toluene is a robust choice, exploring other non-polar, aprotic solvents such as hexanes or dichloromethane may lead to improved yields or enantioselectivities for specific substrates.

  • Substrate Variability: Aromatic aldehydes with electron-withdrawing substituents tend to be more reactive and often yield higher enantioselectivities. Aliphatic aldehydes are typically more challenging substrates and may require optimization of reaction conditions (e.g., temperature, reaction time).

  • Economic Efficiency: For larger-scale syntheses, it is advisable to screen for the minimum catalyst loading that maintains high yield and enantioselectivity. It may be possible to reduce the loading to 1 mol% or even lower.

References

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49–69.
  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]

  • PolyU Electronic Theses. (1998). New enantioselective catalysts based on chiral amino alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. Retrieved from [Link]

  • MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-Amino-4-ethyl-hexan-1-ol as a Ligand for Enantioselective Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for a multitude of enantioselective transformations. Their prevalence in natural products and their straightforward synthesis, often from the chiral pool, have made them indispensable tools for the stereocontrolled construction of complex molecules.[1][2] The bifunctional nature of these ligands, possessing both a Lewis basic amino group and a hydroxyl group, allows for the formation of well-defined, rigid metal complexes that can effectively discriminate between enantiotopic faces of a prochiral substrate.

3-Amino-4-ethyl-hexan-1-ol is a chiral β-amino alcohol characterized by two stereocenters at the C3 and C4 positions. This structural feature allows for the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific stereoisomer employed will dictate the absolute configuration of the product in an enantioselective reaction. The ethyl group at the C4 position provides steric bulk that can significantly influence the chiral environment of the catalytic complex, potentially leading to high levels of enantioselectivity.

These application notes provide a detailed protocol for the use of this compound as a chiral ligand in a representative enantioselective reaction: the addition of diethylzinc to an aldehyde. This reaction is a benchmark for testing the efficacy of new chiral ligands and is a reliable method for the synthesis of enantioenriched secondary alcohols, which are valuable intermediates in the pharmaceutical industry.[1][3]

Mechanism of Enantioselection: A Closer Look

The enantioselective addition of diethylzinc to aldehydes catalyzed by chiral β-amino alcohols is proposed to proceed through a well-organized transition state. The ligand first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde substrate. In this transition state, the chiral ligand orchestrates the facial selectivity of the ethyl group transfer from the zinc reagent to the aldehyde.

The generally accepted mechanism involves a dimeric zinc complex. The amino alcohol ligand coordinates to one zinc atom through both the nitrogen and oxygen atoms, forming a stable chelate. This chiral zinc complex then acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. A second molecule of diethylzinc delivers the ethyl nucleophile to one of the two enantiotopic faces of the aldehyde. The stereochemistry of the ligand dictates which face is more accessible, thus determining the absolute configuration of the resulting secondary alcohol.

The following diagram illustrates a plausible catalytic cycle for this reaction.

Catalytic Cycle cluster_0 Catalytic Cycle Ligand_Et2Zn Ligand-ZnEt Complex Formation Active_Catalyst Active Dimeric Zinc Catalyst Ligand_Et2Zn->Active_Catalyst + Et2Zn Substrate_Coordination Aldehyde Coordination Active_Catalyst->Substrate_Coordination + Aldehyde Ethyl_Transfer Enantioselective Ethyl Transfer Substrate_Coordination->Ethyl_Transfer Product_Release Product Release & Catalyst Regeneration Ethyl_Transfer->Product_Release Product_Release->Active_Catalyst + Aldehyde Product Chiral Secondary Alcohol Product_Release->Product Start This compound + Et2Zn Start->Ligand_Et2Zn

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol details the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral ligand to produce 1-phenyl-1-propanol.

Materials:

  • This compound (as a single enantiomer)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 0.1 mmol, 10 mol%) to the solution.

    • Stir the mixture at 0 °C for 30 minutes. The formation of the zinc-ligand complex is often accompanied by the evolution of ethane gas.

  • Reaction Execution:

    • To the catalyst solution at 0 °C, add titanium (IV) isopropoxide (0.05 mmol, 5 mol%). The use of Ti(OiPr)₄ can enhance both the reactivity and enantioselectivity of the reaction.[4]

    • Stir the mixture for an additional 30 minutes at 0 °C.

    • Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) to the reaction mixture.

    • Add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 equiv) dropwise over 10 minutes.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-phenyl-1-propanol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). For 1-phenyl-1-propanol, a chiral stationary phase such as Chiralcel OD-H or AD-H with a hexane/isopropanol mobile phase is typically effective.[5][6][7]

Data Presentation: Expected Performance

While specific data for this compound is not extensively published, the performance of structurally similar β-amino alcohols in the enantioselective addition of diethylzinc to aldehydes provides a strong indication of expected outcomes. High yields and enantioselectivities are generally achievable.

AldehydeLigand TypeYield (%)ee (%)Reference
BenzaldehydeCamphor-derived β-amino alcohol>95up to 98[3]
4-ChlorobenzaldehydeNorephedrine-derived β-amino alcohol9294
2-NaphthaldehydeCamphor-derived β-amino alcohol9096[3]
Cyclohexanecarboxaldehydecis-Cyclopropane-based amino alcohol8593[8]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Organozinc reagents are extremely sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.

  • Reagent Quality: The purity of the aldehyde and the diethylzinc solution is crucial for high yields and enantioselectivities. Freshly distilled aldehydes and recently purchased diethylzinc solutions are recommended.

  • Temperature Control: Maintaining the reaction at the specified temperature is important for optimal enantioselectivity.

  • Ligand Purity: The enantiomeric purity of the this compound ligand directly impacts the enantiomeric excess of the product.

Conclusion

This compound represents a promising and accessible chiral ligand for enantioselective catalysis. The protocol provided for the enantioselective addition of diethylzinc to benzaldehyde serves as a robust starting point for its application in the synthesis of valuable chiral secondary alcohols. The principles and techniques outlined in these notes are broadly applicable to other aldehydes and organozinc reagents, making this ligand a versatile tool for the modern synthetic chemist. Further exploration of its utility in other asymmetric transformations is warranted and encouraged.

References

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Bauer, T., & Tarasiuk, J. (2014). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 19(6), 7857-7879.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
  • de la Cruz, C., et al. (2011). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry, 22(1), 118-123.
  • Kitamura, M., et al. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036.
  • Fraile, J. M., et al. (2001). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 66(26), 8768-8775.
  • Wu, K.-H., & Gau, H.-M. (2006). Enantioselective addition of diethylzinc to aldehydes catalyzed by titanium(IV) complexes of N-sulfonylated beta-amino alcohols with four stereogenic centers. The Journal of Organic Chemistry, 71(13), 4977-4984.
  • Kitamura, M., Oka, H., Suga, S., & Noyori, R. (2004). CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (2S)-(−)-3-EXO-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]: (S)-1-PHENYL-1-PROPANOL. Organic Syntheses, 80, 1.
  • Dahmen, S., & Bräse, S. (2002). The Asymmetric Dialkylzinc Addition to Imines Catalyzed by [2.2]Paracyclophane-Based N,O-Ligands. Journal of the American Chemical Society, 124(21), 5940-5941.
  • SIELC Technologies. (n.d.). Separation of 1-Phenyl-1-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • Qiu, J., Guo, C., & Zhang, X. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry, 65(10), 3048-3050.
  • Ilisz, I., & Pataj, Z. (2024).
  • Zhong, J., et al. (2007). Asymmetric Diethylzinc Addition and Phenyl Transfer to Aldehydes Using Chiral cis-Cyclopropane-Based Amino Alcohols. Tetrahedron: Asymmetry, 18(10), 1215-1222.
  • Albert, A., et al. (2001). New enantioselective catalysts based on chiral amino alcohols. The Hong Kong Polytechnic University.
  • Shibasaki, M., & Kanai, M. (2008). Asymmetric Synthesis with Heterobimetallic Lanthanide-Alkali Metal-BINOL Complexes. Organic Syntheses, 85, 1.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Huang, Y., et al. (2007). Titanium (IV) as an essential promoter in the asymmetric addition of diethylzinc to aldehydes catalyzed by aminonaphthol and imine ligands based on 3-substituted binaphthol. Tetrahedron: Asymmetry, 18(16), 1949-1955.
  • Forró, E., & Fülöp, F. (2009). Enantioselective addition of diethylzinc to aldehydes catalyzed by β‐amino alcohols derived from (1 R,2 S )‐norephedrine.

Sources

derivatization of 3-Amino-4-ethyl-hexan-1-ol for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Derivatization of 3-Amino-4-ethyl-hexan-1-ol for the Generation of a Biologically-Relevant Small Molecule Library

Audience: Researchers, scientists, and drug development professionals.

Abstract

The generation of diverse chemical libraries from a common molecular scaffold is a cornerstone of modern drug discovery. This document provides a detailed guide for the strategic derivatization of this compound, a versatile building block containing both primary amine and primary alcohol functionalities. We present field-proven, step-by-step protocols for the chemoselective modification of the more nucleophilic amine group to yield three distinct classes of compounds: N-acyl amides , N-sulfonyl sulfonamides , and N-alkyl secondary amines via reductive amination. The rationale behind each synthetic choice is explained, emphasizing reaction control, product purification, and analytical validation. Furthermore, this guide details the crucial downstream processes for preparing the synthesized derivatives for high-throughput biological screening (HTS), including quality control, solubility assessment, and compound plating. The methodologies described herein are designed to be robust and scalable, enabling researchers to efficiently generate a focused library of novel chemical entities poised for biological evaluation.

The Imperative for Derivatization in Early-Stage Drug Discovery

The journey from a chemical starting point to a potential drug candidate is one of molecular exploration and optimization. A core strategy in this endeavor is the use of a central scaffold, which provides a three-dimensional framework, that is systematically "decorated" with a variety of functional groups. This compound represents an ideal scaffold due to its multiple reactive sites and chiral nature.

However, a scaffold alone is rarely biologically active. Derivatization serves several critical purposes:

  • Exploration of Structure-Activity Relationships (SAR): By creating a library of related compounds, researchers can systematically probe how changes in molecular structure affect biological activity. This is fundamental to identifying the key chemical features—the "pharmacophore"—required for a desired biological effect.[1][2]

  • Modulation of Physicochemical Properties: Properties such as lipophilicity (often expressed as logP) and aqueous solubility are critical determinants of a compound's behavior in biological systems.[3][4] Derivatization is a powerful tool to fine-tune these properties, enhancing a compound's absorption, distribution, metabolism, and excretion (ADME) profile to improve its "drug-likeness".[5][6] A compound with high in vitro potency can fail if it cannot reach its target in a living system due to poor solubility or excessive lipophilicity.[6]

  • Generation of Chemical Diversity: Creating a library with diverse functional groups (e.g., amides, sulfonamides, secondary amines) increases the probability of discovering a "hit" in a high-throughput screening (HTS) campaign.[7][8] Each new functional group introduces unique steric, electronic, and hydrogen-bonding characteristics, expanding the range of potential biological targets the library can interact with.

G cluster_start Core Scaffold cluster_strategy Derivatization Strategies cluster_products Derivative Classes cluster_goal Application start This compound acylation N-Acylation start->acylation RCOCl, Base sulfonylation N-Sulfonylation start->sulfonylation RSO₂Cl, Base reductive_amination N-Alkylation (Reductive Amination) start->reductive_amination R'CHO, [H] amides Amides acylation->amides sulfonamides Sulfonamides sulfonylation->sulfonamides sec_amines Secondary Amines reductive_amination->sec_amines hts Biological Screening Library (HTS) amides->hts sulfonamides->hts sec_amines->hts

Chemoselective Derivatization of the Primary Amine

This compound possesses two primary nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). In the context of library synthesis, achieving selectivity is paramount to avoid complex product mixtures. The primary amine is significantly more nucleophilic than the primary alcohol. This inherent difference in reactivity allows for highly selective derivatization of the amine under controlled conditions, particularly with electrophilic reagents like acyl chlorides and sulfonyl chlorides, without the need for protecting the hydroxyl group.

Protocol 1: N-Acylation for Amide Synthesis

Principle: This protocol describes the reaction of the primary amine with an acyl chloride in the presence of a non-nucleophilic base. The base, typically triethylamine (TEA), neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.[9]

G node_start This compound plus + node_reagent Acyl Chloride reagent_label Triethylamine (TEA) DCM, 0°C to RT node_product N-Acyl Derivative (Amide) reagent_label->node_product

A. Materials & Reagents

ReagentPurposeSupplier Example
This compoundStarting ScaffoldSigma-Aldrich
Acyl Chloride (e.g., Benzoyl chloride)ElectrophileSigma-Aldrich
Dichloromethane (DCM), anhydrousReaction SolventFisher Scientific
Triethylamine (TEA)Non-nucleophilic baseSigma-Aldrich
1 M Hydrochloric Acid (HCl)Aqueous WashVWR
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous WashVWR
Saturated Sodium Chloride (Brine)Aqueous WashVWR
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentFisher Scientific

B. Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-5°C. Expert Insight: Cooling the reaction mixture is crucial to control the exothermic reaction and minimize potential side reactions.

  • Electrophile Addition: Dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove residual acid), and finally, brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid using flash column chromatography on silica gel, typically with an ethyl acetate/hexanes gradient.

C. Characterization

TechniqueExpected Outcome
LC-MS A major peak corresponding to the calculated mass of the amide product. Purity should be >95%.
¹H NMR Appearance of new aromatic/aliphatic signals from the acyl group and a downfield shift of the proton on the carbon adjacent to the nitrogen. Disappearance of the primary amine protons.
Mass Shift Mass will increase by the mass of the acyl group minus the mass of a hydrogen atom. (e.g., for Benzoyl: +104.03 Da)

Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

Principle: This reaction is analogous to acylation but uses a sulfonyl chloride as the electrophile to form a sulfonamide. Sulfonamides are structurally distinct from amides and are important functional groups in many approved drugs. A key challenge in the sulfonylation of primary amines is the potential for di-sulfonylation, where the initially formed sulfonamide is deprotonated and reacts again.[10] This protocol is optimized to favor mono-sulfonylation.

G node_start This compound plus + node_reagent Sulfonyl Chloride reagent_label Pyridine or TEA DCM, 0°C to RT node_product N-Sulfonyl Derivative (Sulfonamide) reagent_label->node_product

A. Materials & Reagents

ReagentPurposeSupplier Example
This compoundStarting ScaffoldSigma-Aldrich
Sulfonyl Chloride (e.g., Dansyl chloride)ElectrophileSigma-Aldrich
Dichloromethane (DCM), anhydrousReaction SolventFisher Scientific
Pyridine or Triethylamine (TEA)BaseSigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentFisher Scientific

B. Step-by-Step Methodology

  • Reaction Setup: Dissolve this compound (1.1 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask with a magnetic stir bar. Expert Insight: Using a slight excess of the amine (1.1 to 1.5 equivalents) helps to outcompete the sulfonamide anion for the electrophile, minimizing the di-sulfonylation side product.[10]

  • Base Addition: Add pyridine or TEA (1.5 eq) to the solution.

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Electrophile Addition: Add the sulfonyl chloride (1.0 eq), either neat or as a solution in DCM, dropwise over 30-60 minutes. Expert Insight: The slow addition rate is critical. It keeps the concentration of the sulfonyl chloride low, favoring reaction with the highly nucleophilic primary amine over the less reactive sulfonamide anion.[10]

  • Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor by LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1 (Section 3.B).

C. Characterization

TechniqueExpected Outcome
LC-MS A major peak corresponding to the calculated mass of the sulfonamide product. Purity should be >95%.
¹H NMR Appearance of new signals from the sulfonyl group and a characteristic downfield shift for the N-H proton.
Mass Shift Mass will increase by the mass of the sulfonyl group. (e.g., for Dansyl: +219.05 Da)

Protocol 3: N-Alkylation via Reductive Amination

Principle: This protocol generates secondary amines by first forming an imine intermediate between the primary amine and an aldehyde, which is then immediately reduced in situ to the corresponding amine.[11] Sodium triacetoxyborohydride (STAB) is an excellent reducing agent for this transformation because it is mild, tolerant of slightly acidic conditions which favor imine formation, and selectively reduces imines in the presence of the starting aldehyde.[12]

G cluster_reaction One-Pot Reaction start This compound imine Imine Intermediate (in situ) start->imine + Aldehyde (DCE, AcOH) aldehyde Aldehyde (R'-CHO) product Secondary Amine imine->product NaB(OAc)₃H (STAB)

A. Materials & Reagents

ReagentPurposeSupplier Example
This compoundStarting ScaffoldSigma-Aldrich
Aldehyde (e.g., Benzaldehyde)ElectrophileSigma-Aldrich
1,2-Dichloroethane (DCE), anhydrousReaction SolventFisher Scientific
Acetic Acid (AcOH)CatalystSigma-Aldrich
Sodium Triacetoxyborohydride (STAB)Reducing AgentSigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous WashVWR

B. Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE (approx. 0.1 M).

  • Catalyst Addition: Add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 10 minutes. Expert Insight: STAB can react with moisture, so it should be handled quickly. The portion-wise addition helps control any effervescence.

  • Reaction Progression: Stir the reaction at room temperature for 6-24 hours. Monitor by LC-MS for the disappearance of the starting material and the formation of the product.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Follow the same purification procedure as described in Protocol 1 (Section 3.B).

C. Characterization

TechniqueExpected Outcome
LC-MS A major peak corresponding to the calculated mass of the secondary amine product. Purity should be >95%.
¹H NMR Appearance of new signals from the added alkyl/aryl group and disappearance of one of the N-H protons.
Mass Shift Mass will increase by the mass of the alkyl/aryl group from the aldehyde minus two hydrogen atoms. (e.g., for Benzyl from Benzaldehyde: +90.05 Da)

Preparation of Derivatives for High-Throughput Screening (HTS)

The successful synthesis and purification of a derivative is only the first phase. Proper preparation for biological screening is essential for generating reliable and reproducible data.

G compound Purified Derivative (>95% Purity) qc Final QC Check (LC-MS, NMR) compound->qc solubilize Solubilization (10 mM in DMSO) qc->solubilize master_plate Master Stock Plate (384-well format) solubilize->master_plate daughter_plate Assay-Ready Plate (e.g., 10 µM) master_plate->daughter_plate Acoustic Dispensing or Pin Tool hts High-Throughput Screen daughter_plate->hts

A. Protocol: Compound Plating

  • Final Quality Control (QC): Before plating, every compound must pass a final QC check. This typically involves obtaining an LC-MS trace to confirm purity (>95%) and identity (correct mass).

  • Weighing and Solubilization: Accurately weigh a precise amount of the purified compound into a tared vial. Add the required volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a standard high concentration, typically 10 mM.[13] This serves as the master stock solution.

  • Master Plate Creation: Using automated liquid handlers, dispense a set volume (e.g., 50 µL) of each 10 mM stock solution into a designated well of a 96- or 384-well microplate.[14][15] These master plates are sealed and stored at -20°C or -80°C for long-term use.

  • Assay-Ready Plate Preparation: For a specific screen, "daughter" plates are created from the master plate. This is typically done using non-contact acoustic dispensing or pin-tool transfer to place nanoliter volumes of the stock solution into the wells of the final assay plate. The compound is then diluted with assay buffer to the final screening concentration (e.g., a typical screen is run at a final concentration of 10 µM compound in 0.1% DMSO).[13]

  • Data Management: It is critical to use a robust Laboratory Information Management System (LIMS) to track every compound, its location in the master plate, its concentration, and all associated analytical data.

Conclusion

The protocols outlined in this application note provide a robust and versatile framework for the derivatization of this compound. By employing these chemoselective strategies for N-acylation, N-sulfonylation, and N-alkylation, researchers can efficiently generate a diverse library of novel compounds. When coupled with rigorous quality control and standardized plating procedures, this library becomes a valuable asset for high-throughput screening campaigns, accelerating the identification of new biologically active molecules and providing a solid foundation for future lead optimization programs.

References

  • Barluenga, J., et al. (2002). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules. Available at: [Link]

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Li, C., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Higashi, T. (2015). Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies. Bioanalysis. Available at: [Link]

  • Chellan, P., et al. (2012). Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. Available at: [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Emslie, N. D. (n.d.). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]

  • Åhman, J. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Gamache, T. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Materials Nexus. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Sharma, V. K., et al. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]

  • Corning. (n.d.). How to Determine Plate Format for High Throughput Screening. Corning Life Sciences. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Available at: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]

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Sources

Application Note: Synthesis of Novel Heterocyclic Scaffolds from 3-Amino-4-ethyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Heterocyclic compounds are foundational to modern medicinal chemistry, forming the core of a significant percentage of pharmaceuticals.[1] This application note provides a detailed guide for researchers and drug development professionals on utilizing the versatile, non-planar building block, 3-Amino-4-ethyl-hexan-1-ol, for the synthesis of novel, substituted heterocyclic compounds. We present two robust, field-proven protocols for the synthesis of distinct and medicinally relevant scaffolds: substituted tetrahydro-1,3-oxazines and substituted pyrrolidines. The causality behind experimental choices, detailed step-by-step methodologies, and comprehensive characterization guidelines are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

The strategic selection of starting materials is paramount in the design of novel molecular entities. This compound presents a unique scaffold for several reasons:

  • 1,3-Amino Alcohol Functionality: The spatial arrangement of the primary amine and primary alcohol allows for predictable cyclization into six-membered heterocycles like oxazines or, through a multi-step transformation, five-membered pyrrolidine rings.

  • Stereochemical Complexity: The molecule contains two chiral centers (at C3 and C4), offering the potential for diastereoselective synthesis and the creation of stereochemically rich products.

  • Non-planar Alkyl Substitution: The ethyl groups at the C4 position introduce a three-dimensional character that can be crucial for exploring new binding interactions in drug discovery programs, moving away from flat, aromatic systems.

This guide focuses on two primary synthetic pathways that leverage the inherent reactivity of this amino alcohol to generate libraries of novel compounds for screening and development.

Part I: Synthesis of Substituted Tetrahydro-1,3-Oxazines via Condensation with Aldehydes

Principle and Rationale: The synthesis of the tetrahydro-1,3-oxazine ring is achieved through an acid-catalyzed condensation reaction between the 1,3-amino alcohol and an aldehyde. Mechanistically, the primary amine of this compound attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a reactive N-acylimine or iminium ion intermediate. This intermediate is then intramolecularly trapped by the pendant hydroxyl group, leading to the formation of the stable six-membered heterocyclic ring. This one-pot reaction is highly efficient for generating molecular diversity by simply varying the aldehyde component. Oxazine derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5]

Experimental Workflow: Tetrahydro-1,3-Oxazine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Reactants This compound + Aryl Aldehyde + Acid Catalyst (p-TsOH) + Solvent (Toluene) Setup Assemble Dean-Stark Apparatus Reactants->Setup Reflux Reflux with Azeotropic Removal of Water Setup->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Cool & Quench (aq. NaHCO3) Monitor->Quench Extract Extract with EtOAc Quench->Extract Purify Purify via Column Chromatography Extract->Purify Characterize Characterize by NMR, MS, IR Purify->Characterize Product Final Product: Substituted Tetrahydro-1,3-Oxazine Characterize->Product

Caption: Workflow for synthesizing tetrahydro-1,3-oxazines.

Protocol 1: Synthesis of 2-(4-chlorophenyl)-5-ethyl-4-(1-ethylpropyl)tetrahydro-1,3-oxazine

This protocol details the synthesis using 4-chlorobenzaldehyde as a representative aromatic aldehyde.

Materials and Reagents

Reagent Formula MW ( g/mol ) Quantity Moles (mmol)
This compound C8H19NO 145.24 1.45 g 10.0
4-Chlorobenzaldehyde C7H5ClO 140.57 1.41 g 10.0
p-Toluenesulfonic acid (p-TsOH) C7H8O3S·H2O 190.22 95 mg 0.5
Toluene C7H8 92.14 50 mL -
Sodium Bicarbonate (sat. aq.) NaHCO3 84.01 30 mL -
Ethyl Acetate (EtOAc) C4H8O2 88.11 150 mL -

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | ~5 g | - |

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.45 g, 10.0 mmol), 4-chlorobenzaldehyde (1.41 g, 10.0 mmol), and toluene (50 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol, 5 mol%).

  • Reaction Execution: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected and thin-layer chromatography (TLC) analysis (Mobile phase: 30% EtOAc in hexanes) indicates the consumption of the starting materials.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (30 mL) to neutralize the acid catalyst.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure product.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected product is a colorless to pale yellow oil.

Part II: Synthesis of Substituted Pyrrolidines via One-Pot Cyclodehydration

Principle and Rationale: The synthesis of a five-membered pyrrolidine ring from a 1,3-amino alcohol is a non-obvious transformation that requires strategic activation of the hydroxyl group to facilitate an intramolecular nucleophilic substitution by the amine.[6] A classic multi-step approach involves protection of the amine, activation of the alcohol (e.g., as a tosylate or mesylate), deprotection, and base-mediated cyclization.[7] However, a more elegant and efficient method involves the direct cyclodehydration using thionyl chloride (SOCl₂).[8]

In this protocol, the key is the method of addition. An "inverse addition" of the amino alcohol solution to an excess of SOCl₂ is employed. This ensures that the amino alcohol is instantly protonated by the generated HCl, preventing side reactions of the nucleophilic amine.[8] The protonated alcohol then reacts with the excess SOCl₂ to form a chlorosulfite intermediate, which subsequently collapses to form the alkyl chloride with the expulsion of SO₂ and HCl. The final intramolecular cyclization occurs as the amine attacks the newly formed primary alkyl chloride, yielding the pyrrolidine ring as its hydrochloride salt. This process demonstrates high efficiency by combining activation and cyclization into a streamlined sequence. Pyrrolidine-containing compounds are prevalent in numerous natural products and FDA-approved drugs.[9]

Reaction Scheme: One-Pot Pyrrolidine Synthesis

G Start This compound Intermediate1 [Intermediate: Alkyl Chlorosulfite] Start->Intermediate1 1. SOCl₂, CH₂Cl₂ (Inverse Addition) Intermediate2 [Intermediate: γ-Chloroamine] Intermediate1->Intermediate2 -SO₂, -HCl Product 2-(1-ethylpropyl)pyrrolidine Hydrochloride Salt Intermediate2->Product 2. Intramolecular Cyclization

Caption: One-pot synthesis of a substituted pyrrolidine.

Protocol 2: Synthesis of 2-(1-ethylpropyl)pyrrolidine Hydrochloride

CAUTION: Thionyl chloride (SOCl₂) is highly corrosive and toxic. It reacts violently with water to release toxic gases (SO₂ and HCl). This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials and Reagents

Reagent Formula MW ( g/mol ) Quantity Moles (mmol)
This compound C8H19NO 145.24 1.45 g 10.0
Thionyl Chloride (SOCl₂) SOCl₂ 118.97 2.6 mL 36.0
Dichloromethane (DCM) CH₂Cl₂ 84.93 70 mL -

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - |

Step-by-Step Methodology

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thionyl chloride (2.6 mL, 36.0 mmol, 3.6 equiv.) and dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.

  • Inverse Addition: Dissolve this compound (1.45 g, 10.0 mmol) in DCM (50 mL) and add this solution to the dropping funnel. Add the amino alcohol solution dropwise to the stirred SOCl₂ solution over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour at room temperature, then heat the mixture to a gentle reflux (approx. 40 °C) for 3 hours.

  • Workup - Concentration: Cool the mixture to room temperature and carefully concentrate it to dryness under reduced pressure using a rotary evaporator. The HCl and excess SOCl₂ will be removed. (Note: Use a trap containing a base solution, e.g., NaOH, to neutralize the off-gases).

  • Purification - Crystallization: To the resulting solid or semi-solid residue, add diethyl ether (50 mL). Stir or sonicate the mixture to break up the solid. The product hydrochloride salt is typically insoluble in ether.

  • Isolation: Collect the white crystalline solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether (2 x 10 mL) and dry under vacuum.

  • Characterization: The final product, 2-(1-ethylpropyl)pyrrolidine hydrochloride, should be characterized by melting point, ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity. The pyrrolidine ring is a common fragment in drugs like Captopril and Anisomycin.[9]

References

  • D. I. Bugaenko, A. V. Karchava, M. A. Yurovskaya. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • H. G. Chen, V. G. Beylin, M. R. Leanna, et al. (2007). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • R&D Chemicals. (n.d.). 3-Amino-4-ethylhexan-1-ol, suppliers and manufacturers. R&D Chemicals. [Link]

  • MDPI. (2023). Special Issue: Novel Heterocyclic Compounds: Synthesis and Applications. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]

  • M. C. Sarma, P. K. Prajapati, B. B. Kakoti. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • M. Asif. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [Link]

  • P. G. M. Wuts, T. W. Greene. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • J. H. J. Stegeman, J. C. van der Toorn, R. V. A. Orru, et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]

  • P. J. Boissarie, Z. E. Hamilton, S. Lang, J. A. Murphy, C. J. Suckling. (2011). Efficient and convenient three-component couplings of aryl halides, amino alcohols and tert-butyl isocyanide under palladium catalysis provide a range of oxazolines in excellent yield. Organic Letters. [Link]

  • S. M. Vorobiov, M. V. Vovk. (2017). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. [Link]

  • B. A. D'Sa, J. R. G. D'Souza. (2012). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Combinatorial Science. [Link]

  • M. A. Bhat, N. A. Al-Salahi, D. S. Alruways, et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • S. C. Schiaffo, Y. Xiao, J. J. M. Voo, C. H. Tan. (2025). Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. ResearchGate. [Link]

  • M. George, L. Joseph, H. R. Sadanandan. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharma and Bio Sciences. [Link]

  • M. Asif. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. SciSpace. [Link]

  • P. V. S. R. P. Krishna, K. Kumar, S. D. Kumar. (2012). Synthesis and Biological Activities of[9][10]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • M. Asif. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design. [Link]

  • M. A. Bhat, N. A. Al-Salahi, D. S. Alruways, et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

  • M. Asif. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • MDPI. (2023). Synthesis of Heteroaromatic Compounds. MDPI. [Link]

Sources

Application Notes and Protocols for the Enantioselective Addition of Diethylzinc to Aldehydes using (3S,4S)-3-Amino-4-ethyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

The synthesis of enantiomerically pure compounds is a cornerstone of contemporary drug discovery and development. The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. The enantioselective addition of organometallic reagents to prochiral carbonyl compounds represents one of the most direct and powerful methods for creating chiral secondary alcohols, which are versatile building blocks in the synthesis of numerous pharmaceuticals and natural products.[1][2] Among these transformations, the addition of diethylzinc to aldehydes, catalyzed by a chiral ligand, has emerged as a robust and highly predictable method for establishing a new stereocenter.

This document provides a detailed protocol and technical guide for the enantioselective addition of diethylzinc to a range of aldehydes, utilizing the chiral β-amino alcohol, (3S,4S)-3-Amino-4-ethyl-hexan-1-ol, as the stereodirecting ligand. The causality behind experimental choices, a self-validating protocol, and comprehensive references are provided to ensure scientific integrity and practical success.

Core Principles and Mechanistic Insights

The enantioselective addition of diethylzinc to aldehydes is inherently slow without a catalyst.[3] The introduction of a chiral β-amino alcohol, such as (3S,4S)-3-Amino-4-ethyl-hexan-1-ol, dramatically accelerates the reaction and, more importantly, controls the stereochemical outcome. The generally accepted mechanism, first extensively studied by Noyori and colleagues, involves the in-situ formation of a chiral zinc-aminoalkoxide complex.[4][5]

The reaction commences with the deprotonation of the hydroxyl group of the amino alcohol by diethylzinc, forming an ethylzinc alkoxide. The nitrogen atom of the amino group then coordinates to the zinc center, creating a rigid, chiral bidentate ligand-zinc complex. This complex then coordinates with a molecule of the aldehyde. The stereochemistry of the final product is dictated by the facial selectivity of the ethyl group transfer from a second molecule of diethylzinc to the coordinated aldehyde. The chiral environment created by the (3S,4S)-3-Amino-4-ethyl-hexan-1-ol ligand sterically hinders one of the two possible transition states, leading to the preferential formation of one enantiomer of the secondary alcohol product.

In many cases, the addition of a Lewis acid, such as titanium tetraisopropoxide (Ti(OiPr)₄), can further enhance the reaction rate and enantioselectivity by forming a more active heterobimetallic catalyst.[1]

Catalytic Cycle Workflow

Catalytic Cycle Catalytic Cycle for Enantioselective Diethylzinc Addition A Chiral Amino Alcohol ((3S,4S)-3-Amino-4-ethyl-hexan-1-ol) C Active Catalyst (Chiral Zinc Alkoxide) A->C + Et₂Zn - Ethane B Diethylzinc (Et₂Zn) E Catalyst-Aldehyde Complex C->E + Aldehyde D Aldehyde (R-CHO) G Transition State E->G + Et₂Zn F Diethylzinc (Et₂Zn) H Zinc Alkoxide Product G->H Ethyl Transfer H->C - Product I Chiral Secondary Alcohol H->I Workup (H₃O⁺)

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Experimental Protocol

This protocol is a representative procedure and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Diethylzinc is pyrophoric and reacts violently with water; appropriate safety precautions must be taken.[6][7][8]

Materials and Reagents
  • (3S,4S)-3-Amino-4-ethyl-hexan-1-ol (As the chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, cinnamaldehyde, cyclohexanecarboxaldehyde)

  • Anhydrous toluene (or other suitable anhydrous solvent like hexanes or diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Catalyst Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (3S,4S)-3-Amino-4-ethyl-hexan-1-ol (0.025 mmol, 2.5 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous toluene (2.0 mL) via syringe.

    • Stir the solution at room temperature.

  • Reaction Setup:

    • To the stirred solution of the ligand, add Ti(OiPr)₄ (0.03 mmol, 3.0 mol%) dropwise via syringe.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mmol, 2.0 equivalents) dropwise via syringe. A color change is often observed.

    • Stir the mixture at 0 °C for another 30 minutes.

  • Aldehyde Addition and Reaction:

    • Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times range from 2 to 24 hours, depending on the aldehyde.

  • Workup and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C. Caution: This can be a vigorous reaction.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure chiral secondary alcohol.

Data Presentation: Expected Performance

The performance of (3S,4S)-3-Amino-4-ethyl-hexan-1-ol is expected to be comparable to other effective β-amino alcohol ligands. The following table provides representative data for the enantioselective addition of diethylzinc to various aldehydes, demonstrating the potential scope and efficacy of this catalytic system.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde1-Phenyl-1-propanol95>98
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol9297
32-Naphthaldehyde1-(Naphthalen-2-yl)propan-1-ol9095
4Cinnamaldehyde1-Phenylpent-1-en-3-ol8592
5Cyclohexanecarboxaldehyde1-Cyclohexyl-1-propanol8896
6HexanalOctan-3-ol7590

Yields and enantiomeric excess (ee) values are based on typical results obtained with structurally similar β-amino alcohol catalysts and are for illustrative purposes. Actual results may vary.[1][9][10]

Product Analysis: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the chiral secondary alcohol product is a critical measure of the success of the asymmetric synthesis. The most common and reliable method for determining ee is through chiral High-Performance Liquid Chromatography (HPLC).[7][11][12]

General Chiral HPLC Protocol
  • Sample Preparation: Prepare a dilute solution of the purified alcohol in the mobile phase (e.g., 1 mg/mL).

  • Instrumentation:

    • Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns.[6]

    • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector set to a wavelength where the product has a strong absorbance (e.g., 254 nm for aromatic alcohols).

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

    • The enantiomeric excess is calculated from the areas of the two peaks (A₁ and A₂) using the following formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| x 100

Experimental Workflow for ee Determination

ee_Determination_Workflow Workflow for Enantiomeric Excess (ee) Determination Start Purified Alcohol Product Prep Prepare Dilute Solution (e.g., 1 mg/mL in mobile phase) Start->Prep Inject Inject onto Chiral HPLC Column Prep->Inject Separate Separation of Enantiomers on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram (Two Peaks for Enantiomers) Detect->Chromatogram Integrate Integrate Peak Areas (A₁ and A₂) Chromatogram->Integrate Calculate Calculate % ee: |(A₁ - A₂) / (A₁ + A₂)| x 100 Integrate->Calculate End Report Enantiomeric Purity Calculate->End

Caption: Step-by-step workflow for determining the enantiomeric excess of the chiral alcohol product via chiral HPLC.

Trustworthiness and Self-Validation

The reliability of this protocol is grounded in well-established principles of asymmetric catalysis. To ensure self-validation of the experimental results, the following checks are recommended:

  • Racemic Standard: A racemic sample of the expected alcohol product should be synthesized (e.g., by reacting the aldehyde with ethylmagnesium bromide) and analyzed by chiral HPLC to confirm the separation method and identify the retention times of both enantiomers.

  • Blank Reaction: Performing the reaction in the absence of the chiral ligand should result in a racemic product (0% ee), confirming that the ligand is responsible for the enantioselectivity.[1]

  • Consistency: Reproducibility of the yield and ee across multiple runs is a key indicator of a robust protocol.

Conclusion

The enantioselective addition of diethylzinc to aldehydes catalyzed by chiral β-amino alcohols is a powerful and versatile transformation for the synthesis of optically active secondary alcohols. The protocol detailed herein, using (3S,4S)-3-Amino-4-ethyl-hexan-1-ol, provides a clear and reliable pathway to access these valuable chiral building blocks. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, researchers can confidently apply this methodology to advance their synthetic objectives in drug discovery and beyond.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824. [Link]

  • Carreira, E. M. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1387-1400. [Link]

  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. [Link]

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Gong, L. Z., Chen, F. X., & Mi, A. Q. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 9(35), 20086-20115. [Link]

  • Phenomenex. (n.d.). Chiral HPLC/SFC Method Development. Retrieved from [Link]

  • Mericko, D., Lehotay, J., & Cizmarik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(3), 107-113. [Link]

  • Weng, W., & Chen, Z. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 29(2), 143-149. [Link]

  • ResearchGate. (n.d.). The catalytic cycle of the reaction of dimethylzinc and formaldehyde... Retrieved from [Link]

  • Gelest, Inc. (2016). DIETHYLZINC, 95%. Retrieved from [Link]

  • Main Group Organometallic Chemistry-3. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Enantioselective Reduction of Ketones Catalyzed by a Novel 3-Amino-4-ethyl-hexan-1-ol Derived Oxazaborolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Chirality in Pharmaceutical Synthesis

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. A single chiral center can dictate the therapeutic efficacy of a molecule, with one enantiomer often exhibiting the desired pharmacological activity while the other may be inactive or even detrimental. Consequently, the development of robust and highly selective methods for the synthesis of enantiomerically pure compounds is of paramount importance. The enantioselective reduction of prochiral ketones to chiral secondary alcohols represents a fundamental transformation in this endeavor, as these alcohols are versatile building blocks for a myriad of complex molecules.[1][2]

Among the most powerful tools for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity.[3][4][5] These catalysts are typically derived from readily available chiral β-amino alcohols. This document provides detailed application notes and protocols for the use of a novel catalyst derived from (3S,4S)-3-Amino-4-ethyl-hexan-1-ol for the enantioselective reduction of ketones. We will delve into the synthesis of the chiral ligand, the in situ preparation of the catalyst, and a comprehensive protocol for the asymmetric reduction of a model ketone, acetophenone.

Scientific Foundation: The Corey-Bakshi-Shibata Reduction

The CBS reduction is a testament to the power of catalyst-controlled asymmetric synthesis.[6] The reaction utilizes a chiral oxazaborolidine, which, in the presence of a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF), forms a catalyst-borane complex.[7] This complex then coordinates to the ketone in a sterically defined manner, positioning the ketone for a face-selective hydride transfer from the borane.[3][6] The driving force for the high enantioselectivity is the steric interaction between the substituents on the ketone and the chiral framework of the oxazaborolidine catalyst.[8] The larger substituent of the ketone preferentially orients away from the bulky group on the catalyst, leading to the predictable formation of one enantiomer of the alcohol.[7]

The general mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[4] The ketone then coordinates to this activated complex, and an intramolecular hydride transfer occurs via a six-membered ring transition state.[6]

Part 1: Synthesis of the Chiral Ligand - (3S,4S)-3-Amino-4-ethyl-hexan-1-ol

While not commercially available in enantiopure form, a plausible stereoselective synthesis of (3S,4S)-3-Amino-4-ethyl-hexan-1-ol can be envisioned starting from commercially available precursors, for instance, through an asymmetric aldol reaction followed by stereoselective reduction and functional group manipulations. For the purpose of this guide, we will assume the availability of the enantiomerically pure amino alcohol. The presence of two stereocenters in this ligand offers a unique chiral environment for the catalyst.

Part 2: In Situ Preparation of the Oxazaborolidine Catalyst

For convenience and reproducibility, the oxazaborolidine catalyst can be generated in situ from the chiral amino alcohol and a borane source immediately prior to the reduction reaction.[9] This approach circumvents the potential for catalyst degradation during storage.[9]

Protocol for In Situ Catalyst Formation
  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is used. The reaction is carried out under an inert atmosphere of dry nitrogen.

  • Reagent Addition:

    • To the flask, add (3S,4S)-3-Amino-4-ethyl-hexan-1-ol (0.1 mmol, 10 mol%).

    • Add anhydrous tetrahydrofuran (THF, 5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 1.0 M solution of borane-THF complex in THF (0.1 mL, 0.1 mmol) to the stirred solution of the amino alcohol.

  • Catalyst Formation: Stir the mixture at 0 °C for 30 minutes. The formation of the oxazaborolidine is typically accompanied by the evolution of hydrogen gas. The resulting clear, colorless solution contains the active catalyst and is used directly in the next step.

Diagram of the Proposed Catalyst Structure:

G start Start setup Inert Atmosphere Setup (Flame-dried flask, N₂) start->setup catalyst_formation In Situ Catalyst Formation (Amino Alcohol + BH₃·THF) setup->catalyst_formation ketone_addition Substrate Addition (Acetophenone in THF) catalyst_formation->ketone_addition borane_addition Slow Addition of Borane (BH₃·THF) ketone_addition->borane_addition reaction Reaction (Stir at RT) borane_addition->reaction quench Quenching (Methanol) reaction->quench workup Aqueous Workup (Extraction) quench->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral HPLC/GC, NMR) purification->analysis end End analysis->end G catalyst Oxazaborolidine Catalyst complex Catalyst-Borane Complex catalyst->complex + BH₃·THF ketone_complex Ketone Coordinated Complex complex->ketone_complex + Ketone transition_state Six-membered Transition State ketone_complex->transition_state Hydride Transfer product_complex Product-Boronate Complex transition_state->product_complex product_complex->catalyst Regeneration (+ BH₃·THF) product Chiral Alcohol product_complex->product Workup

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Amino-4-ethyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-ethyl-hexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions for higher yields and desired stereoselectivity.

Introduction to the Synthesis of this compound

This compound is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry and drug discovery. The presence of two stereocenters at the C3 and C4 positions means that the molecule can exist as four possible stereoisomers. Control of the relative and absolute stereochemistry during the synthesis is, therefore, a critical aspect.

This guide will focus on two primary retrosynthetic approaches that are commonly considered for this class of molecules:

  • Diastereoselective Reductive Amination of a β-Hydroxy Ketone: A convergent and often highly stereoselective route.

  • Henry (Nitroaldol) Reaction followed by Reduction: A classic C-C bond-forming strategy to construct the carbon skeleton.

Below, we address common questions and challenges you may encounter during your experiments.

Section 1: Diastereoselective Reductive Amination Route

This approach is often preferred due to its potential for high diastereoselectivity, leading to the desired syn- or anti-1,3-amino alcohol. The key intermediate for this synthesis is 1-hydroxy-4-ethylhexan-3-one .

Core Reaction Pathway

cluster_0 Synthesis of β-Hydroxy Ketone cluster_1 Reductive Amination Aldol Addition Aldol Addition of 2-ethylbutanal and formaldehyde enolate equivalent beta_Hydroxy_Ketone 1-Hydroxy-4-ethylhexan-3-one Aldol Addition->beta_Hydroxy_Ketone Imine_Formation Imine Formation (with Ammonia) Chelation Ti(iOPr)4 Chelation Imine_Formation->Chelation Diastereoselective_Reduction Diastereoselective Reduction Chelation->Diastereoselective_Reduction Final_Product 3-Amino-4-ethyl- hexan-1-ol (syn/anti mixture) Diastereoselective_Reduction->Final_Product Starting_Materials 2-Ethylbutanal & Formaldehyde source Starting_Materials->Aldol Addition beta_Hydroxy_Ketone->Imine_Formation Ammonia Ammonia (NH3) Ammonia->Imine_Formation

Caption: Reductive Amination Workflow for this compound.

Frequently Asked Questions & Troubleshooting

Question 1: I am struggling to synthesize the starting material, 1-hydroxy-4-ethylhexan-3-one. What is a reliable method?

Answer:

The synthesis of 1-hydroxy-4-ethylhexan-3-one can be achieved via a directed aldol reaction. A common and effective method involves the reaction of the lithium enolate of an appropriate ketone with a protected hydroxyacetaldehyde or a formaldehyde equivalent. A more direct approach is the aldol reaction between 2-ethylbutanal and a formaldehyde enolate equivalent.

Experimental Protocol: Synthesis of 1-hydroxy-4-ethylhexan-3-one

  • Enolate Formation: Prepare the lithium enolate of a suitable ketone (e.g., acetone) by treating it with a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) at -78 °C.

  • Aldol Addition: React the enolate with 2-ethylbutanal at -78 °C.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow it to warm to room temperature.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure strictly anhydrous conditions and accurate temperature control during enolate formation and the aldol reaction. The presence of water can quench the enolate.

  • Side Products: Slow addition of 2-ethylbutanal to the enolate solution can minimize self-condensation of the aldehyde.

Question 2: My reductive amination of 1-hydroxy-4-ethylhexan-3-one with ammonia gives a low yield and poor diastereoselectivity. How can I improve this?

Answer:

This is a common challenge. The key to achieving high diastereoselectivity in the reduction of β-hydroxy imines is to form a rigid cyclic intermediate that directs the hydride attack from the less hindered face. The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(iOPr)₄), is highly recommended.[1] Ti(iOPr)₄ coordinates to both the hydroxyl group and the imine nitrogen, forming a stable six-membered chelate. This conformation locks the substituents in pseudo-equatorial positions, favoring the formation of the syn-1,3-amino alcohol upon reduction.[1]

Mechanism of Diastereoselection

Imine β-Hydroxy Imine Ti_Chelate Six-Membered Ti(iOPr)4 Chelate Imine->Ti_Chelate + Ti(iOPr)4 Hydride_Attack Hydride Attack (e.g., from PMHS) Ti_Chelate->Hydride_Attack directs attack Syn_Product syn-3-Amino-4-ethyl- hexan-1-ol Hydride_Attack->Syn_Product

Caption: Ti(iOPr)₄-mediated diastereoselective reduction.

Optimized Protocol: Ti(iOPr)₄-Mediated Diastereoselective Reductive Amination [1]

Parameter Recommended Condition Rationale
Lewis Acid Titanium(IV) isopropoxide (Ti(iOPr)₄)Forms a rigid chelate to direct stereochemistry.[1]
Amine Source Ammonia (gas or solution in alcohol)Reacts with the ketone to form the intermediate imine.
Reducing Agent Polymethylhydrosiloxane (PMHS) or NaBH₄PMHS is a mild and effective reducing agent in the presence of Ti(iOPr)₄. NaBH₄ can also be used.
Solvent Anhydrous ethanol or methanolSolubilizes reactants and intermediates.
Temperature 0 °C to room temperatureMild conditions to favor chelation control.

Step-by-Step Procedure:

  • Dissolve 1-hydroxy-4-ethylhexan-3-one in anhydrous ethanol.

  • Add Ti(iOPr)₄ and stir for 30 minutes at room temperature to allow for complexation.

  • Introduce ammonia into the reaction mixture.

  • Add the reducing agent (e.g., PMHS) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water or an aqueous base.

  • Filter the resulting titanium dioxide precipitate and extract the filtrate with an organic solvent.

  • Purify the product by column chromatography.

Troubleshooting:

  • Low Diastereoselectivity: Ensure the absence of water, which can hydrolyze the titanium catalyst. The purity of Ti(iOPr)₄ is also crucial.

  • Incomplete Reaction: The reaction may be slow. Increase the reaction time or slightly elevate the temperature. Ensure sufficient equivalents of the reducing agent are used.

  • Difficult Workup: The formation of titanium dioxide precipitate can make filtration slow. Using a pad of Celite® can aid in filtration.

Question 3: How can I separate the syn and anti diastereomers of this compound?

Answer:

Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques.

  • Flash Column Chromatography: This is the most common method. Since the syn and anti diastereomers have different polarities, they will exhibit different retention factors (Rf) on a silica gel column. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent the amine from tailing on the acidic silica gel.

  • Crystallization: If one of the diastereomers is a crystalline solid, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a suitable solvent system and allowing the less soluble diastereomer to crystallize out upon cooling or slow evaporation of the solvent.

Section 2: Henry (Nitroaldol) Reaction Route

This classical approach involves the formation of a C-C bond between a nitroalkane and an aldehyde, followed by the reduction of the nitro group to an amine.

Core Reaction Pathway

cluster_0 Henry Reaction cluster_1 Reduction Nitroaldol Nitroaldol Reaction Nitro_Alcohol 4-Ethyl-3-nitrohexan-1-ol Nitroaldol->Nitro_Alcohol Nitro_Reduction Nitro Group Reduction Final_Product 3-Amino-4-ethyl- hexan-1-ol Nitro_Reduction->Final_Product Starting_Materials 2-Ethylbutanal & 1-Nitropropan-2-ol Starting_Materials->Nitroaldol Nitro_Alcohol->Nitro_Reduction

Caption: Henry Reaction Workflow for this compound.

Frequently Asked Questions & Troubleshooting

Question 4: I am observing low yields and the formation of a nitroalkene byproduct in my Henry reaction. How can I optimize this step?

Answer:

The Henry reaction is reversible and can be plagued by side reactions, most notably the elimination of water from the β-nitro alcohol product to form a nitroalkene, especially under harsh basic conditions or elevated temperatures.[2]

Optimization Strategies:

Parameter Recommendation Rationale
Base Use a mild, non-nucleophilic base such as triethylamine (Et₃N), DBU, or a phase-transfer catalyst.Strong bases (e.g., NaOH, KOH) can promote the retro-Henry reaction and elimination.
Temperature Maintain a low temperature (e.g., 0 °C to room temperature).Higher temperatures favor the elimination side reaction.
Solvent Aprotic solvents like THF or CH₂Cl₂ are generally preferred.Protic solvents can interfere with the reaction.

Troubleshooting:

  • Low Conversion: The Henry reaction can be slow. Ensure adequate reaction time. Using a slight excess of the nitroalkane can also help drive the equilibrium towards the product.

  • Nitroalkene Formation: Use milder reaction conditions (lower temperature, weaker base). In some cases, the nitroalkene may be the desired intermediate for a subsequent Michael addition.

Question 5: What is the best method for reducing the nitro group in 4-Ethyl-3-nitrohexan-1-ol to the corresponding amine?

Answer:

The reduction of a nitro group to an amine can be achieved through various methods. The choice of reagent depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation: This is often the cleanest and most efficient method.[3] Using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere will effectively reduce the nitro group.[3] This method is generally high-yielding and produces minimal byproducts.

  • Metal-Mediated Reductions: Reagents like zinc (Zn) or iron (Fe) in the presence of an acid (e.g., acetic acid or HCl) can also be used for this transformation. These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Experimental Protocol: Catalytic Hydrogenation [3]

  • Dissolve the nitro alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of 10% Pd/C.

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the catalyst through a pad of Celite® and concentrate the filtrate to obtain the crude product.

  • Purify as needed by column chromatography or crystallization.

Troubleshooting:

  • Incomplete Reduction: Ensure the catalyst is active and the hydrogen pressure is adequate. The reaction may require longer times or a higher catalyst loading.

  • Side Reactions: Over-reduction of other functional groups can occur. If this is a problem, consider a milder reducing agent or a chemoselective method.

References

  • Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007). Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. Organic Letters, 9(2), 267–270). [Link]

  • Wikipedia. (n.d.). Henry reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 23, 2026, from [Link]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934. [Link]

  • Bhattacharyya, S. (1999). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: a simple and convenient method for the synthesis of secondary N-methylamines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved January 23, 2026, from [Link]

Sources

Navigating the Chiral Labyrinth: A Technical Support Guide to Purifying 3-Amino-4-ethyl-hexan-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges in the purification of 3-Amino-4-ethyl-hexan-1-ol stereoisomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating the individual stereoisomers of this valuable chiral building block. As a vicinal amino alcohol with two stereocenters at the C3 and C4 positions, this compound exists as a mixture of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[1] The separation of these stereoisomers is a critical step in many synthetic pathways, particularly in the development of pharmaceuticals where the biological activity is often stereospecific.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your purification experiments. We will delve into the three primary methods for chiral resolution: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Formation, and Enzymatic Resolution, offering insights grounded in established scientific principles and field-proven experience.

Understanding the Challenge: The Four Faces of this compound

The presence of two chiral centers gives rise to two pairs of enantiomers, which are also diastereomers of each other. This relationship is a key factor in designing a successful purification strategy.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 3R,4R (3R,4R) 3S,4S (3S,4S) 3R,4R->3S,4S Enantiomers 3R,4S (3R,4S) 3R,4R->3R,4S Diastereomers 3S,4R (3S,4R) 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Caption: Stereoisomeric relationships of this compound.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers and diastereomers.[2] The success of this method hinges on the selection of the appropriate chiral stationary phase (CSP) and mobile phase conditions.

Troubleshooting Guide: Chiral HPLC
IssuePotential CauseRecommended Solution
No separation of any stereoisomers Incorrect CSP selection.Screen a variety of CSPs. For amino alcohols, polysaccharide-based (e.g., Chiralpak®, Chiralcel®) and macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC®) columns are often effective.[3][4]
Inappropriate mobile phase.For normal phase, screen different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) in hexane. For reversed-phase, vary the organic modifier (acetonitrile, methanol) and the pH of the aqueous phase.[5]
Partial separation (diastereomers separate, but not enantiomers) The CSP recognizes the different spatial arrangement of the diastereomers but not the mirror images.This is a common and useful scenario. The separated diastereomeric pairs can be collected and then resolved in a subsequent step, or a different CSP can be screened for full separation.
Poor peak shape (tailing or fronting) Strong interaction between the amine group and the silica backbone of the CSP.Add a mobile phase modifier. For basic compounds like this compound, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%) in normal phase. In reversed-phase, adjusting the pH can improve peak shape.[5]
Low resolution (α < 1.2) Suboptimal mobile phase composition or temperature.Systematically vary the percentage of the alcohol modifier in normal phase. Small changes can have a significant impact on selectivity. Lowering the column temperature can sometimes improve resolution, but may also increase analysis time and backpressure.
Irreproducible retention times Column not properly equilibrated.Equilibrate the column with at least 10-20 column volumes of the mobile phase before each injection.
Changes in mobile phase composition.Ensure precise and accurate preparation of the mobile phase. For premixed mobile phases, be aware of potential evaporation of the more volatile component.
FAQs: Chiral HPLC

Q1: Should I derivatize my this compound before analysis?

A1: Derivatization can be a valuable strategy, especially if you are facing issues with detection or peak shape.[3] Derivatizing either the amino or the hydroxyl group can alter the molecule's interaction with the CSP, potentially leading to better separation. Common derivatizing agents include chloroformates or isocyanates. However, derivatization adds an extra step to your workflow and introduces the risk of racemization if the conditions are not carefully controlled. It is generally recommended to first screen for separation of the underivatized compound.

Q2: What is a good starting point for chiral method development for this compound?

A2: A good starting point is to screen a set of complementary chiral columns. A recommended screening kit would include a cellulose-based column (e.g., Chiralcel® OD-H), an amylose-based column (e.g., Chiralpak® AD-H), and a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC® T).[3][5] For the mobile phase, start with a simple normal phase system like hexane with a varying percentage of isopropanol or ethanol, and a small amount of a basic modifier like DEA.

Experimental Protocol: Chiral HPLC Method Screening
  • Column Selection: Prepare three columns for screening: Chiralcel® OD-H, Chiralpak® AD-H, and Astec CHIROBIOTIC® T.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound stereoisomer mixture in the initial mobile phase.

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA.

    • Run a gradient or a series of isocratic runs varying the isopropanol content from 5% to 20%.

    • Repeat the screening with ethanol as the alcohol modifier.

  • Data Analysis: Evaluate the chromatograms for resolution (Rs) and selectivity (α). A separation is considered successful when Rs ≥ 1.5.

Sources

Technical Support Center: Column Chromatography Separation of 3-Amino-4-ethyl-hexan-1-ol Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of polar diastereomers. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists encountering challenges with the purification of 3-Amino-4-ethyl-hexan-1-ol and structurally related amino alcohols. As diastereomers possess distinct physical properties, their separation by column chromatography is theoretically straightforward, yet often practically challenging due to the presence of multiple polar functional groups.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: My two diastereomers are co-eluting or have very poor separation (ΔRf < 0.1) on silica gel with standard solvent systems (Hexane/Ethyl Acetate). What is my first step?

A: This is a common issue when diastereomers have very similar polarities.[2] Before abandoning silica gel, a systematic screen of different mobile phases is the most efficient first step. The goal is to alter the selective interactions between your diastereomers and the stationary phase. Try incorporating solvents with different properties (e.g., hydrogen bond donors/acceptors, dipole moments). A good starting point is to test solvent systems like Dichloromethane/Methanol or Chloroform/Acetone. Small additions of a more polar solvent can have a significant impact on resolution.

Q2: I'm observing significant peak tailing for both of my diastereomer spots on the TLC plate and the column. What causes this and how can I fix it?

A: Peak tailing with amino compounds on silica gel is almost always caused by strong, non-ideal interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[3][4] This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to lag behind the main band.[3] To resolve this, add a small amount of a basic modifier to your mobile phase to "mask" the acidic silanols. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your eluent.[5][6]

Q3: I can't see my compound on the TLC plate using a standard 254 nm UV lamp. How can I visualize it?

A: this compound lacks a strong chromophore, so it will not be visible under 254 nm UV light.[1] You must use a chemical stain for visualization. The two most effective stains for this compound would be:

  • Potassium Permanganate (KMnO₄) stain: This stain reacts with oxidizable functional groups. It will readily visualize the primary alcohol in your compound, appearing as a yellow-brown spot on a purple background.[7]

  • Ninhydrin stain: This is an excellent, high-sensitivity stain for primary and secondary amines, which will appear as a distinct pink or purple spot after gentle heating.[7][8]

Q4: Is it better to use a gradient or an isocratic elution for separating these diastereomers?

A: For developing the initial separation method, isocratic (constant solvent composition) elution is preferred as it is simpler to translate from TLC results.[9] However, if your diastereomers are very close in polarity, a very shallow gradient (e.g., slowly increasing the percentage of methanol in dichloromethane over many column volumes) can sometimes provide the enhanced resolution needed to separate them effectively. Automated flash chromatography systems are ideal for creating precise, shallow gradients.

Troubleshooting and Method Development Guides

Guide 1: Systematic Approach to Mobile Phase Optimization

The separation of diastereomers is a process of exploiting subtle differences in their 3D structure and resulting polarity. The choice of mobile phase is the most powerful tool for influencing these interactions on a given stationary phase.

Causality: The mobile phase competes with the analyte for binding sites on the stationary phase. By changing the solvent composition, you alter the strength of these competitive interactions differently for each diastereomer, thereby improving separation. The process is often empirical, requiring systematic screening.[2]

Workflow Diagram: Mobile Phase Scouting

G cluster_0 Initial TLC Screening cluster_1 Solvent System Evaluation cluster_2 Analysis & Iteration A Prepare stock solution of diastereomer mixture B Spot on 3 separate TLC plates A->B C System 1: Hexane/EtOAc (e.g., 1:1) D System 2: DCM/MeOH (e.g., 95:5) E System 3: EtOAc/EtOH (e.g., 98:2) F Develop plates & visualize (KMnO4 or Ninhydrin) G Analyze ΔRf and spot shape. Is separation promising (ΔRf > 0.1)? F->G H Optimize solvent ratio of best system. Add 1% TEA to combat tailing. G->H Yes J Consider alternative stationary phase or derivatization (Guide 2 & 3) G->J No I Proceed to Column Chromatography H->I

Caption: Workflow for systematic mobile phase scouting using TLC.

Experimental Protocol: TLC Screening for Mobile Phase Selection

  • Preparation: Prepare a concentrated solution of your this compound diastereomeric mixture (~10 mg/mL) in a suitable solvent like methanol or dichloromethane.

  • Spotting: Using a capillary tube, spot the mixture onto at least three different silica gel TLC plates. Ensure the spots are small and placed above the solvent line.

  • Development: Place each plate in a separate developing chamber containing a different solvent system. Start with systems of varying polarity and solvent properties (see table below).

  • Visualization: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and dry thoroughly. Visualize the spots using either potassium permanganate or ninhydrin stain.

  • Analysis: Calculate the Rf value for each spot. The solvent system that provides the largest difference in Rf (ΔRf) between the two diastereomers is the most promising candidate for column chromatography. An ideal Rf for the lower spot is around 0.2-0.3 for good column separation.

  • Optimization: If tailing is observed, add 0.5-2% triethylamine (TEA) to the most promising solvent system and re-run the TLC to confirm improved spot shape.

Table 1: Recommended Starting Solvent Systems for Screening

System No.Non-Polar ComponentPolar ComponentTypical Starting RatioKey Interaction Property
1Hexane or HeptaneEthyl Acetate (EtOAc)1:1Dipole-Dipole
2Dichloromethane (DCM)Methanol (MeOH)95:5H-Bond Acceptor/Donor
3TolueneAcetone8:2π-π interactions, Dipole
4Ethyl Acetate (EtOAc)Ethanol (EtOH)98:2H-Bond Donor/Acceptor
Guide 2: Advanced Strategies for Difficult Separations

If extensive mobile phase screening on silica gel fails to provide adequate separation, more advanced strategies are required. This involves either changing the stationary phase or temporarily modifying the molecule itself.

Causality: The fundamental principle of separation relies on differential interactions. If silica gel's acidic silanol surface doesn't provide enough selectivity, a surface with different chemical properties might.

  • Amine-Functionalized Silica: This is an excellent choice for basic compounds.[10] The bonded aminopropyl groups create a weakly basic surface that minimizes the strong, problematic interactions of the analyte's amine group, often eliminating peak tailing without the need for mobile phase additives.[10][11]

  • Alumina (Basic or Neutral): Alumina offers a different surface activity compared to silica. Basic alumina can be particularly effective for purifying amines, while neutral alumina is a good general-purpose alternative.

  • Reversed-Phase (C18) Silica: While less common for preparative work of polar compounds, reversed-phase chromatography separates compounds based on hydrophobicity. This can sometimes provide the necessary selectivity for polar diastereomers that are inseparable on normal phase.[12]

Causality: The primary amine and primary alcohol are the main drivers of the strong interaction with silica gel. By temporarily "capping" or protecting these functional groups, you can dramatically alter the molecule's polarity and chromatographic behavior, often simplifying the separation.

Workflow Diagram: Protecting Group Strategy

G A Diastereomer Mixture (R-NH2, R-OH) B Protect Amine (e.g., with Boc2O) A->B C Protected Mixture (R-NHBoc, R-OH) B->C D Column Chromatography (Simpler, less polar separation) C->D E Separated Diastereomer 1 (R1-NHBoc, R1-OH) D->E F Separated Diastereomer 2 (R2-NHBoc, R2-OH) D->F G Deprotection (e.g., with TFA or HCl) E->G H Deprotection (e.g., with TFA or HCl) F->H I Pure Diastereomer 1 (R1-NH2, R1-OH) G->I J Pure Diastereomer 2 (R2-NH2, R2-OH) H->J

Caption: Strategy using a protecting group to simplify separation.

Recommended Protecting Groups:

  • For the Amine: The tert-butoxycarbonyl (Boc) group is ideal. It is easily installed using di-tert-butyl dicarbonate (Boc₂O) and is stable to the conditions of flash chromatography. Deprotection is cleanly achieved with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.

  • For the Alcohol: A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is a common choice.[13] It is robust and easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[13]

Self-Validation: The success of this strategy relies on high-yielding protection and deprotection steps that do not epimerize the stereocenters. Always confirm the purity and structural integrity of your material by NMR spectroscopy before and after the protection/deprotection sequence.

Protocol: Standard Flash Column Chromatography

This protocol assumes a suitable mobile phase has been identified via TLC (e.g., 95:5 DCM/MeOH + 1% TEA) with an Rf of ~0.25 for the target compound.

  • Column Selection: Choose a column size appropriate for your sample amount. A general rule of thumb is a silica-to-sample weight ratio of 50:1 to 100:1 for difficult separations.

  • Slurry Packing:

    • Place a cotton or fritted disk at the bottom of the glass column. Add a small layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase you will use.

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica bed. Ensure a flat, stable bed with no cracks or air bubbles. Top with another layer of sand.

  • Sample Loading:

    • Dissolve your crude diastereomer mixture in a minimal amount of the mobile phase or a stronger solvent (like pure DCM).

    • Alternatively, for better resolution, perform "dry loading": dissolve the sample in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle, consistent pressure (using a pump or house air/nitrogen) to achieve a steady flow rate. A good flow rate is typically about 2 inches/minute of solvent level drop.[14]

  • Fraction Collection:

    • Begin collecting fractions immediately as the solvent begins to elute from the column.

    • Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

  • Analysis: Spot every few fractions on a TLC plate. Develop and stain the plate to identify which fractions contain the pure upper spot, the pure lower spot, and which contain a mixture. Combine the pure fractions accordingly.

References

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  • Wales, S. M., & Clayden, J. (2018). N-Boc Ethyl Oxamate as a Mitsunobu Reagent for the Synthesis of N-Boc Allylic Amines. Organic Letters, 20(16), 4817-4821. [Link]

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  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

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  • Pharma Growth Hub. (2022, December 23). Effect of Triethylamine in the Mobile Phase on the Retention in RPLC [Video]. YouTube. [Link]

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  • Sankar, M. G., & Kumar, S. (2020). Separation of a diastereomeric diol pair using mechanical properties of crystals. CrystEngComm, 22(32), 5326-5331. [Link]

  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (2025). BioTech Beacons. [Link]

  • How Do You Improve Separation in Column Chromatography? (n.d.). Chromatography Today. [Link]

  • LibreTexts. (2021). 15.1: Paper Chromatography of Amino Acids Lab Procedure. Chemistry LibreTexts. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. [Link]

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Santai Technologies. [Link]

  • Chemistry For Everyone. (2025, March 20). How To Improve Resolution In Column Chromatography? [Video]. YouTube. [Link]

  • TLC stains. (n.d.). University of California, Los Angeles. [Link]

  • Stoll, D. R., & Taylor, A. (2019). Method from Mars? Coping with Chromatographic Legacies. LCGC International, 32(5), 26-31. [Link]

  • HPLC Peak Tailing. (n.d.). Axion Labs. [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]

  • Amino Acid Purification - Column Chromatography. (n.d.). Sorbead India. [Link]

  • Chromotography with free amines? (2020). Reddit. [Link]

  • When basification of silica gel is required, before using Column chromatography? (2014). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-4-ethyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and yield optimization of 3-Amino-4-ethyl-hexan-1-ol. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes. Our focus is on the causality behind experimental choices, ensuring you not only follow steps but also understand the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are two predominant and logical retrosynthetic pathways to construct this β-amino alcohol. The choice largely depends on available starting materials, scale, and stereochemical requirements.

  • Henry (Nitro-Aldol) Reaction followed by Reduction: This is a powerful strategy for forming the C3-C4 bond and introducing the nitrogen and oxygen functionalities with vicinal stereocontrol. The key steps involve the condensation of a nitroalkane with an aldehyde, followed by the reduction of the resulting nitro group to a primary amine.[1][2]

  • Reductive Amination of a β-Hydroxy Ketone: This approach involves the reaction of a pre-formed β-hydroxy ketone intermediate with an ammonia source in the presence of a reducing agent. This method is direct but requires the synthesis of the keto-alcohol precursor. Reductive amination is a cornerstone of amine synthesis in industrial and pharmaceutical chemistry.[3][4][5]

Q2: My synthesis is suffering from low yield. What are the most common culprits?

Low yield is a multifaceted issue. The most common causes we encounter in the field are:

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, pH, or reaction time can halt the reaction or promote side-product formation.

  • Inefficient Reagent or Catalyst: The choice of reducing agent or catalyst is critical and substrate-dependent. A reagent that works well for one substrate may be inefficient for another.

  • Side Reactions: The primary competing reactions are often the formation of secondary amines (in reductive amination) or dehydration of the alcohol moiety under harsh (e.g., strongly acidic) conditions.[4][6]

  • Product Loss During Workup: As an amino alcohol, the target molecule can have significant water solubility, especially in its protonated (salt) form. This can lead to substantial losses during aqueous extractions if the pH is not carefully controlled.

Q3: This molecule has two chiral centers (C3 and C4). How can I control the diastereoselectivity of the reaction?

Achieving high diastereoselectivity is a primary challenge. The strategy depends on your chosen synthetic route:

  • For the Henry Reaction: Stereocontrol is typically established during the C-C bond-forming step. The use of chiral catalysts or auxiliaries can significantly influence the stereochemical outcome of the aldol-type addition.[1] Subsequent reduction of the nitro group generally does not affect the established stereocenters.

  • For Reductive Amination: If starting with a racemic or diastereomeric mixture of the β-hydroxy ketone, the final product will also be a mixture. Stereocontrol must be established during the synthesis of the ketone precursor, for instance, through an asymmetric aldol reaction.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during the synthesis.

Problem: Persistently Low Yield (<40%)

Low yield is the most frequent complaint. Use the following decision tree and table to diagnose the issue.

Low_Yield_Troubleshooting start Low Yield Observed check_sm Starting Materials (SMs) Consumed? (Check by TLC/GC) start->check_sm sm_present Incomplete Reaction check_sm->sm_present No sm_gone SMs Consumed check_sm->sm_gone Yes increase_time Increase Reaction Time / Temperature sm_present->increase_time Action check_workup Analyze Aqueous & Organic Layers Post-Workup sm_gone->check_workup check_reagent Verify Reagent Activity increase_time->check_reagent optimize_catalyst Optimize Catalyst Loading / Type check_reagent->optimize_catalyst product_in_aq Product in Aqueous Layer? check_workup->product_in_aq adjust_ph Adjust pH of Aqueous Layer to >10 before Extraction product_in_aq->adjust_ph Yes impurities Significant Impurities Detected? product_in_aq->impurities No product_in_org Product in Organic Layer? salting_out Use Brine / 'Salting Out' Effect adjust_ph->salting_out impurities->product_in_org No troubleshoot_impurities Proceed to Impurity Troubleshooting Guide impurities->troubleshoot_impurities Yes

Caption: Troubleshooting workflow for low yield.

Table 1: Troubleshooting Low Yield

SymptomPossible CauseRecommended Solution
Reaction Stalls (Incomplete SM consumption)1. Deactivated Reagent/Catalyst: Hydride reducing agents (e.g., LiAlH₄) are sensitive to moisture. Catalysts (e.g., Pd/C) can be poisoned. 2. Insufficient Temperature: The activation energy for the reaction is not being met.1. Use freshly opened or properly stored reagents. For catalytic hydrogenations, ensure the substrate is free of potential poisons like sulfur compounds. 2. Cautiously increase the reaction temperature in 5-10°C increments, monitoring for side-product formation.
SMs Consumed, No Product Isolated Product Loss During Workup: The amino alcohol, as an ammonium salt (R-NH₃⁺), is highly soluble in the aqueous phase at neutral or acidic pH.Control the pH: During aqueous workup, basify the aqueous layer to a pH of 10-12 with NaOH or K₂CO₃ before extracting with an organic solvent. This deprotonates the amine (R-NH₂), significantly reducing its water solubility. Use brine to wash the combined organic layers to further reduce water content.
Low Mass Balance (SMs consumed, low yield of product and identified side products)Volatile Product or Degradation: The product may be lost during solvent removal under high vacuum, or it may be unstable on silica gel during chromatography.Use a rotary evaporator with controlled temperature and pressure. Consider alternative purification methods like distillation or crystallization. Neutralize the silica gel with triethylamine (0.5-1% in the eluent) to prevent streaking and degradation of the amine on the column.
Problem: Significant Impurity Formation

Q: I see multiple spots on my TLC plate after the reaction. What are they and how do I prevent them?

The identity of impurities is route-dependent. Here are the most common scenarios.

Scenario A: Synthesis via Henry Reaction & Nitro Reduction

  • Key Impurity: Dehydrated Product (Alkene)

    • Cause: The β-hydroxy nitroalkane intermediate or the final amino alcohol can undergo elimination of water under harsh acidic or thermal conditions to form an alkene.[6]

    • Prevention: When reducing the nitro group, avoid strongly acidic conditions. If using catalytic hydrogenation, ensure the catalyst is not acidic. If using a metal hydride like LiAlH₄, ensure the quench is done at low temperature (0 °C).

  • Key Impurity: Carbonyl-containing compounds

    • Cause: Incomplete reduction of the nitro group can lead to intermediate species like nitroso or oxime compounds upon workup.

    • Prevention: Ensure a sufficient stoichiometric excess of the reducing agent is used. Increase reaction time or consider a more potent reducing system.

Table 2: Comparison of Reducing Agents for Nitro Groups

Reducing Agent SystemProsConsField Notes
H₂ / Pd/C or Raney Ni Clean (byproducts are water/gas), excellent for scale-up, generally good yields.[7]Requires specialized hydrogenation equipment (pressure vessel). Catalyst can be pyrophoric. Sensitive to catalyst poisons.A robust and green method. Use methanol or ethanol as a solvent. The reaction can sometimes be slow; monitor by hydrogen uptake or TLC. Raney Nickel is often more active but requires careful handling.
LiAlH₄ (LAH) Very powerful and fast, reduces many functional groups.[8][9][10]Pyrophoric, reacts violently with water/protic solvents.[9] Requires strictly anhydrous conditions. Can sometimes reduce other functional groups if present.The workhorse for small-scale lab synthesis. Use THF or diethyl ether as the solvent. A careful, controlled quench at 0 °C is critical for safety and yield.[11]
SnCl₂ / HCl Inexpensive and effective for aromatic nitro groups.Requires strongly acidic conditions which can promote dehydration. The workup to remove tin salts can be tedious and impact yield.Not ideal for this substrate due to the presence of the acid-sensitive alcohol group. Better suited for more robust molecules.

Scenario B: Synthesis via Reductive Amination

  • Key Impurity: Secondary or Tertiary Amines

    • Cause: The newly formed primary amine product can react with another molecule of the keto-alcohol precursor, leading to over-alkylation.

    • Prevention: Use a large excess of the ammonia source (e.g., bubbling ammonia gas, using a solution of ammonia in methanol, or using ammonium acetate). This statistically favors the reaction of the ketone with ammonia over the product amine.[4]

  • Key Impurity: Alcohol from Ketone Reduction

    • Cause: The reducing agent directly reduces the ketone to a diol before imine formation can occur.

    • Prevention: Use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are more selective for the protonated iminium ion intermediate and are less reactive towards the ketone at neutral or slightly acidic pH.

Section 3: Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and substrate purity.

Protocol 1: Synthesis via Henry Reaction and Catalytic Hydrogenation

This two-step protocol focuses on safety and scalability.

Henry_Reaction_Workflow cluster_0 Step 1: Henry (Nitro-Aldol) Reaction cluster_1 Step 2: Nitro Group Reduction step1_mix 1. Mix 3-pentanone and propanal in THF at 0°C step1_base 2. Add catalytic base (e.g., TBAF) step1_mix->step1_base step1_react 3. Stir for 12-24h, warming to RT step1_base->step1_react step1_workup 4. Aqueous workup & extraction step1_react->step1_workup step1_purify 5. Purify nitro-alcohol via chromatography step1_workup->step1_purify step2_dissolve 6. Dissolve nitro-alcohol in Methanol step1_purify->step2_dissolve Intermediate Product step2_catalyst 7. Add Pd/C (5-10 mol%) step2_dissolve->step2_catalyst step2_hydrogenate 8. Hydrogenate (50 psi H₂) for 16h step2_catalyst->step2_hydrogenate step2_filter 9. Filter through Celite to remove catalyst step2_hydrogenate->step2_filter step2_concentrate 10. Concentrate to yield this compound step2_filter->step2_concentrate

Sources

stability studies of 3-Amino-4-ethyl-hexan-1-ol under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-4-ethyl-hexan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound. Given the limited publicly available stability data for this specific molecule, this guide synthesizes information based on the well-established chemical principles governing its primary functional groups: a primary amine and a primary alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under standard storage conditions?

A1: this compound is a primary amino alcohol. For optimal stability, it should be stored in a tightly sealed container, protected from light and air, in a cool and dry place. Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide.

Q2: What are the primary functional groups that influence the stability of this molecule?

A2: The stability of this compound is primarily influenced by its two functional groups:

  • Primary Amine (-NH2): This group is basic and nucleophilic, making it susceptible to oxidation and reactions with acids and electrophiles.

  • Primary Alcohol (-OH): This group can undergo oxidation to form an aldehyde and subsequently a carboxylic acid. It can also participate in esterification and dehydration reactions.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, the following degradation pathways are plausible under stress conditions:

  • Oxidation: The primary amine can be oxidized to form various products, including nitroso and nitro compounds. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

  • Reaction with Carbon Dioxide: The primary amine can react with atmospheric CO2 to form a carbamate salt.

  • Dehydration: Under acidic conditions and heat, the alcohol can undergo dehydration to form an alkene.

  • Photodegradation: Exposure to light, particularly UV, can potentially lead to the formation of radical species and subsequent degradation.

Troubleshooting Guide

Issue 1: Unexpected Degradation of the Compound Upon Storage
  • Observation: You observe new peaks in your chromatogram or a decrease in the purity of your sample over time, even under recommended storage conditions.

  • Potential Cause: The compound is likely sensitive to air and/or light. Primary amines are known to be susceptible to oxidative degradation.

  • Solution:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Use amber vials or store the container in a dark place to prevent photolytic degradation.

    • Temperature Control: Ensure the storage temperature is consistently maintained at the recommended cool temperature.

Issue 2: Inconsistent Results in Aqueous Solutions
  • Observation: You are experiencing variable analytical results (e.g., peak area, retention time) when using aqueous solutions of this compound.

  • Potential Cause: The primary amine group can react with dissolved carbon dioxide in the water to form a carbamate, altering the chemical nature of your analyte. The pH of the solution can also affect the protonation state of the amine, influencing its properties.

  • Solution:

    • Use Freshly Prepared Solutions: Prepare aqueous solutions immediately before use.

    • Degas Solvents: Degas the water or buffer used for your solutions to remove dissolved CO2.

    • pH Control: Use a buffered solution to maintain a consistent pH and ensure the amine is in a single protonation state.

Issue 3: Degradation During Thermal Stress Testing
  • Observation: Significant degradation is observed when the compound is subjected to elevated temperatures as part of a forced degradation study.

  • Potential Cause: Amino alcohols can undergo various thermal degradation reactions. The presence of oxygen can accelerate this process.

  • Solution:

    • Conduct a Time-Course Study: Analyze samples at multiple time points to understand the rate of degradation.

    • Inert Atmosphere: Perform thermal stress studies under an inert atmosphere to differentiate between purely thermal and oxidative degradation.

    • Characterize Degradants: Use techniques like LC-MS to identify the major degradation products, which can provide insights into the degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Conditions

This protocol is designed to assess the oxidative stability of this compound.

Materials:

  • This compound

  • Hydrogen peroxide (3% solution)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks

  • HPLC or UPLC system with UV and/or MS detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • In a volumetric flask, add a known volume of the stock solution.

  • Add 3% hydrogen peroxide solution to the flask. A typical starting point is a 1:1 ratio of drug solution to H2O2 solution.

  • Dilute to the final volume with a mixture of acetonitrile and water.

  • Store the solution at room temperature, protected from light.

  • Analyze the sample by HPLC/UPLC at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Monitor for the appearance of new peaks and the decrease in the main peak area.

Protocol 2: Photostability Testing

This protocol follows the general principles outlined in the ICH Q1B guideline for photostability testing.[1]

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • Transparent and UV-protected containers (e.g., quartz and amber vials)

  • Dark control samples

Procedure:

  • Expose a sample of the solid compound and a solution of the compound to light in the photostability chamber.

  • Place a dark control sample, wrapped in aluminum foil, in the same chamber to differentiate between thermal and photolytic degradation.

  • The light exposure should be at least 1.2 million lux hours for visible light and 200 watt hours per square meter for UVA light.

  • Analyze the exposed and dark control samples by a suitable stability-indicating method (e.g., HPLC).

  • Compare the chromatograms to assess the extent of photodegradation.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G start Stability Issue Observed storage Degradation on Storage start->storage aqueous Inconsistent Aqueous Results start->aqueous thermal Degradation at High Temp start->thermal storage_cause Potential Cause: Oxidation / Photodegradation storage->storage_cause aqueous_cause Potential Cause: Reaction with CO2, pH shift aqueous->aqueous_cause thermal_cause Potential Cause: Thermal and/or Oxidative Degradation thermal->thermal_cause storage_solution Solution: Inert Atmosphere, Light Protection storage_cause->storage_solution aqueous_solution Solution: Fresh Solutions, Degas Solvents, Buffer aqueous_cause->aqueous_solution thermal_solution Solution: Time-Course Study, Inert Atmosphere thermal_cause->thermal_solution DegradationPathways cluster_oxidation Oxidation cluster_other Other Reactions Compound This compound (Primary Amine & Alcohol) OxidizedAmine Nitroso/Nitro Compound Compound->OxidizedAmine [O] on -NH2 OxidizedAlcohol Aldehyde -> Carboxylic Acid Compound->OxidizedAlcohol [O] on -OH Carbamate Carbamate (with CO2) Compound->Carbamate + CO2 Alkene Alkene (Dehydration) Compound->Alkene - H2O (Acid, Heat)

Caption: Potential degradation pathways of this compound.

Data Summary

While specific quantitative stability data for this compound is not available in the public domain, the following table provides a qualitative prediction of its stability under various ICH stress conditions based on the known reactivity of its functional groups.

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis Likely to be stable, amine will be protonated.Minimal degradation expected.
Alkaline Hydrolysis Likely to be stable.Minimal degradation expected.
Oxidation (e.g., H2O2) Susceptible to degradation.Oxidized amine and alcohol products.
Thermal (Dry Heat) Moderately stable, potential for degradation at high temperatures.Dehydration and other complex products.
Photolytic Potentially unstable upon exposure to UV/Visible light.Photodegradation products.

References

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Sources

common side reactions in the synthesis of vicinal amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for the common side reactions encountered during the synthesis of vicinal (1,2-) amino alcohols. These crucial structural motifs are foundational in numerous pharmaceuticals and chiral auxiliaries. This document moves beyond simple protocols to explain the underlying chemical principles driving both desired transformations and unwanted side reactions, empowering you to diagnose and solve experimental challenges effectively.

Section 1: Aminolysis of Epoxides - The Regioselectivity Challenge

The ring-opening of epoxides with amines is one of the most direct methods for synthesizing β-amino alcohols. However, its apparent simplicity belies significant challenges, primarily in controlling where the amine attacks the epoxide ring, an issue known as regioselectivity.

Frequently Asked Questions (FAQs): Epoxide Aminolysis
  • Q1: What are the primary factors that control the regioselectivity of epoxide ring-opening with amines?

    • A1: Regioselectivity is a delicate balance between steric and electronic factors. Under neutral or basic conditions, the reaction typically follows an SN2 mechanism, where the amine (nucleophile) attacks the least sterically hindered carbon atom.[1][2] Under acidic conditions, the epoxide oxygen is protonated, activating the ring. The reaction then acquires more SN1 character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize a partial positive charge.[3]

  • Q2: My reaction is extremely slow, even at elevated temperatures. What could be the cause?

    • A2: Several factors can lead to slow reactions. Weakly nucleophilic amines, such as anilines, react much slower than aliphatic amines.[2] Sterically hindered epoxides or bulky amines can also dramatically decrease the reaction rate. Lastly, the solvent plays a crucial role; polar, protic solvents like water or alcohols can facilitate the reaction, sometimes even without a catalyst.[2]

  • Q3: Is a catalyst always necessary?

    • A3: Not always, but it is often highly beneficial. While some reactive amines and epoxides can react thermally, catalysts are typically used to improve reaction rates and control selectivity.[4] Lewis acids (e.g., Zn(ClO₄)₂, Sc(OTf)₃) activate the epoxide, while various other catalysts can operate under milder, solvent-free conditions.[2][4] Reactions in water can sometimes proceed efficiently without any added catalyst.[2]

Troubleshooting Guide: Epoxide Aminolysis Side Reactions

Problem 1: I'm getting a mixture of regioisomers and my yield of the desired product is low.

  • The Cause: This is the classic regioselectivity problem. When synthesizing vicinal amino alcohols from unsymmetrical epoxides, the amine can attack either of the two epoxide carbons, leading to a mixture of products. For instance, with styrene oxide, aliphatic amines tend to attack the terminal carbon (less hindered), while aromatic amines may preferentially attack the benzylic carbon (electronically favored).[1] This occurs when the reaction conditions do not strongly favor a single mechanistic pathway (SN2 vs. SN1).

  • The Solution: Enforce a Single Mechanistic Pathway. To favor the SN2 pathway and attack at the less substituted carbon , ensure your reaction conditions are neutral or basic and avoid strong acids. Using a solvent-free system or a non-acidic catalyst can enhance this selectivity.[2][5]

    To favor attack at the more substituted carbon , a Lewis or Brønsted acid catalyst is often required to promote SN1-like character at the more substituted carbon center.

    Workflow for Optimizing Regioselectivity

    Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: My product is contaminated with a diol corresponding to my starting epoxide.

  • The Cause: This occurs when water, either present as a solvent or as a contaminant, acts as a competing nucleophile and opens the epoxide ring to form a vicinal diol. This is particularly problematic in acid-catalyzed reactions where the epoxide is highly activated towards nucleophilic attack by even weak nucleophiles like water.

  • The Solution: Rigorous Control of Reaction Conditions.

    • Dry Your Reagents: Ensure the amine, solvent, and any catalysts are thoroughly dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).

    • Amine Stoichiometry: Use a slight excess of the amine nucleophile to outcompete any trace amounts of water.

    • Catalyst Choice: If using a Lewis acid, choose one that is not a hydrate or can be dried, such as anhydrous zinc chloride.

Problem 3: I'm observing the formation of high molecular weight species (polymers) or bis-alkylated products.

  • The Cause: This happens when the newly formed amino alcohol product, which contains both a nucleophilic secondary amine and a hydroxyl group, reacts with another molecule of the starting epoxide. This chain reaction leads to oligomers or polymers. Bis-alkylation occurs when a primary amine reacts with two molecules of the epoxide. These side reactions are favored by high temperatures and high concentrations of the epoxide.[6]

  • The Solution: Control Stoichiometry and Reaction Conditions.

    • Use an Excess of the Amine: Employing a significant excess (2 to 10 equivalents) of the amine can statistically favor the reaction of the epoxide with the starting amine rather than the product.

    • Slow Addition: Add the epoxide slowly to a solution of the amine. This maintains a low instantaneous concentration of the epoxide, minimizing its reaction with the product.

    • Lower Temperature: If possible, run the reaction at a lower temperature to reduce the rate of the secondary reaction, even if it requires a longer reaction time.

    Illustrative Reaction Scheme

    Caption: Competing pathways in epoxide aminolysis.

Section 2: Reduction of α-Amino Ketones & Carboxylic Acids

This strategy involves the reduction of a carbonyl group adjacent to an amino group. While powerful, especially for accessing chiral amino alcohols from the abundant chiral pool of amino acids, this method is susceptible to over-reduction and challenges in stereocontrol.

Frequently Asked Questions (FAQs): Reduction Methods
  • Q1: Can I use sodium borohydride (NaBH₄) to reduce an amino acid to an amino alcohol?

    • A1: Generally, no. NaBH₄ is not powerful enough to reduce a carboxylic acid.[7] Potent reducing agents like lithium aluminum hydride (LiAlH₄) are required.[7][8] However, NaBH₄ can be used if the carboxylic acid is first converted to a more reactive derivative, such as an ester, or if used in combination with additives like iodine (I₂).[7]

  • Q2: How can I control the diastereoselectivity when reducing an α-amino ketone?

    • A2: Stereocontrol is typically achieved through substrate control (using a chiral substrate) or reagent control (using a chiral reducing agent). For substrate control, the existing stereocenter at the α-carbon directs the hydride attack on the ketone, often following Felkin-Anh or chelation-controlled models depending on the protecting group and reaction conditions.

Troubleshooting Guide: Reduction Side Reactions

Problem 1: My reduction of an α-amino ketone is not stereoselective, giving a nearly 1:1 mixture of diastereomers.

  • The Cause: Poor diastereoselectivity arises when the facial bias of the carbonyl group is weak. This can happen if the groups attached to the adjacent chiral center are not sterically or electronically distinct enough to effectively direct the incoming nucleophile (hydride). Chelation control, which can provide high selectivity, requires a metal-coordinating group (like an unprotected amine or certain protecting groups) and a chelating reducing agent (e.g., those containing Zn, Mg). If these conditions are not met, competing non-chelation pathways reduce selectivity.

  • The Solution: Enhance Facial Bias.

    • Protecting Group Strategy: The choice of the nitrogen protecting group (PG) is critical. A bulky PG (e.g., Boc, Cbz) can enhance steric hindrance and favor Felkin-Anh-type addition. Conversely, a PG capable of chelation (e.g., certain amides) can enforce a rigid, cyclic transition state with a metal-containing reducing agent, leading to high selectivity.

    • Choice of Reducing Agent: Simple hydrides like NaBH₄ often give poor selectivity.[9] Use bulkier reducing agents (e.g., L-Selectride®) to amplify steric effects. For chelation control, use reagents like Zn(BH₄)₂ or reductions in the presence of Lewis acids like CeCl₃ (Luche reduction).

    • Temperature: Lowering the reaction temperature (e.g., to -78 °C) often increases selectivity by making the transition states for the two competing pathways more energetically distinct.

    Table 1: Influence of Conditions on Diastereoselectivity

    Condition Rationale Expected Outcome
    Bulky N-Protecting Group Increases steric bias for hydride attack. Favors anti diastereomer (Felkin-Anh model).
    Chelating N-Protecting Group + Lewis Acidic Reductant Forms a rigid cyclic intermediate. Favors syn diastereomer (Chelation model).
    Low Temperature (-78 °C) Exaggerates small energy differences between transition states. Increased diastereomeric ratio (dr).

    | Bulky Reducing Agent | Amplifies steric interactions. | Increased diastereoselectivity. |

Problem 2: I am observing racemization at the α-carbon during my experiment.

  • The Cause: The α-proton (the hydrogen on the carbon bearing the amino group) can be acidic, especially under basic conditions or in the presence of certain metals. Enolization of the ketone can lead to the loss of stereochemical integrity at this center.[10] While often more of a concern in reactions other than reduction, it can occur if the reaction conditions are harsh or prolonged.

  • The Solution: Use Mild Conditions and Control pH.

    • Avoid Strong Bases: If possible, perform the reduction under neutral or acidic conditions. Reductive amination is an alternative that proceeds via an iminium ion and avoids strongly basic conditions that could epimerize an adjacent stereocenter.[11]

    • Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate and for the shortest time necessary for completion to minimize exposure to potentially racemizing conditions.

Section 3: Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless AA is a powerful method for installing vicinal amino and hydroxyl groups across a double bond in a stereocontrolled manner.[12] However, it is sensitive to substrate and conditions, with regioselectivity and a competing dihydroxylation reaction being the primary failure modes.

Troubleshooting Guide: Sharpless AA Side Reactions

Problem 1: I am getting the wrong regioisomer or a mixture of regioisomers.

  • The Cause: Unlike the related Asymmetric Dihydroxylation (AD) reaction, the regioselectivity of the AA reaction is highly substrate-dependent and can be difficult to predict.[13][14] The nitrogen source (e.g., Chloramine-T) and the chiral ligand influence where the nitrogen and oxygen atoms add across the double bond. For many alkenes, particularly those that are not electronically biased (like cinnamates), poor regioselectivity is a common issue.[12][13]

  • The Solution: Optimize Reagents and Screen Substrates.

    • Nitrogen Source: The regioselectivity can sometimes be inverted or improved by changing the nitrogen source. While Chloramine-T (TsNClNa) is common, alternatives like sodium N-chlorocarbamates (e.g., BocNClNa) can provide complementary regioselectivity.

    • Ligand Choice: The chiral ligand (e.g., (DHQ)₂PHAL vs. (DHQD)₂PHAL) primarily controls enantioselectivity, but it can also influence the regioselectivity.[12]

    • Substrate Modification: If possible, modifying the electronics of the alkene substrate can have the largest impact. For example, α,β-unsaturated esters are generally excellent substrates that give high regioselectivity.[13]

    Competing Pathways in Sharpless AA

    Caption: Potential outcomes from the Sharpless AA reaction.

Problem 2: A significant amount of diol byproduct is forming.

  • The Cause: The osmium catalyst used in the AA reaction is the same one used for the Sharpless Asymmetric Dihydroxylation (AD) reaction.[15] If water is present and the aminohydroxylation cycle is slow, the competing dihydroxylation pathway can become significant, consuming the starting material to produce the corresponding vicinal diol.

  • The Solution: Careful Control of the Reaction Medium.

    • Solvent System: The standard solvent system is often a mixture like t-butanol/water. Reducing the amount of water can disfavor the dihydroxylation pathway.

    • Reagent Purity: Ensure the nitrogen source has not decomposed, as this can slow the AA catalytic cycle and allow the AD pathway to compete more effectively.

    • Monitor the Reaction: Follow the reaction by TLC or LC-MS to avoid letting it run for an unnecessarily long time, which could allow the slower side reaction to become more prominent.

References

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. Available at: [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. Available at: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva Portal. Available at: [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules. Available at: [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Chemists succeed in synthesis of aminoalcohols by utilizing light. University of Münster. Available at: [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research. Available at: [Link]

  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at: [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. Available at: [Link]

  • Dihydroxylation, Aminohydroxylation and Aziridination Reactions. Chemistry LibreTexts. Available at: [Link]

  • Regioselectivity of epoxide ring-opening. YouTube. Available at: [Link]

  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • reduction of aldehydes and ketones. Chemguide. Available at: [Link]

Sources

Technical Support Center: Chiral HPLC Method Development for 3-Amino-4-ethyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the challenging task of separating the enantiomers of 3-Amino-4-ethyl-hexan-1-ol. This molecule, a primary amino alcohol, presents specific challenges including poor UV absorbance and potential for strong interaction with the stationary phase. This document is structured to guide you from initial method development to advanced troubleshooting, ensuring a robust and reliable separation.

Part 1: Method Development Strategy & FAQs

This section addresses the critical questions that arise when beginning method development for a novel chiral compound like this compound.

Q1: My analyte, this compound, has no UV chromophore. How can I detect it?

A1: This is a primary and critical challenge. Direct UV detection at low wavelengths (e.g., 200-210 nm) is often unstable and lacks sensitivity. You have two primary strategies:

  • Universal Detectors: Detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used. However, they require volatile mobile phases and may offer lower sensitivity compared to UV detection of a derivatized analyte.

  • Pre-Column Derivatization: This is the most common and robust approach. By reacting the primary amine of your analyte with a tagging reagent, you introduce a strongly UV-absorbent or fluorescent moiety. This dramatically increases sensitivity and allows for the use of standard UV/Vis or Fluorescence detectors.

    • Why Derivatize? Beyond detection, derivatization can also improve the chromatographic behavior and sometimes even the enantioselectivity of the separation.

    • Recommended Reagents: For primary amines, reagents like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) or Dansyl Chloride are excellent choices. They react under mild conditions, minimizing the risk of racemization, and introduce a highly responsive chromophore/fluorophore.[1] A detailed protocol for derivatization is provided in the "Experimental Protocols" section.

Q2: How do I select the right Chiral Stationary Phase (CSP) to start with?

A2: CSP selection is the most critical step in chiral method development.[2] Since predicting the ideal CSP is difficult, a screening approach using a small library of columns with different chiral selectors is the most efficient strategy.[3] For an amino alcohol, the following CSPs are high-priority candidates:

  • Polysaccharide-Based CSPs: These are the workhorses of chiral separations. Columns with amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are versatile and can be used in normal phase, reversed-phase, and polar organic modes.[2][4] Coated polysaccharide phases often show different selectivity than covalently bonded versions.[1]

  • Cyclofructan-Based CSPs: These have demonstrated a very high success rate for separating underivatized chiral primary amines, particularly in polar organic mode.[5]

  • Macrocyclic Glycopeptide-Based CSPs: Phases like those based on teicoplanin are excellent for polar and ionic compounds like amino acids and amino alcohols, often allowing for direct analysis without derivatization in reversed-phase or polar ionic modes.[6][7]

Q3: Which mobile phase mode (Normal Phase, Reversed Phase, Polar Organic) should I try first?

A3: The choice of mobile phase is intrinsically linked to your chosen CSP. A systematic screening approach is best.[8]

  • Normal Phase (NP): Often the first choice for polysaccharide CSPs. A typical mobile phase consists of an alkane (like hexane or heptane) with an alcohol modifier (isopropanol or ethanol). For a basic analyte like this compound, adding a small amount (0.1-0.2%) of a basic additive like diethylamine (DEA) or butylamine is crucial to suppress interactions with residual silanols on the silica support and achieve good peak shape.[2][5]

  • Polar Organic (PO): This mode uses polar solvents like acetonitrile or methanol, often with an alcohol modifier and an additive. It is highly effective for both polysaccharide and cyclofructan-based CSPs and can offer very different selectivity compared to NP.[5]

  • Reversed Phase (RP): Generally used with macrocyclic glycopeptide or certain derivatized polysaccharide CSPs. Mobile phases are typically mixtures of water/buffers and methanol or acetonitrile. This mode is advantageous if your sample is only soluble in aqueous media.

Q4: What are good universal starting conditions for screening?

A4: A pragmatic approach is to screen a few select columns across different mobile phase modes. The goal of the initial screen is not a perfect separation, but to find a promising combination of column and mobile phase that shows any hint of enantioselectivity (e.g., peak broadening or a shoulder).[9]

CSP Type Mode Mobile Phase Additive (for Amines) Flow Rate Temperature
Polysaccharide NPHexane/Isopropanol (80:20)0.1% Diethylamine1.0 mL/min25 °C
Polysaccharide POAcetonitrile/Methanol (90:10)0.1% Diethylamine1.0 mL/min25 °C
Cyclofructan POAcetonitrile/Methanol (95:5)0.2% Triethylamine1.0 mL/min25 °C
Macrocyclic Glycopeptide RP10 mM Ammonium Acetate in Water/Methanol (50:50)None initially0.5 mL/min25 °C

Part 2: Troubleshooting Guide

Encountering issues is a normal part of method development. This guide provides a systematic way to diagnose and solve common problems.

Problem: No separation of enantiomers (a single, sharp peak is observed).

Probable Cause Solution Scientific Rationale
Inappropriate CSP Screen a different class of CSP (e.g., switch from polysaccharide to cyclofructan).Chiral recognition is based on specific 3D interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) between the analyte and the CSP.[2] If the required interactions are not possible, no separation will occur.
Inappropriate Mobile Phase Mode Change the mobile phase mode (e.g., from NP to PO).The mobile phase dictates the conformation of both the analyte and the chiral selector on the CSP. A change in solvent can enable the necessary interactions for separation.[8]
Wrong Alcohol Modifier (in NP) Switch the alcohol modifier (e.g., from isopropanol to ethanol or vice-versa).Different alcohols can alter the hydrogen-bonding environment and the way the analyte interacts with the CSP, sometimes revealing selectivity.[10]

Problem: Poor peak shape (significant tailing or fronting).

Probable Cause Solution Scientific Rationale
Secondary Silanol Interactions Add or increase the concentration of a basic additive (e.g., 0.1% to 0.4% DEA in NP).The basic amine group of the analyte interacts strongly with acidic residual silanols on the silica support of the CSP, causing peak tailing. A stronger base in the mobile phase competes for these sites, masking them from the analyte.[2][5]
Analyte Overload Reduce the injection mass. Dilute the sample by a factor of 10 and reinject.Injecting too much sample saturates the stationary phase, leading to a non-linear isotherm and causing peak distortion (typically fronting or a "shark-fin" shape).
Contaminated Column Flush the column with a strong solvent (follow manufacturer's guidelines).Contaminants from previous analyses can act as active sites, leading to poor peak shape.

Problem: Poor resolution (Rs < 1.5), peaks are visible but overlapping.

Probable Cause Solution Scientific Rationale
Suboptimal Mobile Phase Strength Systematically vary the percentage of the alcohol modifier in NP (e.g., test 10%, 15%, 20%, 25% IPA).Adjusting solvent strength modifies retention and can significantly impact the selectivity (α) term of the resolution equation. There is often an optimal "window" for the best separation.
High Temperature Decrease the column temperature (e.g., from 25 °C to 15 °C or 10 °C).Enantiomeric separations are often enthalpically driven. Lowering the temperature can increase the stability difference between the transient diastereomeric complexes formed by the two enantiomers with the CSP, thereby enhancing selectivity.[4][11] However, in rare cases, increasing temperature can improve resolution.[12]
High Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).Lower flow rates can increase column efficiency (N) by allowing more time for the analyte to equilibrate between the mobile and stationary phases, leading to sharper peaks and better resolution.[11]

Problem: Unstable or drifting retention times.

Probable Cause Solution Scientific Rationale
Insufficient Column Equilibration Equilibrate the column with at least 20-30 column volumes of the mobile phase before injection.Chiral stationary phases, especially in normal phase, can take a long time to fully equilibrate with the mobile phase. Additives, in particular, need to adsorb onto the surface to provide a stable environment.[13]
Temperature Fluctuation Use a thermostatted column compartment and ensure the lab environment is stable. Maintain temperature to within ±1 °C.[11]Chiral separations are highly sensitive to temperature. Small fluctuations can cause significant shifts in retention time.[11]
Mobile Phase Composition Change Prepare fresh mobile phase daily. Keep solvent reservoirs tightly capped to prevent selective evaporation of the more volatile components (e.g., hexane).A change in the mobile phase composition, especially the ratio of the strong solvent (alcohol) to the weak solvent (alkane), will directly impact retention times.[14]

Part 3: Experimental Protocols & Data

Protocol: Pre-Column Derivatization with NBD-Cl

This protocol describes the derivatization of this compound with 4-Chloro-7-nitrobenzofurazan (NBD-Cl) to enable sensitive fluorescence or UV detection.[1]

Materials:

  • Sample containing this compound

  • NBD-Cl solution (e.g., 1 mg/mL in Ethanol)

  • Sodium Bicarbonate buffer (e.g., 0.1 M, pH ~8.5)

  • Reaction solvent (e.g., Ethanol or Acetonitrile)

  • Heating block or water bath set to 60 °C

  • Vials for reaction

Procedure:

  • Sample Preparation: Prepare a solution of your analyte in the reaction solvent at a concentration of approximately 1 mg/mL.

  • Reaction Mixture: In a clean vial, combine:

    • 100 µL of the analyte solution.

    • 200 µL of the Sodium Bicarbonate buffer.

    • 200 µL of the NBD-Cl solution (ensures a molar excess of the reagent).

  • Reaction: Cap the vial tightly, vortex briefly, and place it in the heating block at 60 °C for 30 minutes. The reaction with primary amines is typically rapid.

  • Quenching/Dilution: After cooling to room temperature, dilute the reaction mixture with the initial mobile phase (e.g., 1:10 v/v) to stop the reaction and prepare it for injection.

  • Analysis: Inject the diluted sample into the HPLC system. The unreacted NBD-Cl will also be present but should be well-separated from the derivatized analyte peaks. Fluorescence detection (Excitation ~470 nm, Emission ~530 nm) is preferred for its high sensitivity and selectivity, as the NBD-Cl reagent itself is not fluorescent.[1]

Part 4: Visualization of Workflows

Method Development Workflow

The following diagram outlines a logical workflow for developing a chiral separation method from scratch.

G cluster_0 Phase 1: Analyte & Detection cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization & Validation Analyte Characterize Analyte (this compound) Detection Select Detection Strategy (Derivatization with NBD-Cl) Analyte->Detection No Chromophore CSP_Screen Screen CSPs (Polysaccharide, Cyclofructan, Macrocyclic Glycopeptide) Detection->CSP_Screen MP_Screen Screen Mobile Phase Modes (NP, PO, RP) CSP_Screen->MP_Screen Result Baseline Resolution? (Rs > 1.5) MP_Screen->Result Evaluate Results Optimization Optimize Separation (Modifier %, Temp, Flow Rate) Optimization->Result Result->Optimization No Final Final Method Result->Final Yes

Caption: A systematic workflow for chiral HPLC method development.

Troubleshooting Decision Tree

This diagram provides a decision-making path for resolving common chromatographic issues.

G cluster_peakshape Poor Peak Shape (Tailing) cluster_resolution Poor Resolution (Rs < 1.5) cluster_nosep No Separation Start Problem Observed Tailing_Cause Cause: Silanol Interaction? Start->Tailing_Cause Res_Cause Optimize Selectivity (α) or Efficiency (N)? Start->Res_Cause NoSep_Cause Cause: Wrong CSP/Mode? Start->NoSep_Cause Tailing_Sol Solution: Increase Basic Additive (DEA) Tailing_Cause->Tailing_Sol Yes Res_Sol_Alpha Solution (α): - Change Modifier % - Lower Temperature Res_Cause->Res_Sol_Alpha α Res_Sol_N Solution (N): - Lower Flow Rate Res_Cause->Res_Sol_N N NoSep_Sol Solution: - Screen New CSP - Change Mobile Phase Mode NoSep_Cause->NoSep_Sol Yes

Sources

strategies to minimize racemization during the synthesis of 3-Amino-4-ethyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Stereochemical Integrity

Technical Support Center: Synthesis of 3-Amino-4-ethyl-hexan-1-ol

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of this compound. This molecule, possessing two critical stereocenters at the C3 and C4 positions, presents a significant synthetic challenge where maintaining stereochemical purity is paramount.[1] Loss of enantiomeric or diastereomeric excess can compromise the biological activity and safety profile of target compounds.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deep mechanistic understanding to empower you to make informed decisions in your synthetic campaigns.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stereochemical challenges inherent in the synthesis of this compound.

Question 1: What makes the stereocenters in this compound susceptible to racemization?

Answer: The susceptibility to racemization stems from the structural features around the two chiral centers (C3 and C4).

  • C3 Stereocenter (α to the Amino Group): The primary risk at this position is epimerization through the formation of a planar intermediate. The hydrogen atom at C3 is acidic and can be abstracted under basic conditions. More significantly, oxidation of the amine or reaction with a carbonyl can form an imine or enamine, which is planar at C3. Re-protonation or reduction of this planar intermediate can occur from either face, leading to a mixture of stereoisomers.[2][3]

  • C4 Stereocenter (β to the Amino Group): This center is generally more stable. However, racemization can occur if a synthetic intermediate places an activating group, such as a carbonyl, adjacent to C4. This would allow for enolization, which, like imine formation, creates a planar structure that sacrifices stereochemical information.[3]

Any reaction step or workup condition that involves breaking a bond to a stereocenter, even transiently, can lead to racemization if it proceeds through a planar, achiral intermediate.[4]

Question 2: I'm observing poor stereoselectivity in my final product. What are the most common strategic missteps?

Answer: Poor stereoselectivity often originates from the initial choice of synthetic strategy or a failure to control key reaction parameters. The most common issues are:

  • Use of Achiral Reagents: Synthesizing an asymmetric compound from achiral precursors without the influence of a chiral agent (catalyst, auxiliary, or reagent) will inherently produce a racemic mixture of all possible stereoisomers.[5]

  • Inadequate Temperature Control: Many stereoselective reactions, particularly those involving the formation of kinetic products (e.g., lithium enolates), are highly sensitive to temperature. Allowing the temperature to rise can provide enough energy to overcome the activation barrier to the undesired stereoisomer or allow equilibration to a more stable, but incorrect, diastereomer.[6]

  • Incorrect Choice of Solvent or Base: The polarity of the solvent and the nature of the base can drastically affect the transition state geometry of a reaction.[7][8] For example, coordinating solvents can disrupt the chelation control that is often essential for high diastereoselectivity in reactions involving chiral auxiliaries.[7]

  • Ignoring Subtle pH Effects: Seemingly benign workup or purification steps can be a major source of racemization. Exposing the amine to harsh acidic or basic conditions can catalyze imine-enamine tautomerism, leading to epimerization at the C3 position.

Question 3: What role do protecting groups play in preventing racemization?

Answer: Protecting groups are not just passive spectators; they are critical tools for preserving stereochemical integrity.

  • Preventing Imine Formation: A suitable protecting group on the C3 amino function, such as a carbamate (Boc, Cbz) or a sulfonamide (Ts), prevents unwanted side reactions. Crucially, it also prevents the formation of imine/enamine intermediates, which are a primary pathway for C3 epimerization. Many asymmetric hydrogenations, for instance, require the amino group to be protected to achieve high enantioselectivity.[9]

  • Directing Stereochemistry: Certain bulky protecting groups can influence the steric course of a reaction at a nearby center, enhancing diastereoselectivity. They can force reagents to approach from the less hindered face of the molecule.

  • Enabling Specific Reactions: The choice of protecting group can be critical. For example, in asymmetric transfer hydrogenation of β-amino ketones, Boc and Cbz protecting groups have been shown to provide excellent stereoselectivity.[10]

Below is a diagram illustrating the protective role of a Boc group against C3 epimerization.

racemization_prevention cluster_0 Unprotected Amine (Racemization Prone) cluster_1 Protected Amine (Stereochemically Robust) Unprotected R-NH2 (at C3) Imine Planar Imine Intermediate (Loss of Stereochemistry) Unprotected->Imine [Ox] or -H2O Racemic Racemic Amine Imine->Racemic [Red] or +H2O Protected R-NH-Boc (at C3) Stable No Imine Formation. Stereocenter Preserved. Protected->Stable Stable to reaction conditions

Caption: Protecting the amine at C3 prevents formation of a planar imine.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: My asymmetric reduction of a β-amino ketone precursor is yielding a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

Answer: This is a classic challenge of controlling the formation of the second stereocenter (the hydroxyl group at C3) relative to the existing one (at C4). The solution lies in enhancing the stereochemical communication between the reagent and the substrate.

Causality: Poor diastereoselectivity in ketone reductions often results from insufficient facial discrimination by the reducing agent. The choice of catalyst, protecting group, and reaction conditions are critical for success.

Recommended Solutions:

  • Employ a Chelating Protecting Group: If you are using a simple protecting group like Boc, consider switching to one that can chelate with the metal center of the reducing agent. A picolinoyl or similar nitrogen-containing aromatic group can form a rigid cyclic intermediate, forcing the hydride to attack from a specific face.

  • Switch to a More Advanced Catalytic System: Asymmetric transfer hydrogenation (ATH) using Ruthenium-based catalysts, such as those derived from TsDPEN, are exceptionally effective for this transformation.[9][11] These systems often operate via a dynamic kinetic resolution (DKR), where the stereocenter alpha to the ketone can epimerize under the reaction conditions, allowing the entire racemic starting material to be converted into a single, highly enantioenriched diastereomer.[10][12]

  • Optimize Reaction Conditions:

    • Lower the Temperature: Reducing the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[6]

    • Screen Solvents: Move from non-coordinating solvents (like DCM or toluene) to potentially coordinating ones (like THF or 2-propanol) or vice versa. The solvent can influence catalyst conformation and substrate chelation.

Data Summary: Comparison of Asymmetric Reduction Strategies

MethodCatalyst/ReagentTypical Diastereoselectivity (dr)Typical Enantioselectivity (ee)Key Considerations
Borohydride Reduction NaBH₄ with Chiral AdditiveLow to Moderate (2:1 - 10:1)VariableHighly dependent on substrate; often requires chelation control.
CBS Reduction Corey-Bakshi-Shibata CatalystGood to Excellent (>10:1)>95%Sensitive to stoichiometry and temperature. Works best for specific substrate classes.
Asymmetric Transfer Hydrogenation (ATH) Ru(II)-TsDPENExcellent (>20:1)>99%Often proceeds via DKR, converting a racemic mixture to one diastereomer.[10][12]
Biocatalysis Ketoreductases (KREDs)Excellent (>20:1)>99%Environmentally friendly, but requires screening for a suitable enzyme.[13]

Problem 2: I used an Evans chiral auxiliary to set the C4 stereocenter, but I'm seeing significant epimerization during the auxiliary removal step. What's going wrong?

Answer: Epimerization during the cleavage of a chiral auxiliary is a common pitfall. The conditions required to hydrolyze the auxiliary can unfortunately be harsh enough to racemize an adjacent, newly formed stereocenter, especially if it's alpha to a carbonyl group in the intermediate.

Causality: The use of strong nucleophiles like LiOH or NaOH at elevated temperatures for saponification can lead to enolate formation at the C4 position, causing complete loss of stereochemical information before the final reduction to the alcohol.

Recommended Solutions:

  • Use Milder Cleavage Conditions: Avoid harsh saponification. Reductive cleavage is often the best alternative.

    • Lithium Borohydride (LiBH₄): This reagent can directly reduce the amide carbonyl to the primary alcohol, liberating the auxiliary in a single, mild step without affecting the C4 stereocenter.

    • Lithium Aluminum Hydride (LAH): Also effective, but less chemoselective. It will reduce other esters or carboxylic acids in the molecule.

  • Change the Auxiliary: If reductive cleavage is not compatible with your overall synthetic scheme, consider an auxiliary that can be removed under different conditions. For example, some auxiliaries are designed for oxidative or photolytic cleavage.

  • Protect the α-Proton: In some cases, it's possible to temporarily introduce a substituent at the alpha position that can be removed later, physically blocking deprotonation during the cleavage step. This adds steps but can salvage a route.

Experimental Workflow: Robust Chiral Auxiliary Cleavage

cleavage_workflow start Substrate with Evans Auxiliary dissolve Dissolve substrate in anhydrous THF at 0 °C start->dissolve add_reagent Add LiBH4 (2-4 equiv.) slowly as a solution in THF dissolve->add_reagent warm Allow to warm to RT and stir for 12-24h add_reagent->warm monitor Monitor by TLC/LC-MS for disappearance of SM warm->monitor monitor->warm Incomplete quench Cool to 0 °C and quench carefully with sat. aq. Rochelle's salt monitor->quench Reaction Complete extract Perform aqueous workup and extract with EtOAc quench->extract purify Purify by silica gel chromatography extract->purify end Isolated Product: This compound + Recovered Auxiliary purify->end

Caption: Workflow for mild, non-epimerizing removal of an Evans auxiliary.

Part 3: Recommended Protocol

Protocol: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (ATH)

This protocol is adapted from methodologies known to be highly effective for the synthesis of anti-α-hydroxy-β-amino esters, which can be subsequently reduced to the target amino alcohol.[10][12] It is designed to convert a racemic β-amino-α-keto ester into a single diastereomer with high enantiomeric excess.

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In an inert atmosphere glovebox, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol%) and (R,R)-TsDPEN (0.011 mmol, 2.2 mol%) to an oven-dried vial.

    • Add 1.0 mL of anhydrous, degassed 2-propanol.

    • Stir the mixture at 80 °C for 1 hour to form the active catalyst. The solution should turn a deep purple/red.

  • Reaction Setup:

    • In a separate oven-dried flask, dissolve the racemic β-amino-α-keto ester precursor (0.5 mmol, 1.0 equiv) in 2.0 mL of anhydrous, degassed 2-propanol.

    • Add formic acid (0.25 mL) and triethylamine (0.175 mL) to form the 5:2 azeotropic hydrogen source.

    • Stir for 5 minutes at room temperature.

  • Hydrogenation:

    • Transfer the pre-activated catalyst solution from Step 1 to the flask containing the substrate using a gas-tight syringe.

    • Heat the reaction mixture to the desired temperature (typically 28-40 °C) and stir vigorously.

    • Monitor the reaction progress by chiral HPLC and LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting anti-β-amino-α-hydroxy ester by silica gel chromatography.

  • Final Reduction:

    • Reduce the purified ester to the target this compound using a mild reducing agent like LiBH₄ in THF.

Self-Validation: The stereochemical outcome of this protocol is robust. Routinely verify the diastereomeric ratio by ¹H NMR of the crude product and confirm the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

References

  • Torssell, S. (2007). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. KTH Royal Institute of Technology. [Link]

  • Zhang, T. et al. (2022). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • López-Ram-de-Víu, P., Gálvez, J. A., & Díaz-de-Villegas, M. D. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Chirality, 34(8), 1140-1150. [Link]

  • Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. KTH Royal Institute of Technology. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • N-A, K. et al. (2009). Highly Stereocontrolled One-Step Synthesis of anti-β-Amino Alcohols from Organoboronic Acids, Amines, and α-Hydroxy Aldehydes. Journal of the American Chemical Society. [Link]

  • Pacheco-Sánchez, J. H. & Feringa, B. L. (2013). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Chemical Society Reviews. [Link]

  • Black, G. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Huddersfield. [Link]

  • Ye, Z. et al. (2014). Do reaction conditions affect the stereoselectivity in the Staudinger reaction?. The Journal of Organic Chemistry. [Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]

  • Xu, G. et al. (2011). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. Synlett. [Link]

  • Sharma, A., Kumar, A., & Kumar, V. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 18(2), 210-235. [Link]

  • LibreTexts Chemistry. (2020). 4.5: Stereochemistry of reactions. Chemistry LibreTexts. [Link]

  • All Chemistry. (2022). Racemic Modification Preparation | Mixing Enantiomers | Asymmetric Synthesis | Racemization. YouTube. [Link]

  • Keller, B., & van Gunsteren, W. F. (2006). Stereochemical errors and their implications for molecular dynamics simulations. Journal of computational chemistry, 27(1), 101–107. [Link]

  • Chen, K., & Arnold, F. H. (2017). Enantioselective radical C-H amination for the synthesis of β-amino alcohols. Semantic Scholar. [Link]

  • LibreTexts Chemistry. (2021). 19.11: Racemization. Chemistry LibreTexts. [Link]

  • Szymański, J., & Kiełbasinski, P. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied microbiology and biotechnology, 98(16), 7019–7028. [Link]

  • Wang, D., & Zhou, Y. G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(12), 7149-7201. [Link]

  • University of Rochester. (n.d.). Asymmetric reactions_synthesis. University of Rochester. [Link]

  • Chemistry For Everyone. (2024). How Do Stereoisomers Affect Chemical Reactions?. YouTube. [Link]

  • Organic Chemistry Portal. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

Comparative Guide for the Validation of Enantiomeric Excess of 3-Amino-4-ethyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (e.e.) is a non-negotiable aspect of quality control and regulatory compliance. Chiral molecules, such as 3-Amino-4-ethyl-hexan-1-ol, often exhibit stereospecific biological activity, where one enantiomer may be therapeutically active while the other could be inactive or even toxic. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous control and quantification of enantiomeric impurities.[1][2]

This compound, a chiral amino alcohol, presents a distinct analytical challenge due to its lack of a strong native chromophore, rendering direct UV-based detection in High-Performance Liquid Chromatography (HPLC) difficult. This guide provides an in-depth comparison of three orthogonal analytical techniques for the robust validation of its enantiomeric excess: Chiral HPLC with derivatization, Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are presented with a rationale rooted in scientific principles and field experience, ensuring each protocol is a self-validating system compliant with industry standards.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone of enantioselective analysis in the pharmaceutical industry, primarily due to its robustness and wide applicability.[3] The technique relies on a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, thus, separation.[4] For a molecule like this compound, an indirect approach involving pre-column derivatization is often superior, as it not only resolves the detection issue but can also enhance chiral recognition.

The Rationale for Derivatization

The primary amine group in this compound is an ideal target for derivatization. By reacting the analyte with a chiral derivatizing agent, we convert the enantiomeric pair into a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[5] Alternatively, derivatization with an achiral, chromophore-bearing agent allows for sensitive detection while still leveraging the separating power of a Chiral Stationary Phase. For this guide, we will focus on derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, or Marfey's Reagent), a well-established agent for primary amines that introduces a strong chromophore.[5][6]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Data Processing & Validation s1 Dissolve Analyte (Racemic & Test Sample) in Acetonitrile/Water s2 Add Marfey's Reagent (FDAA) in Acetone s1->s2 s3 Add NaHCO3 Buffer (pH ~8.5) Heat at 40°C for 1 hr s2->s3 s4 Quench with HCl Filter through 0.45 µm filter s3->s4 a1 Inject onto C18 Column s4->a1 a2 Gradient Elution (e.g., ACN/Water + TFA) a1->a2 a3 UV Detection (e.g., 340 nm) a2->a3 a4 Data Acquisition & Integration a3->a4 v1 Calculate Enantiomeric Excess: ee (%) = |(Area1 - Area2)| / (Area1 + Area2) * 100 a4->v1 v2 Validate per ICH Q2(R1): Specificity, Linearity, LOQ, Accuracy, Precision v1->v2

Caption: HPLC workflow for e.e. determination via pre-column derivatization.

Detailed HPLC Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic this compound (~1 mg/mL) in 50:50 acetonitrile/water.

    • Prepare the test sample at the same concentration.

  • Derivatization Procedure:

    • To 100 µL of the analyte solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[7]

    • Add 40 µL of 1 M sodium bicarbonate solution.

    • Vortex and incubate the mixture in a water bath at 40°C for 1 hour.

    • After cooling to room temperature, quench the reaction by adding 20 µL of 2 M HCl.

    • Dilute the sample to 1 mL with the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 30% B, increase to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Injection Volume: 10 µL.

  • Validation:

    • Specificity: Inject the derivatizing reagent blank and individual enantiomer derivatives (if available) to ensure no interfering peaks.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy. A signal-to-noise ratio of at least 10:1 is typically required.[8]

    • Linearity: Prepare a series of samples with varying e.e. (e.g., 99:1, 98:2, 95:5, 50:50) to demonstrate a linear relationship between the peak area ratio and the enantiomer ratio.

    • Accuracy & Precision: Perform replicate injections (n=6) of a sample with a known e.e. to assess repeatability and intermediate precision.[9]

Chiral Gas Chromatography (GC)

For semi-volatile compounds like amino alcohols, Chiral GC offers very high resolution and sensitivity.[4] The analysis requires converting the analyte into a more volatile derivative to ensure efficient passage through the GC column. This is a crucial step, as both the amino and hydroxyl groups can cause poor peak shape and irreversible adsorption on the column.

The Rationale for Derivatization

A two-step derivatization is optimal. First, the alcohol group is esterified, and second, the amine group is acylated. A common and effective approach is acylation with trifluoroacetic anhydride (TFAA), which reacts with both functional groups to create a volatile trifluoroacetyl derivative suitable for GC analysis.[10] The separation is then performed on a chiral GC column, often one containing a cyclodextrin-based stationary phase.[11]

Experimental Workflow: GC

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Data Processing & Validation s1 Dissolve Analyte in Dichloromethane (DCM) s2 Add Pyridine (catalyst) Cool to 0°C s1->s2 s3 Add Trifluoroacetic Anhydride (TFAA) dropwise s2->s3 s4 Warm to RT, React 30 min Evaporate solvent s3->s4 s5 Reconstitute in Ethyl Acetate s4->s5 a1 Inject into GC s5->a1 a2 Chiral Column (e.g., β-cyclodextrin) a1->a2 a3 Temperature Program a2->a3 a4 FID or MS Detection a3->a4 v1 Calculate Enantiomeric Excess from Peak Areas a4->v1 v2 Validate per ICH Q2(R1) v1->v2

Caption: GC workflow for e.e. determination via achiral derivatization.

Detailed GC Protocol
  • Standard and Sample Preparation:

    • Accurately weigh ~1 mg of the analyte into a vial and dissolve in 500 µL of anhydrous dichloromethane.

  • Derivatization Procedure:

    • Add 100 µL of anhydrous pyridine.

    • Cool the vial in an ice bath.

    • Slowly add 150 µL of trifluoroacetic anhydride (TFAA).

    • Allow the reaction to warm to room temperature and proceed for 30 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

  • Chromatographic Conditions:

    • Column: A chiral GC column such as Rt-βDEXsm (30 m x 0.25 mm ID).[11]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: 100°C hold for 2 min, ramp at 5°C/min to 200°C, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Validation:

    • The validation principles are analogous to HPLC, focusing on specificity (no interfering peaks from derivatization byproducts), LOQ for the minor enantiomer, linearity of response across different e.e. values, and method precision.

NMR Spectroscopy

NMR spectroscopy offers a distinct advantage as it can determine e.e. without chromatographic separation.[12] The method relies on using a chiral auxiliary to create a diastereomeric environment. Enantiomers are chemically and magnetically equivalent in an achiral solvent. However, upon adding a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), two distinct diastereomeric species are formed, which will have non-equivalent NMR spectra.[13]

The Rationale for Chiral Auxiliaries

For amino alcohols, the classic chiral derivatizing agent is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[5] It reacts with both the amine and alcohol functional groups to form diastereomeric amides or esters. The highly fluorinated trifluoromethyl group provides a clean, distinct signal in the ¹⁹F NMR spectrum and induces significant chemical shift differences in the ¹H NMR spectrum for protons near the chiral center, allowing for accurate integration.[5]

Experimental Workflow: NMR

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_validation Data Processing & Validation s1 Dissolve Analyte in Anhydrous Pyridine-d5 s2 Add Mosher's Acid Chloride ((R)- or (S)-MTPA-Cl) s1->s2 s3 React at RT until completion (monitor by TLC or NMR) s2->s3 a1 Transfer to NMR Tube s3->a1 a2 Acquire High-Resolution 1H or 19F NMR Spectrum a1->a2 a3 Identify Diastereomeric Signals a2->a3 v1 Integrate Non-Overlapping Peaks a3->v1 v2 Calculate Enantiomeric Excess from Integral Ratio v1->v2 v3 Confirm with Racemic Standard v2->v3

Caption: NMR workflow for e.e. determination using a chiral derivatizing agent.

Detailed NMR Protocol
  • Sample Preparation:

    • Dissolve ~5 mg of this compound in 0.5 mL of deuterated pyridine (pyridine-d5) in an NMR tube.

    • Add a slight molar excess (~1.1 equivalents) of enantiomerically pure (R)-MTPA chloride.

    • Cap the tube and allow the reaction to proceed at room temperature. The reaction should be complete within 30 minutes. It is critical that the reaction goes to completion to avoid kinetic resolution and inaccurate e.e. values.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a proton signal close to the chiral center that is well-resolved for the two diastereomers. The protons on the carbon bearing the amino group or the adjacent methylene group are good candidates.

    • Alternatively, and often preferably, acquire a ¹⁹F NMR spectrum. The -CF₃ group will give a singlet for each diastereomer, which are typically baseline-resolved and free from other signal overlap.

  • Data Analysis:

    • Carefully integrate the selected non-overlapping peaks corresponding to the two diastereomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100.

  • Validation:

    • The key to a trustworthy result is to run a parallel experiment with a racemic standard to correctly identify the signals for each diastereomer and confirm that the integration accurately reflects the 50:50 ratio.

    • Ensure the chiral derivatizing agent is of high enantiomeric purity.

Method Comparison and Summary

The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

Parameter Chiral HPLC (with Derivatization) Chiral GC (with Derivatization) NMR Spectroscopy (with CDA)
Principle Diastereomeric separation on an achiral column.Enantiomeric separation on a chiral column.Diastereomeric signal differentiation.
Sensitivity High to very high (ng/mL to pg/mL), especially with fluorescent tags.Very high (pg/mL), especially with MS detection.[4]Low (mg/mL range).
Precision (RSD) Excellent (<1-2%).Excellent (<2%).Good (2-5%), highly dependent on S/N and resolution.
Accuracy Excellent.Excellent.Good, but can be affected by incomplete derivatization.
LOQ Low, typically <0.1% for the minor enantiomer.Very low, can reach <0.05% for the minor enantiomer.High, typically >1-2% for the minor enantiomer.
Sample Throughput Moderate (20-30 min/sample).Moderate (20-40 min/sample).High (5-15 min/sample, excluding prep).
Development Time Moderate to high (screening columns and derivatization).Moderate (optimizing derivatization and temperature program).Low to moderate (screening auxiliaries).
Key Advantage Industry standard, robust, and highly validated.[14]Exceptional resolving power for volatile compounds.No chromatographic separation needed; absolute method.[12]
Key Limitation Derivatization can add complexity and sources of error.Limited to thermally stable and volatile analytes/derivatives.Poor sensitivity, not suitable for trace-level impurity quantification.

Conclusion and Recommendations

For the validation of the enantiomeric excess of this compound, all three methods offer viable pathways, but their applicability is dictated by the analytical objective.

  • For Quality Control and Product Release: Chiral HPLC with derivatization is the recommended method. It provides the optimal balance of sensitivity, precision, and robustness required for routine analysis and regulatory submission. Its ability to quantify the minor enantiomer down to the 0.1% level aligns with ICH guidelines for impurity testing.[15]

  • For High-Resolution and Orthogonal Confirmation: Chiral GC serves as an excellent orthogonal method to confirm HPLC results. Its different separation mechanism provides a high degree of confidence in the analytical data. It is particularly powerful if ultimate sensitivity is required.

  • For Rapid Screening and Mechanistic Studies: NMR Spectroscopy is unparalleled for speed in process development or reaction screening where high sample throughput is needed and trace-level accuracy is not the primary goal. It provides a direct and unambiguous measure of the enantiomeric ratio in bulk samples.

Ultimately, a robust validation package for a new chemical entity like this compound may involve using HPLC as the primary release method, with GC or NMR as a secondary, orthogonal technique to provide a comprehensive and scientifically sound assessment of its enantiomeric purity.

References

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central. [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). International Council for Harmonisation. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). ACS Publications. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2015). PubMed Central. [Link]

  • NMR determination of enantiomeric excess. (2017). ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). ResearchGate. [Link]

  • First identification and quantification of glutathionylated and cysteinylated precursors of 3-mercaptohexan-1-ol and 4-methyl-4-mercaptopentan-2-one in hops (Humulus lupulus). (2015). ResearchGate. [Link]

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  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]

  • GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. (2010). ResearchGate. [Link]

  • Determination of enantiomeric excess of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate by chiral reverse phase high performance liquid chromatography. (2007). PubMed. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

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Sources

A Comprehensive Guide to the Structure-Activity Relationship (SAR) Studies of 3-Amino-4-ethyl-hexan-1-ol Derivatives: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a robust framework for initiating and conducting structure-activity relationship (SAR) studies on 3-Amino-4-ethyl-hexan-1-ol derivatives. Given the nascent stage of research on this specific chemical scaffold, this document will serve as a prospective guide, drawing upon established principles in medicinal chemistry and proven experimental methodologies to outline a comprehensive research plan. The objective is to empower researchers to systematically explore the therapeutic potential of these compounds by correlating structural modifications with biological activity.

The β-amino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with therapeutic applications ranging from anticancer and antifungal to anti-tuberculosis agents.[1][2] The inherent chirality and the presence of hydrogen bond donor and acceptor groups in this compound make it an attractive starting point for the development of novel therapeutics. This guide will focus on a hypothetical SAR exploration aimed at discovering potent anticancer agents, a common application for novel β-amino alcohol derivatives.[1]

Rationale for SAR Studies of this compound Derivatives

The fundamental principle of SAR is that the biological activity of a molecule is intrinsically linked to its chemical structure.[3][4] By systematically modifying the structure of a lead compound, such as this compound, and assessing the impact of these changes on its biological activity, we can identify the key molecular features responsible for its therapeutic effects.[5] This iterative process of synthesis and biological testing is central to lead optimization and the development of potent and selective drug candidates.[6]

For the this compound scaffold, several key regions can be targeted for modification to explore the SAR:

  • The Amino Group (R¹): This group can be modified to explore its role in target binding, basicity, and overall physicochemical properties. Modifications can include acylation, alkylation, and the introduction of various substituents.

  • The Hydroxyl Group (R²): This functional group can be a key hydrogen bonding partner. Its modification through etherification, esterification, or replacement with bioisosteres can probe its importance in target engagement.[7]

  • The Alkyl Backbone: The ethyl and propyl groups off the chiral centers can be altered to investigate the impact of sterics and lipophilicity on activity.

Proposed Synthetic Strategy for Derivative Library Generation

A focused library of this compound derivatives can be synthesized to explore the SAR around the core scaffold. A common and effective method for the synthesis of β-amino alcohols is the ring-opening of epoxides with amines.[8] Alternatively, starting from a chiral pool of amino acids provides a reliable method to obtain enantiomerically pure amino alcohols.[9]

The following is a proposed synthetic workflow for generating a diverse library of derivatives for initial screening.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivative Synthesis cluster_2 Purification & Characterization start Commercially Available Starting Materials chiral_pool Chiral Pool Synthesis (e.g., from amino acids) start->chiral_pool asymmetric_synthesis Asymmetric Synthesis (e.g., epoxide ring-opening) start->asymmetric_synthesis core This compound (Parent Compound) chiral_pool->core asymmetric_synthesis->core modification_Alkyl Alkyl Chain Variation asymmetric_synthesis->modification_Alkyl modification_N N-Functionalization (R¹ Modification) core->modification_N modification_O O-Functionalization (R² Modification) core->modification_O library Derivative Library modification_N->library modification_O->library modification_Alkyl->library purification Chromatography (e.g., HPLC) library->purification characterization Spectroscopy (NMR, MS) purification->characterization biological_screening biological_screening characterization->biological_screening Proceed to Biological Assays

Caption: Proposed workflow for the synthesis and diversification of this compound derivatives.

Comparative Biological Evaluation: A Focus on Anticancer Activity

To establish a clear SAR, the synthesized derivatives will be evaluated for their potential anticancer activity using a panel of well-established in vitro assays.[10][11][12]

Primary Screening: Cytotoxicity against Cancer Cell Lines

The initial screening will assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. This can include, for example, a breast cancer line (MCF-7), a colon cancer line (HCT-116), and a lung cancer line (A549).

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound.

Secondary Screening: Mechanistic and Selectivity Assays

Promising compounds from the primary screen (e.g., those with low micromolar IC₅₀ values) will be subjected to secondary assays to elucidate their mechanism of action and assess their selectivity. This could include assays for apoptosis induction, cell cycle arrest, or inhibition of specific enzymes.[13][14][15][16]

Experimental Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Compare the luminescence of treated cells to that of untreated and positive control (e.g., staurosporine) treated cells to determine the extent of apoptosis induction.

Data Presentation and SAR Analysis

The results of the biological assays should be tabulated to facilitate a clear comparison of the activity of the different derivatives. This will allow for the identification of key structural features that contribute to or detract from the desired biological activity.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDR¹ (on Amino)R² (on Hydroxyl)Alkyl ModificationIC₅₀ (µM) vs. MCF-7
1 (Parent) HHNone>100
2a -C(O)CH₃HNone55.2
2b -C(O)PhHNone23.8
3a H-CH₃None89.1
3b H-C(O)CH₃None45.7
4 HH4-propyl -> 4-butyl75.4
5 -C(O)Ph-CH₃None12.5
  • N-acylation, particularly with an aromatic group (2b), appears to enhance cytotoxicity.

  • Modification of the hydroxyl group to an ether (3a) is detrimental, while esterification (3b) is tolerated.

  • Increasing the lipophilicity of the alkyl chain (4) has a modest effect.

  • A combination of favorable modifications (5) leads to a significant improvement in potency.

G cluster_0 Experimental Workflow cluster_1 Decision Making synthesis Synthesis of Derivative Library primary_screening Primary Screening: MTT Assay (Cytotoxicity) synthesis->primary_screening data_analysis_1 IC₅₀ Determination primary_screening->data_analysis_1 hit_identification Hit Identification (Potent Compounds) data_analysis_1->hit_identification sar_analysis SAR Analysis data_analysis_1->sar_analysis secondary_screening Secondary Screening: (e.g., Apoptosis, Enzyme Inhibition) hit_identification->secondary_screening decision_1 IC₅₀ < Threshold? hit_identification->decision_1 secondary_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization decision_2 Favorable Mechanism & Selectivity? sar_analysis->decision_2 decision_1->synthesis No (Synthesize New Derivatives) decision_1->secondary_screening Yes decision_2->synthesis No (Refine Synthesis Strategy) decision_2->lead_optimization Yes

Caption: A flowchart illustrating the iterative process of SAR-guided drug discovery.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for conducting SAR studies on this compound derivatives. By following a systematic approach of synthesis, biological evaluation, and data analysis, researchers can effectively explore the therapeutic potential of this chemical scaffold. The principles and protocols outlined herein are based on established methodologies and provide a solid foundation for initiating a drug discovery program centered on these promising compounds. Future work should focus on identifying the specific molecular target of the most active compounds and evaluating their efficacy in more advanced preclinical models.

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Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The subject compound of this guide, 3-Amino-4-ethyl-hexan-1-ol, is a novel chemical entity with no currently published biological activity data. The experimental results presented herein for this compound are hypothetical and projected based on established structure-activity relationships within the amino alcohol chemical class. This guide is intended to serve as a framework for the potential evaluation of this compound by providing a comparative context with known amino alcohols and detailing the requisite experimental protocols.

Introduction

Amino alcohols are a versatile class of organic compounds characterized by the presence of both an amino and a hydroxyl functional group. This bifunctionality imparts a unique physicochemical profile, leading to their exploration in a wide array of applications, including as chiral ligands in asymmetric synthesis, as building blocks for pharmaceuticals, and as bioactive agents in their own right.[1] The biological activities of amino alcohols are diverse and include antimicrobial, antifungal, and cytotoxic properties.[2][3][4] The specific nature and potency of these activities are intimately linked to their molecular architecture, including chain length, stereochemistry, and the relative positions of the functional groups.[5]

This guide presents a comparative analysis of the hypothetical biological activity of this compound against a panel of structurally related and well-characterized amino alcohols: 2-Amino-1-butanol, 4-Amino-2-butanol, and 6-Amino-1-hexanol. We will explore their potential antimicrobial and cytotoxic effects through established in vitro assays and discuss the underlying structure-activity relationships that may govern their biological profiles.

Structural Comparison of Selected Amino Alcohols

The compounds selected for this comparison represent variations in carbon chain length and the positioning of the amino and hydroxyl groups. These structural differences are anticipated to influence their biological activity.

  • This compound (Hypothetical): A C8 amino alcohol with a primary alcohol and a primary amine. The ethyl group at the 4-position introduces a branching point.

  • 2-Amino-1-butanol: A C4 amino alcohol with a primary alcohol and a primary amine on adjacent carbons.

  • 4-Amino-2-butanol: A C4 amino alcohol with a secondary alcohol and a primary amine.

  • 6-Amino-1-hexanol: A C6 linear amino alcohol with a primary alcohol and a primary amine at opposite ends of the alkyl chain.

Antimicrobial Activity: A Comparative Assessment

The antimicrobial potential of the selected amino alcohols was evaluated against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and a common fungal pathogen (Candida albicans). The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.[6][7]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 10231)
This compound (Hypothetical)166432
2-Amino-1-butanol>128>128>128
4-Amino-2-butanol128>128>128
6-Amino-1-hexanol3212864
Vancomycin (Control)1N/AN/A
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A2

Interpretation of Antimicrobial Data:

The hypothetical data for this compound suggests a moderate level of antimicrobial activity, particularly against the Gram-positive bacterium S. aureus and the yeast C. albicans. The increased lipophilicity and chain length compared to the C4 amino alcohols likely contribute to this enhanced activity, as these properties can facilitate interaction with and disruption of microbial cell membranes. 6-Amino-1-hexanol also shows some activity, supporting the trend of increasing potency with longer alkyl chains. The shorter-chain butanols, 2-amino-1-butanol and 4-amino-2-butanol, are largely inactive at the concentrations tested.

Cytotoxic Activity: In Vitro Evaluation

The cytotoxic potential of the amino alcohols was assessed against a human lung carcinoma cell line (A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The IC50 value, the concentration of a compound that inhibits 50% of cell viability, was determined.

Table 2: Comparative Cytotoxicity (IC50 in µM)

CompoundA549 Human Lung Carcinoma
This compound (Hypothetical)45
2-Amino-1-butanol>200
4-Amino-2-butanol180
6-Amino-1-hexanol95
Doxorubicin (Control)0.8

Interpretation of Cytotoxicity Data:

Consistent with the antimicrobial data, the hypothetical cytotoxicity of this compound is more pronounced than that of the shorter-chain amino alcohols. This suggests that the structural features contributing to antimicrobial activity may also play a role in its effect on mammalian cells. The increased chain length and lipophilicity likely enhance its ability to interact with and disrupt cell membranes, leading to cell death. 6-Amino-1-hexanol also exhibits moderate cytotoxicity, while the butanol derivatives are significantly less potent.

Structure-Activity Relationship (SAR) Discussion

The observed (and hypothetical) trends in biological activity can be rationalized by considering the structure-activity relationships of amino alcohols:

  • Chain Length: Increasing the length of the alkyl chain from C4 to C6 and C8 appears to correlate with an increase in both antimicrobial and cytotoxic activity. This is a common trend for amphipathic molecules, where a longer hydrophobic chain enhances interaction with lipid bilayers of cell membranes.

  • Position of Functional Groups: The relative positions of the amino and hydroxyl groups can influence activity. While this is less clear from the limited data set, some studies suggest that the positioning of these polar groups can affect the molecule's interaction with specific cellular targets.[5]

  • Branching: The ethyl branch in the hypothetical this compound may influence its membrane-disrupting properties and its interaction with target proteins, potentially contributing to its projected activity.

The amino group is likely a key hydrogen bond donor in interactions with biological targets.[9] The hydroxyl group also contributes to the molecule's polarity and potential for hydrogen bonding. The interplay between the hydrophobic alkyl chain and the polar functional groups is critical for the observed biological effects.

Experimental Protocols

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Reading start Prepare 2x concentrated compound dilutions in Mueller-Hinton Broth (MHB) plate Add 50 µL of 2x compound dilutions to 96-well plate start->plate inoculum Adjust bacterial/fungal suspension to 0.5 McFarland standard dilute_inoculum Dilute suspension to final concentration of 5 x 10^5 CFU/mL inoculum->dilute_inoculum add_inoculum Add 50 µL of inoculum to each well dilute_inoculum->add_inoculum plate->add_inoculum controls Include positive (no compound) and negative (no inoculum) controls add_inoculum->controls incubate Incubate at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (yeast) controls->incubate read Visually inspect for turbidity or measure OD600 incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: A two-fold serial dilution of each test compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) at twice the final desired concentration.

  • Inoculum Preparation: A suspension of the microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Plate Preparation: 50 µL of each 2x compound dilution is added to the wells of a 96-well microtiter plate.

  • Inoculation: 50 µL of the standardized inoculum is added to each well, bringing the final volume to 100 µL and the compound concentrations to their final test values.

  • Controls: A positive control well (inoculum without compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

This protocol is based on standard methodologies for assessing cell viability.[8][10]

Workflow Diagram:

MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Reaction & Measurement seed Seed A549 cells into a 96-well plate (5,000 cells/well) adhere Allow cells to adhere for 24 hours at 37°C, 5% CO2 seed->adhere treat Treat cells with serial dilutions of amino alcohols adhere->treat incubate_treat Incubate for 48 hours treat->incubate_treat add_mtt Add 10 µL of MTT solution (5 mg/mL) to each well incubate_treat->add_mtt incubate_mtt Incubate for 4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add 100 µL of solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[8]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Conclusion

This comparative guide provides a framework for evaluating the biological activity of this compound in the context of related amino alcohols. The hypothetical data, grounded in established structure-activity relationships, suggest that this novel compound may possess moderate antimicrobial and cytotoxic properties, likely attributable to its increased chain length and lipophilicity compared to smaller amino alcohols. The provided experimental protocols offer a validated starting point for the empirical investigation of this compound and other novel amino alcohol derivatives. Further studies, including the evaluation of different stereoisomers and a broader range of microbial and cancer cell lines, are warranted to fully elucidate the therapeutic potential of this chemical class.

References

  • Zhang, L., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(10), 2853-2856. Retrieved from [Link]

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  • Krivoruchko, A., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 896. Retrieved from [Link]

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A Spectroscopic Guide to Differentiating Diastereomers of 3-Amino-4-ethyl-hexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. This guide provides an in-depth spectroscopic comparison of the diastereomers of 3-Amino-4-ethyl-hexan-1-ol, offering a framework for their differentiation using nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS).

The molecular structure of this compound contains two chiral centers at positions 3 and 4, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[1] The pairs ((3R,4R) and (3S,4S)) and ((3R,4S) and (3S,4R)) are enantiomers, which have identical spectroscopic properties in achiral environments. However, a comparison between any other pairing, such as (3R,4R) and (3R,4S), reveals them as diastereomers, which can be distinguished spectroscopically. This guide will focus on the expected spectroscopic differences between a pair of such diastereomers.

The Structural Basis for Spectroscopic Differentiation

The key to distinguishing diastereomers lies in their different three-dimensional arrangements. This spatial variation leads to distinct chemical environments for the atoms and functional groups within each molecule, which in turn influences their interaction with electromagnetic radiation and their fragmentation patterns in mass spectrometry.

Caption: 2D representation of (3R,4R) and (3R,4S) diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Diastereomer Analysis

NMR spectroscopy is arguably the most powerful tool for distinguishing diastereomers in solution.[2] The non-identical chemical environments in diastereomers lead to discernible differences in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

In the ¹H NMR spectra of the diastereomers of this compound, we can anticipate variations in chemical shifts (δ) and coupling constants (J). Protons in close proximity to the chiral centers (C3 and C4) will be most affected.

Expected Spectral Differences:

  • Chemical Shifts (δ): The protons on C3, C4, and the adjacent methylene groups (C2 and C5) are expected to exhibit different chemical shifts in the two diastereomers. This is due to the varying spatial arrangement of the amino, hydroxyl, and ethyl groups, which alters the local electronic environments and, consequently, the shielding/deshielding of these protons.[3][4]

  • Coupling Constants (J): The through-bond coupling between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. The different conformations of the diastereomers will result in different average dihedral angles between protons on C3 and C4, leading to different ³J(H3-H4) coupling constants.

Table 1: Predicted ¹H NMR Data for Diastereomers of this compound

ProtonExpected Chemical Shift (δ) for (3R,4R)Expected Chemical Shift (δ) for (3R,4S)Expected Multiplicity & Key Coupling Constants
H1~3.6 ppm~3.6 ppmt, J ≈ 6.5 Hz
H2~1.5-1.7 ppm~1.5-1.7 ppmm
H3~2.8-3.0 ppm~2.9-3.1 ppmm, ³J(H3-H4) will differ
H4~1.3-1.5 ppm~1.4-1.6 ppmm, ³J(H3-H4) will differ
H5~1.2-1.4 ppm~1.2-1.4 ppmm
H6~0.9 ppm~0.9 ppmt, J ≈ 7.0 Hz
H7~1.2-1.4 ppm~1.2-1.4 ppmm
H8~0.9 ppm~0.9 ppmt, J ≈ 7.0 Hz
NH₂Broad singletBroad singlet
OHBroad singletBroad singlet

Note: These are predicted values and will vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectra of diastereomers will show differences in chemical shifts, particularly for the carbons of the stereocenters and their neighbors.[5]

Expected Spectral Differences:

  • Chemical Shifts (δ): The carbon atoms C3 and C4, being the chiral centers, are expected to have the most significant differences in their chemical shifts between the two diastereomers. The surrounding carbons (C1, C2, C5, and C7) will also likely show small but measurable differences.

Table 2: Predicted ¹³C NMR Data for Diastereomers of this compound

CarbonExpected Chemical Shift (δ) for (3R,4R)Expected Chemical Shift (δ) for (3R,4S)
C1~63 ppm~63 ppm
C2~35 ppm~34 ppm
C3~55 ppm~56 ppm
C4~45 ppm~46 ppm
C5~25 ppm~24 ppm
C6~14 ppm~14 ppm
C7~26 ppm~25 ppm
C8~11 ppm~11 ppm

Note: These are predicted values and will vary based on solvent and experimental conditions.

FT-IR Spectroscopy: A Complementary Technique

While NMR is the primary tool, FT-IR spectroscopy can provide complementary information.[6][7] The vibrational frequencies of bonds are influenced by the molecule's overall structure and intermolecular interactions, such as hydrogen bonding.[8]

Expected Spectral Differences:

  • O-H and N-H Stretching Regions (3200-3600 cm⁻¹): The diastereomers may exhibit subtle differences in the shape and position of the O-H and N-H stretching bands due to variations in intra- and intermolecular hydrogen bonding patterns. The different spatial arrangements of the hydroxyl and amino groups can favor different hydrogen bonding networks.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations that are highly sensitive to the overall molecular structure.[9] Differences in the bending and stretching vibrations in this region can serve as a "fingerprint" to distinguish between the diastereomers.

It is important to note that FT-IR is generally less definitive than NMR for distinguishing diastereomers, as the spectral differences can be subtle.[10]

Mass Spectrometry: Probing Fragmentation Pathways

Mass spectrometry, particularly with "hard" ionization techniques like Electron Ionization (EI), can differentiate diastereomers based on their fragmentation patterns.[2] The different stereochemistry can influence the stability of the molecular ion and the relative ease of certain fragmentation pathways, leading to different relative abundances of fragment ions.

Expected Fragmentation Differences:

  • The molecular ion peak (M⁺) at m/z 145 should be present for both diastereomers.

  • Cleavage adjacent to the amino and hydroxyl groups is expected. The relative intensities of fragment ions resulting from these cleavages may differ between the diastereomers due to stereochemical influences on the stability of the resulting carbocations and radical cations.

cluster_workflow Spectroscopic Analysis Workflow Sample Diastereomeric Mixture NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Comparative Spectral Data NMR->Data FTIR->Data MS->Data

Caption: General workflow for the spectroscopic analysis of diastereomers.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

  • Data Analysis: Compare the chemical shifts, multiplicities, and coupling constants of the two diastereomers.

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed directly on the ATR crystal. For solid samples, a small amount of the solid is pressed against the crystal.

  • Instrument: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[11]

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the positions and shapes of the absorption bands in the O-H/N-H stretching region and the fingerprint region.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a GC or LC inlet.

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 50-200.

    • Standard EI energy of 70 eV.

  • Data Analysis: Compare the relative intensities of the molecular ion and major fragment ions between the two diastereomers.

Conclusion

The differentiation of the diastereomers of this compound is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the most definitive and detailed information, revealing clear differences in chemical shifts and coupling constants that arise from the distinct three-dimensional structures of the diastereomers. FT-IR spectroscopy and mass spectrometry offer valuable complementary data, further confirming the structural assignments. By employing the principles and protocols outlined in this guide, researchers can confidently characterize and distinguish between these and other diastereomeric compounds, a fundamental requirement in the rigorous process of drug discovery and development.

References

  • Głowacki, E. D., et al. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of the American Society for Mass Spectrometry, 24(5), 754-763. Available from: [Link]

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A Comprehensive Evaluation of 3-Amino-4-ethyl-hexan-1-ol as a Novel Chiral Solvating Agent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of stereochemistry and chiral analysis, the demand for effective and versatile chiral solvating agents (CSAs) is ever-present. These reagents are pivotal for the determination of enantiomeric purity, a critical parameter in the pharmaceutical industry, where the therapeutic efficacy and toxicological profile of a drug can be enantiomer-dependent. This guide provides an in-depth, albeit prospective, evaluation of a novel candidate, 3-Amino-4-ethyl-hexan-1-ol, as a chiral solvating agent for NMR spectroscopy. While experimental data for this specific compound is not yet available in peer-reviewed literature, this document outlines a comprehensive research framework for its evaluation and offers a comparative analysis based on its structural attributes against established CSAs.

The Principle of Chiral Recognition by NMR Spectroscopy

The determination of the enantiomeric composition of a chiral compound by NMR spectroscopy necessitates the use of a chiral auxiliary, such as a chiral solvating agent.[1] Enantiomers, being mirror images, are indistinguishable in an achiral solvent, exhibiting identical NMR spectra. However, in the presence of a chiral solvating agent, transient diastereomeric complexes are formed through non-covalent interactions.[1] These diastereomeric solvates possess distinct chemical environments, leading to a separation of signals in the NMR spectrum for the two enantiomers of the analyte. The magnitude of this chemical shift difference (Δδ) is a measure of the chiral recognition efficiency of the CSA.

Profile of this compound: A Promising Candidate

This compound is a chiral amino alcohol with two stereocenters, at the C3 and C4 positions. This structural feature gives rise to four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The presence of both an amino (-NH2) group and a hydroxyl (-OH) group provides two key sites for hydrogen bonding, a primary mechanism for the formation of diastereomeric complexes with a wide range of chiral analytes.[2] The flexible hexyl backbone with an ethyl substituent offers the potential for steric and hydrophobic interactions, which can further contribute to the discrimination of enantiomers.

The interchangeability of roles between an enantiomeric solute and a CSA, as noted by Pirkle and Hoover, suggests that the amino alcohol functionality of this compound makes it a versatile candidate for interacting with various classes of chiral molecules.[1]

A Proposed Experimental Framework for Evaluation

To rigorously assess the capabilities of this compound as a CSA, a systematic experimental approach is proposed. This framework will allow for a direct comparison with well-established CSAs.

Materials
  • Candidate CSA: this compound (as a specific, enantiomerically pure stereoisomer, e.g., (3R, 4R)).

  • Reference CSAs:

    • (S)-(-)-1-(1-Naphthyl)ethylamine: A widely used CSA, particularly effective for chiral carboxylic acids.[3]

    • (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol): A classic CSA known for its broad applicability.[4]

  • Racemic Analytes: A selection of analytes with diverse functional groups will be used to probe the substrate scope of the CSA.

    • Carboxylic Acid: (±)-Ibuprofen

    • Amine: (±)-1-Phenylethylamine

    • Alcohol: (±)-1-Phenylethanol

  • NMR Solvent: Deuterated chloroform (CDCl3) is a common choice for such studies.

Experimental Protocol: NMR Sample Preparation and Analysis

The following protocol outlines a standardized procedure for evaluating the chiral recognition capabilities of the CSAs.

Step-by-Step Methodology:

  • Analyte Stock Solution: Prepare a 20 mM stock solution of the racemic analyte in CDCl3.

  • CSA Stock Solution: Prepare a 40 mM stock solution of the enantiomerically pure CSA in CDCl3.

  • NMR Sample Preparation:

    • In a clean NMR tube, add 0.5 mL of the analyte stock solution.

    • Acquire a standard ¹H NMR spectrum of the racemic analyte alone.

    • To the same NMR tube, add 0.5 mL of the CSA stock solution, resulting in a 1:2 molar ratio of analyte to CSA. This ratio is often effective in promoting the formation of diastereomeric complexes.[3]

    • Gently mix the solution to ensure homogeneity.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the analyte-CSA mixture.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that is not obscured by the CSA signals.

    • Measure the chemical shift difference (Δδ in ppm) between the signals corresponding to the two enantiomers of the analyte.

    • Calculate the enantiomeric excess (ee) using the integral values of the separated signals with the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100.[5][6]

Experimental workflow for evaluating a new chiral solvating agent.

Hypothetical Comparative Performance Analysis

The following tables present a hypothetical comparison of the expected performance of this compound against established CSAs. The Δδ values for the reference CSAs are based on typical literature values, while the values for the candidate CSA are projected based on its structural features.

Table 1: Chiral Discrimination of (±)-Ibuprofen (Carboxylic Acid)

Chiral Solvating AgentAnalyte ProtonHypothetical Δδ (ppm)
This compound α-CH0.045
(S)-(-)-1-(1-Naphthyl)ethylamineα-CH0.060
(R)-Pirkle's Alcoholα-CH0.025

Table 2: Chiral Discrimination of (±)-1-Phenylethylamine (Amine)

Chiral Solvating AgentAnalyte ProtonHypothetical Δδ (ppm)
This compound α-CH0.050
(S)-(-)-1-(1-Naphthyl)ethylamineα-CH0.030
(R)-Pirkle's Alcoholα-CH0.070

Table 3: Chiral Discrimination of (±)-1-Phenylethanol (Alcohol)

Chiral Solvating AgentAnalyte ProtonHypothetical Δδ (ppm)
This compound α-CH0.065
(S)-(-)-1-(1-Naphthyl)ethylamineα-CH0.020
(R)-Pirkle's Alcoholα-CH0.080

Based on this hypothetical data, this compound is predicted to be a versatile CSA, showing good chiral recognition for all three classes of analytes. Its dual hydrogen-bonding sites may allow for effective interactions with both acidic and basic compounds. While it may not outperform specialized CSAs in every case (e.g., Pirkle's alcohol for alcohols), its broad applicability could be a significant advantage.

Proposed Mechanism of Chiral Recognition

The chiral recognition mechanism of this compound is likely to involve a three-point interaction model.[7] For an alcohol analyte like 1-phenylethanol, the interaction could be visualized as follows:

  • Primary Hydrogen Bond: A strong hydrogen bond forms between the hydroxyl group of the analyte and the amino group of the CSA.

  • Secondary Hydrogen Bond: A weaker hydrogen bond can form between the amino group of the analyte and the hydroxyl group of the CSA.

  • Steric/Hydrophobic Interaction: The phenyl group of the analyte and the ethyl/hexyl groups of the CSA will have steric and/or hydrophobic interactions that differ for the two enantiomers.

This differential interaction for the (R) and (S) enantiomers of the analyte would lead to the observed chemical shift non-equivalence in the NMR spectrum.

G cluster_CSA This compound (CSA) cluster_Analyte 1-Phenylethanol (Analyte) CSA_NH2 Amino Group (-NH2) Analyte_OH Hydroxyl Group (-OH) CSA_NH2->Analyte_OH Primary H-Bond CSA_OH Hydroxyl Group (-OH) CSA_OH->Analyte_OH Secondary H-Bond CSA_Alkyl Ethyl/Hexyl Groups Analyte_Phenyl Phenyl Group CSA_Alkyl->Analyte_Phenyl Steric Interaction

Proposed interaction model between this compound and 1-phenylethanol.

Conclusion and Future Directions

While this guide presents a hypothetical evaluation, the structural features of this compound make it a highly promising candidate for a versatile chiral solvating agent. The proposed experimental framework provides a clear pathway for its empirical validation.

Future research should focus on:

  • Synthesis and Resolution: The enantiomerically pure stereoisomers of this compound need to be synthesized and resolved.

  • Comprehensive Screening: The compound should be tested against a wider library of chiral analytes to fully map its substrate scope.

  • Solvent and Temperature Effects: The influence of different NMR solvents and temperatures on the chiral recognition process should be investigated to optimize the methodology.

  • Computational Modeling: DFT or molecular dynamics simulations could be employed to provide theoretical support for the proposed mechanism of chiral recognition.

The exploration of novel chiral solvating agents like this compound is crucial for advancing the field of chiral analysis and supporting the development of safer and more effective chiral drugs.

References

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

  • NMR Chiral solvating agents - ResearchGate. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. Available at: [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. Available at: [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development. Available at: [Link]

  • The Intramolecular Charge Transfer Mechanism by Which Chiral Self-Assembled H8-BINOL Vesicles Enantioselectively Recognize Amino Alcohols - PMC. Available at: [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available at: [Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. Available at: [Link]

  • A chiral aluminum solvating agent (CASA) for 1H NMR chiral analysis of alcohols at low temperature - Chemical Communications (RSC Publishing). Available at: [Link]

  • Chapter 5: A Brief Overview of the Chiral Agents - Books.
  • Chiral NMR Solvating Additives for Differentiation of Enantiomers | Request PDF - ResearchGate. Available at: [Link]

  • Chiral Recognition Mechanisms - ResearchGate. Available at: [Link]

  • Pirkle's alcohol - Wikipedia. Available at: [Link]

  • Enantiomeric excess - Wikipedia. Available at: [Link]

  • Reduction of Chiral Amino Acids Based on Current Method - JOCPR. Available at: [Link]

  • Chiral analysis - Wikipedia. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. Available at: [Link]

  • Determination of enantiomeric excess. Available at: [Link]

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A Comparative Guide to 3-Amino-4-ethyl-hexan-1-ol and Prolinol in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the aldol reaction stands as a cornerstone for stereoselective carbon-carbon bond formation, pivotal in the synthesis of complex chiral molecules and pharmaceutical intermediates. The quest for efficient, selective, and economically viable catalysts has led to the extensive investigation of amino-acid-derived organocatalysts. Among these, prolinol, a derivative of the renowned catalyst L-proline, has carved out a significant niche. This guide provides an in-depth comparative analysis of the well-established prolinol and the lesser-explored acyclic amino alcohol, 3-Amino-4-ethyl-hexan-1-ol, in the context of aldol reactions. While prolinol boasts a wealth of empirical data, this guide will leverage data from structurally analogous acyclic amino alcohols to project the potential performance and mechanistic nuances of this compound, offering a forward-looking perspective for catalyst design and application.

Introduction to the Catalysts: Structural and Mechanistic Considerations

Prolinol: The Established Chiral Scaffold

(S)-(-)-2-(Hydroxymethyl)pyrrolidine, commonly known as (S)-prolinol, is a chiral amino alcohol readily synthesized by the reduction of L-proline. Its rigid pyrrolidine ring structure is a key determinant of its catalytic efficacy. This rigidity helps in creating a well-defined chiral environment around the catalytic site, which is crucial for high stereocontrol in asymmetric transformations.

This compound: An Acyclic Contender

This compound is a chiral acyclic β-amino alcohol. Unlike prolinol, its flexible open-chain structure presents both potential advantages and disadvantages. The conformational flexibility might allow for adaptation to a wider range of substrates but could also lead to multiple competing transition states, potentially lowering stereoselectivity. Its synthesis can be envisioned through several routes, including asymmetric aldol-type reactions like the Henry reaction, followed by reduction.

The Catalytic Cycle: An Enamine-Based Pathway

Both prolinol and, hypothetically, this compound are believed to catalyze the aldol reaction through an enamine-based mechanism, analogous to that of proline. The secondary amine functionality is the key player in this catalytic cycle.

The generally accepted mechanism involves the following key steps:

  • Enamine Formation: The secondary amine of the catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.

  • Carbon-Carbon Bond Formation: The enamine then attacks the carbonyl group of an aldehyde acceptor. The stereochemical outcome of this step is directed by the chiral catalyst.

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst for the next cycle.

The hydroxyl group in both prolinol and this compound is postulated to play a crucial role in stabilizing the transition state through hydrogen bonding, thereby enhancing both reactivity and stereoselectivity.

Aldol Reaction Catalytic Cycle Catalyst Catalyst Enamine Intermediate Enamine Intermediate Catalyst->Enamine Intermediate + Ketone/Aldehyde (Donor) Ketone/Aldehyde (Donor) Ketone/Aldehyde (Donor) Iminium Ion Intermediate Iminium Ion Intermediate Enamine Intermediate->Iminium Ion Intermediate + Aldehyde (Acceptor) Aldehyde (Acceptor) Aldehyde (Acceptor) Aldol Product Aldol Product Iminium Ion Intermediate->Aldol Product + H2O Aldol Product->Catalyst Catalyst Regeneration

Caption: Generalized enamine catalytic cycle for amino alcohol-catalyzed aldol reactions.

Comparative Performance Analysis

A direct experimental comparison is challenging due to the lack of published data for this compound in aldol reactions. However, by examining the performance of prolinol and other simple acyclic β-amino alcohols, we can infer the potential efficacy of this compound.

Prolinol: High Enantioselectivity Driven by a Rigid Structure

Prolinol and its derivatives have demonstrated high levels of enantioselectivity in various aldol reactions. The rigid pyrrolidine ring restricts the possible conformations of the enamine intermediate and the transition state assembly, leading to a more predictable and highly ordered stereochemical outcome.

Table 1: Representative Performance Data for Prolinol-Catalyzed Aldol Reactions

DonorAcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Cyclohexanonep-Nitrobenzaldehyde20DMSO249595:5 (anti/syn)99 (anti)
AcetoneBenzaldehyde30DMSO4862-76
AcetoneIsobutyraldehyde20Neat491-96
Acyclic β-Amino Alcohols: A Study in Flexibility and Potential

Research on simple, acyclic β-amino alcohols as organocatalysts in aldol reactions has shown promising results, with some catalysts affording high yields and enantioselectivities. The performance of these catalysts is highly dependent on their substitution pattern, which influences the steric and electronic environment of the transition state. For instance, bulky substituents near the stereocenter can enhance enantioselectivity by providing effective facial shielding of the enamine intermediate.

Based on its structure, this compound possesses two chiral centers, which could lead to either matched or mismatched diastereomeric interactions in the transition state, significantly influencing the reaction's stereochemical outcome. The ethyl groups at the C4 position and the hydroxymethyl group at C1 provide steric bulk that could direct the approach of the aldehyde acceptor.

Table 2: Performance Data for Representative Acyclic β-Amino Alcohol-Catalyzed Aldol Reactions

DonorAcceptorCatalystCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)Reference
Cyclohexanonep-Nitrobenzaldehyde(S)-2-Phenylglycinol10Water (Triton X-100)9389
Various KetonesAromatic AldehydesAlanine10-30DMSO or Neatup to 98up to >99

From these data, it is plausible that this compound could function as an effective organocatalyst. Its performance would likely be sensitive to reaction conditions such as solvent and temperature, which would influence its conformational preferences.

Catalyst_Structures cluster_0 (S)-Prolinol cluster_1 This compound prolinol prolinol aminoalcohol aminoalcohol Experimental_Workflow start Start: Catalyst Screening catalyst Select Catalyst: This compound start->catalyst reactants Select Model Reaction: e.g., Cyclohexanone + p-Nitrobenzaldehyde catalyst->reactants solvent Screen Solvents: (DMSO, DMF, Toluene, CH2Cl2, Neat) reactants->solvent temp Vary Temperature: (-20°C, 0°C, RT) solvent->temp loading Optimize Catalyst Loading: (5, 10, 20 mol%) temp->loading analysis Analyze Products: (Yield, dr, ee via NMR & HPLC) loading->analysis end End: Determine Optimal Conditions analysis->end

Safety Operating Guide

Navigating the Disposal of 3-Amino-4-ethyl-hexan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and regulatory compliance. The synthesis and handling of novel chemical entities like 3-Amino-4-ethyl-hexan-1-ol are routine, yet their ultimate disposal requires a meticulous and informed approach. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principles of Chemical Waste Management

The foundation of proper chemical disposal lies in a deep understanding of the compound's properties and the regulatory landscape. The primary objective is to manage hazardous waste in a manner that protects human health and the environment. This involves a systematic process of identification, segregation, containment, and transfer of chemical waste.

Characterization of this compound Waste

Before any disposal procedures can be initiated, a thorough characterization of the waste stream containing this compound is paramount. This initial step dictates the entire disposal pathway.

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₉NOSigma-Aldrich[1]
Molecular Weight 145.24 g/mol Sigma-Aldrich[1]
Form SolidSigma-Aldrich[1]
Boiling Point Data not available
Flash Point Not applicable (as a solid)Sigma-Aldrich[1]
Solubility Most amino alcohols are highly water-soluble.[2]Alfa Chemistry[2]

Hazard Identification:

The available safety information for this compound indicates the following hazards:

  • Eye Irritation: Classified as Eye Irritant Category 2, causing serious eye irritation.[1]

  • Combustibility: While the flash point is not applicable for its solid form, it is classified under Storage Class 11 for combustible solids.[1]

Due to the presence of both an amine and an alcohol functional group, it is prudent to consider the general reactivity of amino alcohols. They can react with inorganic acids to form ammonium salts.[2]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the disposal of this compound.

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound. Crucially, all laboratory personnel must adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Waste Determination

  • Pure Compound: Unused or expired this compound should be treated as a chemical waste.

  • Mixtures: If mixed with other solvents or reagents, the entire mixture must be characterized. The disposal procedure will be dictated by the most hazardous component of the mixture.

  • Contaminated Materials: Personal protective equipment (PPE), weigh boats, and other materials grossly contaminated with this compound should be disposed of as hazardous waste.

Step 2: Container Selection and Management

  • Select a container that is compatible with amino alcohols. High-density polyethylene (HDPE) or glass containers are generally suitable.[3] Avoid metal containers for corrosive waste.[3]

  • Ensure the container is in good condition, free of leaks, and has a secure, tightly fitting cap.[3]

  • The container must be kept closed at all times except when adding waste to prevent spills and evaporation.[3]

Step 3: Labeling

  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[3]

  • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • If it is a mixture, list all components and their approximate percentages.

  • Indicate the date when waste was first added to the container (the accumulation start date).

Step 4: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored in a secondary containment bin to prevent spills from reaching the environment.

  • Store away from incompatible materials, such as strong oxidizing agents and acids, to prevent adverse reactions.

Step 5: Arranging for Disposal

  • Once the container is full, or within the time limits specified by your institution's EHS (often 90 or 180 days), arrange for its removal.

  • Complete a hazardous material pickup request form as required by your institution. Ensure the information on the form matches the container label.[3]

  • Do not pour this compound down the drain. While many amino alcohols are water-soluble, this does not permit sewer disposal.[2]

Spill and Emergency Procedures

In the event of a spill, the primary concern is to ensure the safety of all personnel.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep up the solid material and place it in a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Provide them with the name of the chemical and any available safety information.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of responsible laboratory practice. While this guide provides a comprehensive overview based on available data and established safety protocols, it is not a substitute for the specific guidelines provided by your institution's Environmental Health and Safety department. By adhering to these procedures, we can ensure a safe working environment and maintain our commitment to environmental stewardship.

References

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • 3-Amino-4-methylhexan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • AMINO ALCOHOL EA Safety Data Sheet. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.